Sulfanilyl fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95411. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKPIBWYZWYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059176 | |
| Record name | Benzenesulfonyl fluoride, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-62-4 | |
| Record name | 4-Aminobenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfanilyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfanilyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl fluoride, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl fluoride, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphanilyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFANILYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ58NDG0Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Novel Sulfanilyl Fluoride Derivatives
Abstract
The sulfonyl fluoride moiety, once a niche functional group, has risen to prominence in drug discovery and chemical biology. Its unique combination of stability and context-dependent reactivity makes it a powerful tool for creating covalent inhibitors and robust molecular connectors. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis of novel sulfanilyl fluoride derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles, compare classical and modern synthetic strategies, provide detailed experimental protocols, and contextualize these efforts within their impactful applications, such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Chapter 1: The Ascendance of the Sulfonyl Fluoride Moiety
The R-SO₂F group is not a newcomer to chemistry, but its recent surge in popularity is undeniable. Unlike its more reactive sulfonyl chloride (R-SO₂Cl) and bromide (R-SO₂Br) cousins, the sulfonyl fluoride boasts a remarkable balance of stability and reactivity. The strong, polarized sulfur-fluorine bond renders the moiety surprisingly stable to hydrolysis and resistant to reduction.[1][2] However, in the presence of a suitable nucleophile, particularly within the constrained, micro-environment of a protein binding pocket, it becomes a highly effective electrophilic "warhead".[3][4][5]
This "tunable" reactivity is the cornerstone of its utility. Sulfonyl fluorides can form covalent bonds with a range of nucleophilic amino acid residues—not just the commonly targeted cysteine, but also serine, threonine, lysine, tyrosine, and histidine.[4][6][7] This expands the landscape of "druggable" targets, opening new avenues for therapeutic intervention.[4]
Furthermore, the Sharpless group's introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation "click chemistry" platform has solidified the importance of sulfonyl fluorides.[2][8][9] SuFEx provides a reliable method for connecting molecular fragments, finding broad application in materials science, bioconjugation, and high-throughput drug discovery.[2][9][10][11]
Mechanism of Covalent Modification
The fundamental reactivity involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur center of the sulfonyl fluoride. The reaction proceeds via a trigonal bipyramidal intermediate, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage. The local protein environment often plays a crucial role, with nearby basic residues facilitating the deprotonation of the nucleophile, thereby enhancing its reactivity.[4]
Caption: Covalent modification of a protein by a sulfonyl fluoride.
Chapter 2: Synthetic Strategies: From Classical to Cutting-Edge
The synthesis of this compound derivatives can be broadly categorized into two eras: classical methods relying on foundational organic transformations, and modern methods that offer greater efficiency, scope, and milder conditions.
Classical Synthesis: The Workhorse Methods
The most traditional and widely used method for preparing arylsulfonyl fluorides is the two-step sequence involving the conversion of a corresponding sulfonyl chloride.
1. Halogen Exchange (HALEX) from Sulfonyl Chlorides: This is the most conventional approach.[12] Commercially available or readily synthesized arylsulfonyl chlorides are treated with a fluoride source.
-
Reagents: Potassium fluoride (KF), often with a phase-transfer catalyst like 18-crown-6, or other sources like triethylamine trihydrofluoride (Et₃N·3HF).[1]
-
Causality: The sulfonyl chloride is a potent electrophile. The fluoride anion (F⁻) acts as a nucleophile, displacing the chloride. The reaction is driven by the formation of a more stable S-F bond compared to the S-Cl bond. Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.
| Fluoride Source | Typical Conditions | Advantages | Disadvantages |
| KF / 18-Crown-6 | Acetonitrile, room temp to 60 °C | High yields, simple setup | Crown ether can be expensive/toxic |
| Aqueous KF | Boiling water | Inexpensive, environmentally benign | Requires vigorous heating, potential for hydrolysis |
| Et₃N·3HF | Dichloromethane, room temp | Homogeneous, mild conditions | Corrosive, requires plasticware |
Modern Synthetic Advances
Recent years have seen a blossoming of innovative methods that bypass traditional precursors, enabling access to more complex and novel derivatives.[8]
1. Direct Conversion from Sulfonic Acids & Salts: Recent protocols allow for the direct conversion of stable and widely available sulfonic acids or their salts into sulfonyl fluorides, avoiding the often harsh conditions required to first generate sulfonyl chlorides.[13][14]
-
Reagents: Deoxyfluorinating agents like Xtalfluor-E® or thionyl fluoride (SOF₂).[13][14]
-
Causality: These reagents activate the hydroxyl group of the sulfonic acid, converting it into a good leaving group, which is then displaced by fluoride. This approach is highly valuable as it utilizes stable starting materials.[13]
2. Synthesis from Thiols and Disulfides: This method leverages readily available thiol starting materials through an oxidative process.
-
Reagents: An oxidant and a fluoride source. Electrochemical methods have emerged as a green and efficient option, using KF as the fluoride source and avoiding chemical oxidants.[15][16] Another approach uses excess Selectfluor, which acts as both the oxidant and the fluorine source.[1]
-
Causality: The thiol is oxidized through several states to a sulfonyl intermediate, which is then trapped by fluoride. The electrochemical approach offers excellent control and avoids stoichiometric oxidant waste.[16]
3. Palladium-Catalyzed Cross-Coupling: For late-stage functionalization, transition-metal catalysis provides a powerful tool. Aryl bromides or iodides can be converted to sulfonyl fluorides in a one-pot, two-step process.
-
Reagents: A palladium catalyst, an SO₂ source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI).[15]
-
Causality: The palladium catalyst facilitates the insertion of SO₂ into the aryl-halide bond to form a sulfinate intermediate. This intermediate is then fluorinated in situ by NFSI to yield the final product. This method is particularly powerful for modifying complex molecules at a late stage.[15]
4. Radical-Mediated Approaches: The generation of fluorosulfonyl radicals has opened new synthetic pathways.[17] These methods often utilize photocatalysis or electrocatalysis to generate the reactive species under mild conditions.[16]
-
Reagents: A fluorosulfonyl source like FSO₂Cl or by using an SO₂ source (DABSO) and a fluorine source (NFSI) under photocatalytic conditions.[16]
-
Causality: Visible light or an electric current initiates a single-electron transfer (SET) event, generating a fluorosulfonyl radical (•SO₂F). This highly reactive radical can then engage with various substrates, such as alkenes or alkynes, to form new C-S bonds.[8][16]
Caption: Modern synthetic routes to arylsulfonyl fluorides.
Chapter 3: In-Depth Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Fluoride
This protocol details a robust, two-step synthesis starting from commercially available 4-acetamidobenzenesulfonyl chloride. It is a foundational procedure that illustrates the principles of halogen exchange.
Materials:
-
4-Acetamidobenzenesulfonyl chloride (1.0 eq)
-
Potassium fluoride (KF, anhydrous, 3.0 eq)
-
18-Crown-6 (0.1 eq)
-
Acetonitrile (MeCN, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Step-by-Step Methodology:
Step 1: Reaction Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetamidobenzenesulfonyl chloride (e.g., 10.0 g).
-
Add anhydrous potassium fluoride (e.g., 7.5 g, 3.0 eq) and 18-crown-6 (e.g., 1.1 g, 0.1 eq).
-
Add anhydrous acetonitrile (e.g., 100 mL) to the flask.
-
Scientist's Note: Anhydrous conditions are crucial. Any moisture will hydrolyze the starting material to the corresponding sulfonic acid, which will not undergo fluorination and will complicate purification. 18-crown-6 is a phase-transfer catalyst that complexes the K⁺ ion, increasing the nucleophilicity of the fluoride anion in the organic solvent.
-
Step 2: Reaction Execution
-
Stir the suspension at room temperature for 15 minutes.
-
Heat the reaction mixture to 60 °C using a heating mantle.
-
Maintain stirring at 60 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Step 3: Workup and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Filter the suspension to remove excess KF and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Dissolve the crude solid in dichloromethane (DCM, 150 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Scientist's Note: The aqueous washes remove any remaining crown ether and inorganic salts. The bicarbonate wash neutralizes any trace acidic impurities.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude 4-acetamidobenzenesulfonyl fluoride can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.
-
Alternatively, if impurities persist, purification can be achieved via column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm identity and purity.
Chapter 4: Conclusion and Future Outlook
The synthesis of this compound derivatives has evolved from a field dominated by a few classical methods to a dynamic area of modern organic chemistry. Innovations in catalysis, electrochemistry, and radical chemistry have significantly broadened the accessibility and structural diversity of these valuable compounds.[5][16] As our understanding of their unique reactivity deepens, sulfonyl fluorides will continue to be indispensable tools in the development of selective covalent therapeutics and the construction of complex molecular architectures through SuFEx click chemistry. The ongoing challenge and opportunity lie in developing even more efficient, selective, and sustainable synthetic methods for the late-stage functionalization of complex biomolecules and drug candidates.[8][18]
References
- 1. mdpi.com [mdpi.com]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonyl Fluorides - Enamine [enamine.net]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 16. Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01610B [pubs.rsc.org]
- 17. Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Power of Proximity: A Guide to the Mechanism and Application of Sulfanilyl Fluoride Probes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Cysteine, a New Frontier in Covalent Probing
In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for interrogating protein function, validating therapeutic targets, and developing novel inhibitors. For decades, the field has been dominated by electrophiles targeting the hyper-nucleophilic cysteine residue. However, the low abundance of cysteine in protein binding sites has limited the scope of this approach.[1] Enter the sulfonyl fluorides (SFs), a class of "privileged" electrophilic warheads that have revolutionized covalent targeting.[2]
Unlike their more reactive counterparts, sulfonyl fluorides exhibit a unique balance of stability in aqueous environments and sufficient reactivity to form stable covalent bonds with a variety of nucleophilic amino acid residues.[3][4] This guide provides an in-depth exploration of the mechanism of action of sulfanilyl fluoride probes, their application in cutting-edge chemoproteomic workflows, and the principles of rational design that underpin their success. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to leverage these versatile tools with confidence and precision.
The Sulfonyl Fluoride Warhead: A Symphony of Stability and Reactivity
The utility of the sulfonyl fluoride moiety stems from the distinct properties of the sulfur(VI)-fluorine bond. This bond is remarkably stable under physiological conditions, resistant to reduction, and thermodynamically stable, setting it apart from more promiscuous electrophiles like sulfonyl chlorides.[2] However, this stability is not absolute. When a sulfonyl fluoride probe is brought into close proximity with a nucleophilic amino acid side chain within a protein's binding pocket, a highly specific, context-dependent reaction can occur.[1][2][5]
This "proximity-driven" reactivity is the cornerstone of the sulfonyl fluoride approach. The initial non-covalent binding of the probe's scaffold to the target protein (governed by the dissociation constant, K_I) positions the electrophilic warhead optimally for attack by a nearby nucleophile. This leads to an irreversible covalent bond formation (governed by the rate of inactivation, k_inact).[6] The result is a highly specific labeling event that is dependent not just on the intrinsic reactivity of the amino acid, but on the unique microenvironment of the binding site.[1]
The Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)
The covalent modification of proteins by sulfonyl fluoride probes occurs via a nucleophilic substitution reaction known as Sulfur(VI) Fluoride Exchange (SuFEx), a reaction class designated as a "click chemistry" tool for its reliability and specificity.[4][7] A nucleophilic amino acid side chain in the protein binding site attacks the electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonate or sulfonamide linkage.[8]
The versatility of SF probes lies in their ability to react with a broad array of nucleophilic residues, significantly expanding the "ligandable proteome" beyond the reach of cysteine-centric probes.[2][6][7][9]
-
Serine and Threonine: The historical targets for sulfonyl fluorides, the hydroxyl groups of serine and threonine are excellent nucleophiles, particularly when activated within an enzyme's active site.[2] This reactivity is the basis for classic serine protease inhibitors like Phenylmethylsulfonyl Fluoride (PMSF) and (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).[2]
-
Tyrosine: The phenolic hydroxyl group of tyrosine is a prime target for rationally designed SF probes.[10] Its nucleophilicity is often enhanced by proximal basic residues, such as lysine or histidine, which can deprotonate the hydroxyl group, making it a more potent nucleophile.[1][11]
-
Lysine: The ε-amino group of lysine is another key target.[5] Its reactivity is frequently modulated by nearby acidic residues like glutamate or aspartate, which can facilitate the nucleophilic attack.[1] Probes like 5′-fluorosulfonylbenzoyl 5′-adenosine (FSBA) have been instrumental in mapping the ATP-binding sites of kinases by targeting conserved lysine residues.[2][5]
-
Histidine: While a more challenging target, the rational design of probes that covalently modify histidine residues is an emerging and powerful strategy, as demonstrated in the development of modulators for proteins like cereblon (CRBN).[5][12]
-
Cysteine: Sulfonyl fluorides can react with cysteine, but the resulting thio-sulfonate linkage is often unstable and prone to hydrolysis, making SFs less suitable for achieving durable, irreversible inhibition of cysteine-containing proteins compared to other residues.[7][9]
Caption: General mechanism of Sulfur(VI) Fluoride Exchange (SuFEx).
Data Presentation: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acids
| Target Residue | Nucleophilic Group | Common Microenvironment Influence | Resulting Linkage | Stability of Adduct |
| Tyrosine | Phenolic hydroxyl (-OH) | Proximal basic residues (Lys, His) | Sulfonate ester | Stable |
| Lysine | Epsilon-amino (-NH₂) | Proximal acidic residues (Glu, Asp) | Sulfonamide | Stable |
| Serine | Hydroxyl (-OH) | Catalytic triad (in proteases) | Sulfonate ester | Stable |
| Threonine | Hydroxyl (-OH) | Catalytic triad (in proteases) | Sulfonate ester | Stable |
| Histidine | Imidazole nitrogen | Specific binding pocket orientation | Sulfonamide | Stable |
| Cysteine | Thiol (-SH) | General nucleophilicity | Thio-sulfonate ester | Often Unstable[7] |
Application Workflow: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes directly in native biological systems.[13][14] SF probes are exceptionally well-suited for ABPP due to their stability and context-dependent reactivity. A typical ABPP workflow is a self-validating system designed to confidently identify protein targets.
Caption: A typical experimental workflow for ABPP using a sulfonyl fluoride probe.
Experimental Protocol: Competitive ABPP for Target Identification & Occupancy
This protocol describes a standard method for identifying the protein targets of a small molecule inhibitor by measuring its ability to compete with a broad-spectrum this compound probe.
1. Materials:
-
Cells/Lysate: Proteome source of interest.
-
Inhibitor Stock: Test compound of interest dissolved in DMSO.
-
SF Probe Stock: Alkyne-functionalized sulfonyl fluoride probe (e.g., XO44 for kinases) in DMSO.[15]
-
Click Chemistry Reagents: Biotin-azide, copper(II) sulfate, TBTA ligand, sodium ascorbate.
-
Lysis Buffer: RIPA or similar buffer with protease inhibitors (excluding serine protease inhibitors like PMSF if SF targets are desired).
-
Streptavidin Agarose Beads.
-
Mass Spectrometry-grade Reagents: Trypsin, urea, TCEP, iodoacetamide, ammonium bicarbonate, formic acid.
2. Methodology:
-
Step 1: Competitive Incubation
-
Aliquot cell lysate into separate tubes.
-
Treat samples with varying concentrations of the test inhibitor (e.g., 0.1x to 100x expected IC₅₀) or DMSO as a vehicle control.
-
Incubate for 1 hour at 4°C to allow the inhibitor to bind to its targets. Causality: This pre-incubation step is critical. It ensures that the reversible or irreversible inhibitor occupies its target's binding site before the probe is introduced, providing a direct measure of competition.
-
-
Step 2: Probe Labeling
-
Add the alkyne-SF probe to all samples at a final concentration determined by optimization (typically 1-10 µM).
-
Incubate for 1 hour at room temperature to allow the probe to label accessible sites not blocked by the inhibitor.
-
-
Step 3: Click Chemistry
-
Sequentially add click chemistry reagents to each sample: biotin-azide, CuSO₄, TBTA, and freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature, protected from light. Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction specifically and covalently attaches a biotin reporter tag to the probe-labeled proteins, enabling their subsequent enrichment.
-
-
Step 4: Protein Precipitation and Enrichment
-
Precipitate proteins using cold acetone or methanol to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin agarose beads to the resuspended protein solution.
-
Incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.
-
Wash the beads extensively with buffers of decreasing stringency (e.g., SDS, urea, ammonium bicarbonate) to remove non-specifically bound proteins.
-
-
Step 5: On-Bead Digestion and MS Analysis
-
Resuspend the washed beads in a denaturation buffer (e.g., 8M urea).
-
Reduce disulfide bonds with TCEP and alkylate cysteines with iodoacetamide.
-
Dilute the urea and add trypsin to digest the captured proteins into peptides overnight.
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Step 6: Data Analysis
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.
-
Proteins whose signal significantly decreases in the inhibitor-treated samples compared to the vehicle control are identified as direct targets of the test compound. The degree of signal reduction correlates with target occupancy.
-
Conclusion: The Expanding Toolkit of Covalent Biology
This compound probes have fundamentally expanded the possibilities of chemical biology and covalent drug design. Their unique combination of stability and context-dependent reactivity allows for the precise targeting of a wide range of amino acids, moving far beyond the traditional reliance on cysteine.[2][6] By understanding the core mechanism of SuFEx chemistry and employing robust, self-validating workflows like ABPP, researchers can confidently identify novel drug targets, quantify target engagement in complex biological systems, and accelerate the development of next-generation covalent therapeutics. The continued exploration of new SF-based scaffolds and the rational design of probes for previously "undruggable" targets ensures that this versatile chemical tool will remain at the forefront of biomedical research for years to come.[1][16]
References
- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. | Semantic Scholar [semanticscholar.org]
- 11. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
An In-Depth Technical Guide to the Reactivity of Sulfanilyl Fluoride with Amino Acids for Advanced Drug Discovery and Chemical Biology
Foreword: Beyond Cysteine—Expanding the Covalent Frontier
For decades, the field of targeted covalent inhibitors has been dominated by the pursuit of a single, highly nucleophilic amino acid: cysteine. While this focus has yielded remarkable therapeutic successes, it has also inadvertently narrowed our view of the "druggable proteome," leaving countless proteins without an accessible cysteine to be deemed intractable. This guide delves into the chemistry of sulfonyl fluorides (SFs), a class of "privileged" electrophilic warheads that are fundamentally changing this paradigm.[1][2][3] By possessing a unique balance of aqueous stability and context-dependent reactivity, sulfonyl fluorides can engage a broad spectrum of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[4][5][6] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, illuminating the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and providing the practical knowledge to harness its power for discovering the next generation of covalent medicines and chemical probes.[4][7]
Chapter 1: The Unique Chemical Biology of the Sulfonyl Fluoride Warhead
The S(VI)-F Bond: A Symphony of Stability and Latent Reactivity
The utility of the sulfonyl fluoride group in a biological setting stems from the unique properties of the sulfur(VI)-fluorine bond. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous environments, being largely resistant to hydrolysis and reduction.[1][3] This stability is crucial, as it prevents the warhead from being promiscuously quenched by water or other biological nucleophiles before it reaches its intended protein target.
The "magic" of the sulfonyl fluoride lies in its latent reactivity. While stable in the bulk solvent, the electrophilicity of the sulfur atom is poised for activation. This activation is not typically catalytic in the traditional sense but is rather "proximity-enabled."[8][9] When a ligand bearing a sulfonyl fluoride moiety binds to a protein's surface or active site, it brings the S(VI)-F group into high effective molarity with nearby amino acid side chains. This sustained proximity dramatically increases the probability of a successful nucleophilic attack, transforming a stable, circulating molecule into a highly specific covalent modifier.
The Sulfur(VI) Fluoride Exchange (SuFEx) Mechanism in a Protein Context
The core reaction is a nucleophilic substitution at the hexavalent sulfur center, termed Sulfur(VI) Fluoride Exchange, or SuFEx.[6][7] In the protein context, this is best described as a two-step process:
-
Reversible Binding: The parent molecule first docks into a binding pocket on the target protein, establishing a non-covalent, reversible interaction. This step is governed by standard principles of molecular recognition (e.g., hydrogen bonding, hydrophobic interactions).
-
Irreversible Covalent Modification: Once bound, a suitably positioned nucleophilic amino acid side chain attacks the electrophilic sulfur atom. This forms a transition state where the fluoride ion begins to depart, ultimately leading to the formation of a highly stable, covalent sulfonamide or sulfonate ester bond and the release of a fluoride ion.[8]
This two-step mechanism is the cornerstone of the specificity of sulfonyl fluoride probes. The initial binding event dictates the "where," and the presence of a nearby nucleophile dictates the "if."
Chapter 2: A Profile of Reactivity Across Nucleophilic Amino Acids
The versatility of sulfonyl fluorides lies in their ability to react with multiple nucleophilic residues, a significant advantage over cysteine-focused electrophiles.[4][10] However, the reactivity is not uniform and is highly dependent on the specific amino acid and its local microenvironment.
Tyrosine (Tyr): The Preferred Target
Tyrosine has emerged as a particularly favorable target for SuFEx chemistry.[4][6] The reaction proceeds via the nucleophilic attack of the deprotonated phenoxide side chain.
-
Causality: The pKa of the tyrosine phenol is ~10, but within protein binding pockets, it can be significantly lowered, making it a potent nucleophile at physiological pH (~7.4). Mildly basic conditions can further enhance reactivity by increasing the population of the more nucleophilic phenoxide ion.[11]
-
Adduct Stability: The resulting sulfonate ester linkage is exceptionally stable, making it ideal for applications requiring durable target engagement.[4][12]
Lysine (Lys): A Reliable and Abundant Nucleophile
Lysine is another primary target for sulfonyl fluorides. The unprotonated epsilon-amino group of the lysine side chain acts as the nucleophile.
-
Causality: While the pKa of the lysine side chain is high (~10.5), the fraction that is deprotonated and nucleophilic at physiological pH is sufficient for reaction, especially when driven by proximity within a binding site. The reaction forms a robust sulfonamide bond.[4][12]
-
Adduct Stability: The sulfonamide adduct is highly stable, comparable to the tyrosine-derived sulfonate ester.[6]
Serine (Ser) & Threonine (Thr): The Classic Protease Targets
Historically, serine was the first major target identified for sulfonyl fluorides, leading to the development of classic serine protease inhibitors like Phenylmethylsulfonyl Fluoride (PMSF) and AEBSF.[3]
-
Causality: The reactivity of serine and threonine is almost exclusively context-dependent, typically requiring activation by a catalytic triad within an enzyme's active site (e.g., in serine proteases). In these cases, the hydroxyl group is rendered hyper-nucleophilic, enabling a rapid reaction.
-
Adduct Stability: The resulting sulfonate ester is stable and effectively inactivates the enzyme.
Histidine (His): A Target of Opportunity
Histidine can also be modified by sulfonyl fluorides, with the reaction occurring on the imidazole side chain.[5][6]
-
Causality: The nucleophilicity of histidine is pH-dependent. The reaction is most often observed when a histidine residue is strategically positioned within a binding pocket, as seen with probes developed for cereblon.[5]
-
Adduct Stability: The stability of the resulting N-sulfonyl imidazole adduct is generally considered good.
Cysteine (Cys): A Case of Rapid but Transient Interaction
While sulfonyl fluorides react very quickly with the highly nucleophilic thiolate of cysteine, this interaction is often a chemical dead-end for achieving permanent modification.
-
Causality: The initial reaction forms a thiosulfonate ester adduct. However, this adduct is often unstable and susceptible to hydrolysis or subsequent reactions, collapsing to the corresponding sulfinic acid.[4][12][13]
-
Trustworthiness: This instability makes sulfonyl fluorides generally inappropriate for applications requiring the durable covalent inhibition of cysteine residues, a key distinction from traditional cysteine-targeting warheads like acrylamides.[4][6]
Data Summary: Reactivity and Stability Profile
The choice of a sulfonyl fluoride probe must be guided by an understanding of its relative reactivity and the stability of the adducts it forms.
| Amino Acid | Nucleophile | Relative Reactivity (Typical) | Adduct Formed | Adduct Stability | Key Considerations |
| Tyrosine | Phenoxide (-O⁻) | High | Sulfonate Ester | Very High | Preferred target; reactivity enhanced by basic pH.[11] |
| Lysine | Amine (-NH₂) | Moderate-High | Sulfonamide | Very High | Abundant on protein surfaces.[4] |
| Serine/Thr | Hydroxyl (-OH) | Low (High when activated) | Sulfonate Ester | High | Reactivity is highly context-dependent (e.g., enzyme active sites).[3] |
| Histidine | Imidazole | Moderate | N-Sulfonyl Imidazole | High | Reactivity is context-dependent and pH-sensitive.[5] |
| Cysteine | Thiolate (-S⁻) | Very High | Thiosulfonate Ester | Low / Unstable | Generally unsuitable for durable covalent modification.[4][12] |
Chapter 3: Experimental Design and Methodologies
A successful investigation into sulfonyl fluoride reactivity requires robust and well-controlled experimental protocols. The methodologies described here are designed to be self-validating, providing clear and interpretable results.
Rationale for Experimental Design
When designing an experiment to probe the reactivity of a sulfonyl fluoride, several factors must be considered:
-
Probe Selection: The electronic properties of the aryl ring on an arylsulfonyl fluoride can be tuned to modulate reactivity. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to a faster reaction but potentially lower hydrolytic stability.[12] A balance must be struck.
-
Model System: Initial studies are often performed with N-acetylated amino acids to determine intrinsic reactivity without the complexity of a folded protein.[12][13] This provides a baseline for understanding which residues are chemically preferred.
-
Buffer Conditions: Reactions are typically run in aqueous buffers (e.g., PBS, HEPES) at or near physiological pH (7.4-8.0). The choice of pH can be used to modulate reactivity, particularly for tyrosine.[11][13]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring reaction kinetics with small molecules, allowing for the quantification of both reactant disappearance and product formation over time.[13] For protein-level analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential to identify the precise site(s) of modification.
Protocol: Kinetic Analysis of SF Reactivity with N-Acetyl Amino Acids
This protocol provides a framework for measuring the second-order rate constant of a reaction between a sulfonyl fluoride and a model amino acid.
Objective: To quantify the intrinsic reactivity of Sulfanilyl Fluoride X with N-acetyl-L-tyrosine.
Materials:
-
This compound X (SF-X), 100 mM stock in DMSO.
-
N-acetyl-L-tyrosine, 100 mM stock in reaction buffer.
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.
-
Quench Solution: 1 M HCl or other suitable acid.
-
HPLC system with a C18 column.
Procedure:
-
Reaction Setup (Pseudo-First-Order Conditions):
-
Rationale: By using a large excess (≥10-fold) of the amino acid, its concentration remains effectively constant, simplifying the kinetics to a pseudo-first-order regime.
-
In a microcentrifuge tube, add 980 µL of Reaction Buffer.
-
Add 10 µL of the 100 mM N-acetyl-L-tyrosine stock (Final concentration: 1 mM).
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
To start the reaction, add 10 µL of the 100 mM SF-X stock (Final concentration: 0.1 mM).
-
Vortex immediately and start a timer. This is t=0.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a new tube containing 100 µL of Quench Solution. This stops the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched time point by reverse-phase HPLC.
-
Monitor the disappearance of the SF-X peak and/or the appearance of the product adduct peak by integrating the peak area at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Plot the natural log (ln) of the remaining percentage of SF-X against time (in seconds).
-
The slope of the resulting linear fit is equal to -k_obs (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [Amino Acid] .
-
Protocol: Identification of Modification Sites in a Target Protein
Objective: To identify the specific amino acid residue(s) on Protein Y modified by SF-X.
Procedure:
-
Protein Incubation:
-
Combine Protein Y (e.g., to a final concentration of 5-10 µM) with SF-X (e.g., 5-10 fold molar excess) in a suitable buffer (e.g., HEPES, pH 7.5).
-
Incubate for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C). Include a vehicle control (e.g., DMSO).
-
-
Sample Preparation for Proteomics:
-
Rationale: The protein must be denatured and digested into smaller peptides for MS analysis.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteines with iodoacetamide (IAA) to prevent disulfide scrambling.
-
Dilute the sample to <2 M urea and digest overnight with a protease (e.g., Trypsin).
-
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) tip.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Interpretation:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the sequence of Protein Y.
-
Specify a variable modification corresponding to the mass of the SF-X adduct on the potential target residues (Tyr, Lys, Ser, Thr, His).
-
The software will identify the peptide(s) containing the modification and pinpoint the exact amino acid residue that was covalently labeled.
-
Chapter 4: Applications in Drug Discovery and Chemical Proteomics
The ability to target a diverse set of amino acids opens up vast new opportunities in both targeted drug discovery and broad-scale proteomic profiling.
Designing Targeted Covalent Inhibitors Beyond Cysteine
The most direct application of SF chemistry is the design of targeted covalent inhibitors for proteins that lack a suitably positioned cysteine.[4][10]
-
Expertise & Experience: The process begins by identifying a reversible binder for the protein of interest. A sulfonyl fluoride warhead is then incorporated into the ligand at a position that, based on structural data or modeling, will place it in close proximity to a nucleophilic residue (e.g., a lysine or tyrosine) in the binding pocket. This strategy has been successfully used to develop potent and selective inhibitors for challenging targets like kinases and GTPases.[4][6]
Chemoproteomic Profiling to Map the Ligandable Proteome
SF-based probes are powerful tools for Activity-Based Protein Profiling (ABPP) and chemoproteomics.[10][13] Small, fragment-like SF probes equipped with a reporter tag (e.g., an alkyne for click chemistry) can be used to survey the entire proteome for "hotspots" of reactivity.
-
Trustworthiness: This "inverse drug discovery" approach is self-validating. By incubating the probe in cell lysates or even live cells, followed by proteomic analysis, one can identify all the proteins that are covalently labeled.[14] This method not only validates known targets but can also uncover entirely new ligandable sites on previously un-drugged proteins, thereby expanding the map of the druggable proteome.
Conclusion and Future Outlook
Sulfonyl fluorides and the underlying SuFEx chemistry represent a paradigm shift in covalent molecule design. Their unique combination of stability and tunable, proximity-driven reactivity allows researchers to engage a wide array of amino acid targets, breaking free from the "cysteine-or-bust" mindset. This guide has provided a foundational understanding of their reactivity profile and offered robust, validated protocols for their application. As synthetic methodologies for creating novel SF scaffolds continue to advance, and as our understanding of the protein features that govern reactivity deepens, sulfonyl fluorides are poised to become an indispensable part of the toolkit for chemical biologists and drug discoverers aiming to conquer the most challenging protein targets.[10]
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pnas.org [pnas.org]
- 10. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 12. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.stanford.edu [med.stanford.edu]
A Technical Guide to the Physicochemical Properties of Aryl Sulfonyl Fluorides for Drug Discovery Professionals
Introduction: The Rise of a Privileged Covalent Warhead
In the landscape of modern drug discovery and chemical biology, aryl sulfonyl fluorides have carved a significant niche as exceptionally versatile covalent modifiers. Their growing prominence stems from a finely tuned balance of chemical stability and latent reactivity, a combination that is highly sought after for the design of potent and selective covalent inhibitors. Unlike more aggressive electrophiles, the sulfonyl fluoride moiety offers a "Goldilocks" reactivity profile—stable enough to navigate the aqueous environment of biological systems, yet capable of forming robust covalent bonds with specific nucleophilic residues within a target protein's binding site. This guide provides a comprehensive exploration of the core physicochemical properties that underpin the utility of aryl sulfonyl fluorides, offering both foundational knowledge and practical insights for researchers in the field.
Section 1: The Duality of the Sulfonyl Fluoride Moiety: Stability Meets Reactivity
The defining characteristic of the aryl sulfonyl fluoride group (-SO₂F) is its remarkable stability in aqueous solution, a stark contrast to its more hydrolytically labile sulfonyl chloride (-SO₂Cl) cousins. This stability is a direct consequence of the high electronegativity of the fluorine atom, which forms a strong, polarized bond with the sulfur center. This inherent stability is a critical asset for drug development, minimizing the potential for indiscriminate, off-target reactions and allowing for better systemic exposure.
However, this kinetic stability belies a thermodynamic potential for reaction. When positioned correctly within the binding pocket of a target protein, the electrophilic sulfur atom of the sulfonyl fluoride becomes susceptible to nucleophilic attack by proximal amino acid residues such as lysine, tyrosine, serine, or histidine. This interaction leads to the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfonate ester linkage, thus covalently and often irreversibly modifying the protein target.
Key Physicochemical Parameters for Drug Development
| Property | General Characteristic | Implication for Researchers and Drug Developers |
| Aqueous Stability (Half-life) | Typically high (>24 hours) at physiological pH. | Enables systemic administration and reduces the risk of off-target reactions in the biological milieu. |
| Reactivity with Nucleophiles | Moderate and highly tunable via aryl ring electronics. | Allows for the fine-tuning of potency and selectivity towards the intended biological target. |
| Lipophilicity (cLogP) | Highly variable depending on the aryl substitution. | Directly impacts cell permeability, solubility, and overall pharmacokinetic profile (ADME). |
| Solubility | Can be a challenge; often requires formulation optimization. | Poor aqueous solubility can limit bioavailability and complicate in vitro assays. |
| Hydrogen Bonding Capacity | The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. | Can contribute significantly to binding affinity and specificity within the target's active site. |
Section 2: Fine-Tuning Reactivity through Aryl Ring Substitution
A key advantage of the aryl sulfonyl fluoride scaffold is the ability to modulate its reactivity through synthetic chemistry. The electronic nature of the substituents on the aryl ring directly dictates the electrophilicity of the sulfur center.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups withdraw electron density from the aryl ring. This effect is transmitted to the sulfonyl fluoride moiety, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. The result is an increase in the compound's intrinsic reactivity.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) groups push electron density into the aryl ring. This reduces the electrophilicity of the sulfur center, thereby decreasing the intrinsic reactivity of the sulfonyl fluoride.
This principle of electronic modulation is a powerful tool for medicinal chemists, allowing for the rational design of covalent inhibitors with a desired reactivity profile to maximize on-target activity while minimizing off-target liabilities.
Caption: Modulation of sulfonyl fluoride reactivity by aryl substituents.
Section 3: Experimental Protocol for Assessing Reactivity
Quantifying the intrinsic reactivity of a novel aryl sulfonyl fluoride is a critical step in its evaluation. A widely accepted method involves monitoring the reaction with a model thiol nucleophile, such as glutathione (GSH), using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom provides a clean and sensitive spectroscopic handle for this purpose.
Step-by-Step Workflow for Reactivity Assessment via ¹⁹F NMR
-
Preparation of Reagents:
-
Prepare a 20 mM stock solution of the test aryl sulfonyl fluoride in a suitable deuterated organic solvent (e.g., DMSO-d₆).
-
Prepare a 200 mM stock solution of glutathione (GSH) in a deuterated aqueous buffer (e.g., 100 mM phosphate buffer in D₂O, pH 7.4).
-
-
Reaction Initiation and Setup:
-
In a clean NMR tube, add the deuterated buffer.
-
Add the aryl sulfonyl fluoride stock solution to achieve a final concentration of 1 mM.
-
Initiate the reaction by adding the GSH stock solution to a final concentration of 10 mM (a 10-fold excess to ensure pseudo-first-order kinetics).
-
Mix the contents thoroughly by gentle inversion.
-
-
¹⁹F NMR Data Acquisition:
-
Immediately acquire the first ¹⁹F NMR spectrum (t=0). This will serve as the initial reference point. The signal for the -SO₂F group should be a sharp singlet.
-
Place the NMR tube in a temperature-controlled environment, typically 37 °C, to mimic physiological conditions.
-
Acquire subsequent spectra at regular intervals (e.g., every hour for 6-24 hours, depending on the expected reactivity).
-
-
Data Analysis and Rate Constant Calculation:
-
Process the NMR spectra and integrate the peak corresponding to the starting aryl sulfonyl fluoride at each time point.
-
Plot the natural logarithm of the integral value (ln[Integral]) against time (in seconds).
-
Perform a linear regression on the data points. The negative of the slope of this line represents the pseudo-first-order rate constant (k_obs) in s⁻¹.
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of GSH (in M).
-
Caption: Workflow for determining the reactivity of aryl sulfonyl fluorides.
Section 4: Key Spectroscopic Signatures for Characterization
Beyond their use in kinetic assays, various spectroscopic techniques are essential for the routine characterization of aryl sulfonyl fluorides.
-
¹⁹F NMR: This is the most diagnostic technique. The sulfonyl fluoride group typically appears as a sharp singlet in a relatively uncongested region of the spectrum, generally between +40 and +70 ppm (relative to CFCl₃). Its chemical shift can be subtly influenced by the electronic environment of the aryl ring.
-
¹H and ¹³C NMR: The strong electron-withdrawing nature of the -SO₂F group leads to a significant downfield shift for the protons and carbons of the attached aryl ring, providing clear evidence of its presence.
-
Infrared (IR) Spectroscopy: Aryl sulfonyl fluorides display two characteristic and strong stretching bands for the S=O bonds. The asymmetric stretch is typically observed in the 1410–1380 cm⁻¹ region, while the symmetric stretch appears around 1210–1180 cm⁻¹.
Conclusion
The unique physicochemical properties of aryl sulfonyl fluorides, particularly their blend of stability and tunable reactivity, have cemented their status as a privileged electrophile in covalent drug design. A thorough understanding of how to characterize and modulate these properties is paramount for any research program aiming to leverage this powerful chemical tool. By applying the principles and experimental workflows detailed in this guide, researchers can more effectively design, synthesize, and evaluate novel aryl sulfonyl fluoride-based probes and therapeutics to address a wide range of biological targets.
A Comprehensive Technical Guide to the Structural Analysis of Sulfanilyl Fluoride Compounds
Executive Summary
The sulfanilyl fluoride (SF) moiety has emerged as a cornerstone in modern medicinal chemistry and chemical biology, primarily due to the unique duality of the sulfur(VI)-fluoride (S(VI)-F) bond: remarkable stability under physiological conditions, yet tunable reactivity toward specific biological nucleophiles.[1][2][3][4] This characteristic has positioned SF-containing molecules as privileged warheads for covalent inhibitors and as versatile connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[5][6][7] The precise biological function and reactivity of these compounds are intrinsically linked to their three-dimensional structure and electronic properties. Therefore, a rigorous and multi-faceted approach to their structural analysis is not merely a characterization step but a critical component of rational drug design and molecular engineering. This guide provides an in-depth exploration of the essential techniques and expert rationale behind the structural elucidation of this compound compounds, intended for researchers, chemists, and drug development professionals. We will delve into the gold-standard methods of X-ray crystallography, the indispensable role of multinuclear NMR spectroscopy, and the synergistic power of computational modeling, offering both theoretical grounding and practical, field-proven protocols.
Section 1: The this compound Moiety: A Nexus of Stability and Reactivity
The Unique Character of the S(VI)-F Bond
The utility of the this compound group stems from the distinct properties of the S(VI)-F bond. This bond is characterized by high thermodynamic stability, making it resistant to hydrolysis, oxidation, and reduction in complex biological environments.[4][5] Unlike their more reactive sulfonyl chloride counterparts, which are susceptible to reductive collapse, sulfonyl fluorides offer a robust handle that can be carried through multi-step syntheses.[2][3] This stability is a direct consequence of the high bond dissociation energy of the S-F bond (approx. 90.5 kcal/mol) compared to the S-Cl bond (approx. 46 kcal/mol).[4]
However, this stability is not inertness. The highly electrophilic sulfur(VI) center can be activated to react with potent nucleophiles, a process central to its function. This "dormant awakening reactivity" is the key to its success in forming covalent bonds with specific amino acid residues in proteins.[8]
Foundational Roles in Drug Discovery and Chemical Biology
The SF moiety has proven invaluable in two major areas:
-
Covalent Inhibitors: As electrophilic "warheads," sulfonyl fluorides can form stable, covalent bonds with nucleophilic amino acid residues such as lysine (Lys), tyrosine (Tyr), and histidine (His).[1][6] This irreversible or slowly reversible binding can lead to potent and durable target inhibition, a highly desirable trait in drug development. Structure-based drug design (SBDD) allows for the fine-tuning of the SF warhead's reactivity and selectivity for a specific target.[3]
-
SuFEx Click Chemistry: Popularized by Nobel Laureate K. Barry Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click chemistry reaction.[5][7][9] It enables the rapid, efficient, and modular assembly of complex molecules under biocompatible conditions, finding wide application in materials science, drug discovery, and bioconjugation.[1][5][10]
Given these roles, a precise understanding of the molecule's 3D structure is paramount. It dictates how the molecule fits into a binding pocket, the orientation of the SF group relative to target nucleophiles, and how electronic effects from the rest of the molecule modulate the electrophilicity of the sulfur atom.
Section 2: Definitive Structural Elucidation: X-Ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of this compound compounds. It provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous snapshot of the molecule's conformation in the solid state.[11][12] Furthermore, it reveals the intricate network of intermolecular interactions that govern crystal packing, which can provide insights into the molecule's behavior in condensed phases.[2]
Experimental Workflow: From Synthesis to Structure
The path from a synthesized compound to a refined crystal structure is a systematic process. Each step is critical for the success of the next, demanding meticulous execution.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)
This protocol outlines the essential steps for obtaining a publication-quality crystal structure.
1. Crystal Growth (Self-Validating Step):
- Rationale: The ability to grow well-ordered single crystals is itself a powerful indicator of high purity. Impurities disrupt the crystal lattice, impeding the formation of diffraction-quality crystals.
- Step 1: Dissolve the highly purified this compound compound in a minimal amount of a suitable solvent or solvent system (e.g., dichloromethane, ethyl acetate, acetone, or mixtures with hexane/pentane).
- Step 2: Employ a slow crystallization technique. Slow evaporation of the solvent in a loosely covered vial over several days is the most common method. Alternative methods include slow cooling of a saturated solution or vapor diffusion.
- Step 3: Carefully select a suitable crystal (clear, well-defined faces, no visible defects) under a microscope and mount it on a goniometer head.
2. Data Collection:
- Rationale: To obtain a dataset with sufficient resolution and completeness to accurately determine atomic positions.
- Step 1: Center the crystal in the X-ray beam of a diffractometer.
- Step 2: Perform an initial unit cell determination.
- Step 3: Execute a full data collection strategy, typically involving rotating the crystal and collecting multiple frames of diffraction data. Modern diffractometers automate this process.
3. Structure Solution and Refinement:
- Rationale: To convert the measured diffraction intensities into a chemically meaningful atomic model.
- Step 1: Process the raw data (integration and scaling) to produce a reflection file.
- Step 2: Solve the structure using direct methods or dual-space algorithms (e.g., using SHELXT) to obtain an initial electron density map and atomic model.[11]
- Step 3: Refine the model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL).[11] This iterative process involves refining atomic positions, and thermal parameters, and placing hydrogen atoms in calculated positions.
Interpreting Crystallographic Data
The final output (typically a Crystallographic Information File, CIF) is a rich source of structural information.
Data Presentation: Key Crystallographic Parameters
| Parameter | Typical Value (Aryl-SO₂F) | Significance |
| S-F Bond Length | 1.55 - 1.58 Å | Indicates the strength and nature of the S-F bond. |
| S=O Bond Length | 1.41 - 1.44 Å | Shorter than S-F, confirming double bond character. |
| S-C (aryl) Bond Length | 1.75 - 1.78 Å | Standard single bond length. |
| O-S-O Angle | ~120° - 125° | Reflects the tetrahedral geometry at the sulfur center. |
| F-S-O Angle | ~105° - 108° | Smaller than O-S-O due to electronic repulsion. |
These values are representative and can be influenced by the electronic nature of the aryl ring substituents.
A key aspect of analysis is examining non-covalent interactions. While the fluoride atom is a poor hydrogen bond acceptor, it can participate in F-π interactions.[12] The sulfonyl oxygens, however, are significant hydrogen bond acceptors and often dominate the intermolecular interactions.[11][12]
Section 3: Structural Analysis in Solution: NMR Spectroscopy
While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure, purity, and electronic environment of this compound compounds in solution, which is more representative of their state in biological assays.
The Power of Multinuclear NMR
A combination of ¹H, ¹³C, and ¹⁹F NMR is required for comprehensive characterization.
-
¹H and ¹³C NMR: These standard techniques confirm the organic framework of the molecule. The powerful electron-withdrawing effect of the -SO₂F group leads to significant downfield shifts for adjacent aromatic protons and carbons, providing clear diagnostic signals.[13]
-
¹⁹F NMR: This is the most critical NMR technique for this class of compounds. Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, it is highly sensitive. A single, sharp signal in the ¹⁹F NMR spectrum provides unambiguous evidence for the presence and integrity of the sulfonyl fluoride group. Its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying structure-activity relationships.[14][15][16]
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data
1. Sample Preparation:
- Step 1: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Step 2: Ensure the solvent is free from fluorine-containing impurities.
- Step 3: Add an internal standard if precise chemical shift referencing is required, although external referencing to CFCl₃ (δ = 0 ppm) is common.
2. Instrument Setup and Acquisition:
- Rationale: To ensure accurate chemical shift determination and good signal-to-noise without artifacts.
- Step 1: Tune and match the NMR probe for the ¹⁹F frequency.
- Step 2: Set the spectral width appropriately. For aryl sulfonyl fluorides, a range from +80 ppm to +60 ppm is typically sufficient.
- Step 3: Use a simple pulse-acquire experiment. Proton decoupling is often applied to remove ¹H-¹⁹F couplings and simplify the spectrum to a single sharp peak.
- Step 4: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Presentation: Typical NMR Chemical Shifts for 4-substituted Benzenesulfonyl Fluoride
| Nucleus | Typical Chemical Shift (ppm) | Rationale/Comments |
| ¹⁹F | +64 to +68 | The characteristic region for aryl sulfonyl fluorides.[14][15] Electron-donating groups on the ring cause an upfield shift (higher ppm value), while electron-withdrawing groups cause a downfield shift. |
| ¹H (ortho to -SO₂F) | 7.9 - 8.2 | Deshielded due to the strong electron-withdrawing and anisotropic effects of the sulfonyl group. |
| ¹³C (ipso to -SO₂F) | 135 - 145 | Can be difficult to observe due to long relaxation times but is significantly deshielded. |
Section 4: Computational and Advanced Spectroscopic Methods
To build a holistic structural understanding, experimental data from crystallography and NMR should be integrated with computational modeling and other spectroscopic techniques.
In Silico Analysis: Bridging Structure and Property
Computational methods provide insights that are often inaccessible through experiment alone.
-
Density Functional Theory (DFT): DFT calculations can predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts, allowing for direct comparison with experimental data to validate the assigned structure.[2] Crucially, it can also be used to calculate electronic properties like molecular electrostatic potential, which helps identify the most electrophilic sites on the molecule and rationalize its reactivity.
-
Hirshfeld Surface Analysis: This powerful tool, derived from crystallographic data, allows for the visualization and quantification of intermolecular interactions within the crystal.[2][11] It maps close contacts, providing a detailed picture of how molecules interact with their neighbors, highlighting the roles of the sulfonyl oxygens and other functional groups in the crystal packing.[12]
Caption: Synergy between experimental and computational methods.
Complementary Spectroscopic Techniques
-
Mass Spectrometry (MS): Essential for confirming the molecular weight and elemental composition (via High-Resolution Mass Spectrometry, HRMS) of the synthesized compound. Fragmentation patterns can also provide structural information.
-
Infrared (IR) Spectroscopy: Provides functional group information. The sulfonyl (-SO₂) group exhibits two strong, characteristic stretching vibrations, typically found around 1370-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).
Section 5: Conclusion and Future Outlook
The structural analysis of this compound compounds is a comprehensive endeavor that relies on the synergistic application of multiple high-resolution techniques. While X-ray crystallography delivers the definitive solid-state architecture, NMR spectroscopy provides crucial insights into the solution-state properties and electronic environment. These experimental cornerstones, when augmented by the predictive and explanatory power of computational chemistry, afford a complete and robust understanding of a molecule's structure.
This detailed structural knowledge is the bedrock upon which effective drug discovery and molecular design are built. It allows scientists to understand structure-activity relationships, predict reactivity, and rationally design the next generation of covalent probes and therapeutics. As synthetic methods continue to expand the diversity of accessible sulfonyl fluorides, these rigorous analytical workflows will remain essential for translating novel chemical matter into functional and impactful tools for science and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 11. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarscommons.fgcu.edu]
- 13. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
The Advent of a Privileged Warhead: An In-depth Guide to the Early Research on Sulfonyl Fluorides as Covalent Inhibitors
<_ _>
Introduction: The Quest for Irreversible Inhibition
In the landscape of drug discovery and chemical biology, the ability to achieve durable, long-lasting modulation of protein function is a significant advantage. While reversible inhibitors operate through transient binding equilibria, covalent inhibitors form a stable, chemical bond with their target protein, leading to essentially irreversible inactivation. This guide delves into the foundational research that established the sulfonyl fluoride moiety as a "privileged warhead" for covalent inhibition, a journey that transformed it from a chemical curiosity into an indispensable tool for biochemists and drug developers. We will explore the fundamental chemistry, seminal discoveries, and early experimental methodologies that cemented the sulfonyl fluoride's place in the covalent inhibitor toolkit.
The Sulfonyl Fluoride: A Unique Balance of Stability and Reactivity
The utility of the sulfonyl fluoride (SF) group lies in a chemical paradox: it is remarkably stable in aqueous environments, yet sufficiently reactive to form covalent bonds with nucleophilic amino acid residues within the confines of a protein's binding pocket.[1][2][3]
-
Inherent Stability: Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are resistant to rapid hydrolysis and reduction.[2] This stability is crucial, as it allows SF-containing molecules to traverse the aqueous milieu of a biological system and reach their intended target without premature degradation.[4]
-
Context-Dependent Reactivity: The genius of the SF warhead is that its reactivity is dramatically enhanced by the specific microenvironment of an enzyme's active site.[5][6] The precise positioning of catalytic residues can polarize the sulfur-fluorine bond, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This "context-dependent" reactivity is the key to achieving target selectivity while minimizing off-target reactions.
The primary targets for sulfonyl fluorides are amino acids with nucleophilic side chains. Early research focused overwhelmingly on serine, but the repertoire of known targets has since expanded significantly.[1][7][8]
Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides
| Amino Acid | Nucleophilic Group | Early Focus | Modern Understanding |
| Serine | Hydroxyl (-OH) | Primary Target | Well-established; core of serine protease inhibition.[5][9][10] |
| Tyrosine | Phenolic Hydroxyl | Secondary Target | Increasingly recognized and targeted.[8][9][11] |
| Lysine | Epsilon-amino (-NH₂) | Secondary Target | A common target for SF probes.[1][8][9][11] |
| Threonine | Hydroxyl (-OH) | Less Common | Reactivity demonstrated, but less exploited than serine.[5][7] |
| Histidine | Imidazole Ring | Less Common | Targeted in specific contexts, like for cereblon.[7][8] |
Foundational Discoveries: From Serine Proteases to Broader Applications
The story of sulfonyl fluorides as covalent inhibitors is inextricably linked with the study of serine proteases. The initial breakthrough can be credited to the work of Fahrney and Gold in the 1960s, who demonstrated that these compounds could covalently modify the active site serine in enzymes like chymotrypsin.[5][9][12]
Two archetypal compounds from this era, Phenylmethylsulfonyl Fluoride (PMSF) and Diisopropyl Fluorophosphate (DFP), became ubiquitous laboratory reagents.
-
Phenylmethylsulfonyl Fluoride (PMSF): Introduced as a potent inhibitor of serine proteases like trypsin and chymotrypsin, PMSF works by irreversibly sulfonylating the essential serine residue in the catalytic triad.[4][13] Its discovery and characterization were pivotal, providing a chemical tool to dissect enzyme mechanisms and prevent unwanted proteolysis during protein purification.[9][12][13][14] To this day, PMSF is a standard component in lysis buffers to prepare cell extracts.[4][12][15]
-
Diisopropyl Fluorophosphate (DFP): While technically an organophosphate, DFP's mechanism of inhibiting serine proteases by targeting the active site serine provided a conceptual blueprint.[16] Its high toxicity, a result of its potent inhibition of acetylcholinesterase, spurred the search for less hazardous alternatives like PMSF.[16]
This early work established a clear principle: by attaching a sulfonyl fluoride to a molecule with some affinity for an enzyme's active site, one could create a highly specific, irreversible inhibitor.[5] This concept was elegantly harnessed by Roberta Colman, who developed 5'-p-fluorosulfonylbenzoyl adenosine (FSBA) as a covalent probe for ATP-binding sites, demonstrating that the SF warhead could be used to target conserved lysine residues in kinases.[1]
The Mechanism of Covalent Modification
The inactivation of a serine protease by a sulfonyl fluoride proceeds via a nucleophilic substitution reaction. The hyper-reactive serine, part of a catalytic triad (typically Ser-His-Asp), acts as the nucleophile.
The process can be visualized as follows:
-
Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site.
-
Nucleophilic Attack: The hydroxyl oxygen of the active site serine attacks the electrophilic sulfur atom of the sulfonyl fluoride. The nearby histidine residue acts as a general base, abstracting a proton from the serine hydroxyl to increase its nucleophilicity.
-
Formation of a Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.
-
Fluoride Elimination: The intermediate collapses, leading to the elimination of the fluoride ion and the formation of a stable sulfonyl-enzyme ester bond.
This irreversible modification permanently blocks the enzyme's catalytic activity.
Caption: Mechanism of Serine Protease Inhibition by a Sulfonyl Fluoride.
Early Experimental Methodologies for Characterization
Confirming that an inhibitor acts covalently and identifying its precise target requires a specific set of biochemical and analytical techniques. Early research laid the groundwork for the robust protocols used today.
Protocol 1: Kinetic Analysis of Irreversible Inhibition
The hallmark of an irreversible inhibitor is its time-dependent inactivation of the target enzyme.[17] The Kitz-Wilson method became a standard for determining the kinetic parameters of this process.[18]
Objective: To determine the inhibitor's binding affinity (K_I) and the maximal rate of inactivation (k_inact).
Methodology:
-
Assay Setup: Prepare a series of reaction mixtures, each containing the enzyme and its substrate at a fixed concentration.
-
Inhibitor Addition: Initiate the reaction by adding the sulfonyl fluoride inhibitor at various concentrations to different reaction mixtures. A control reaction with no inhibitor is essential.
-
Monitor Progress: Continuously monitor the enzyme activity over time by measuring product formation (e.g., via spectrophotometry). The rate of reaction will decrease over time as more enzyme molecules become covalently modified.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line yields the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]). This allows for the determination of k_inact (the Vmax of the plot) and K_I (the inhibitor concentration at which k_obs is half of k_inact).[17]
-
The overall potency of the inhibitor is often expressed as the second-order rate constant, k_inact/K_I.[17]
Protocol 2: Confirmation of Covalent Modification by Mass Spectrometry
Mass spectrometry (MS) provides direct evidence of covalent bond formation by measuring the mass of the intact protein.[18][19] A successful covalent modification results in a predictable increase in the protein's molecular weight.
Objective: To confirm that the inhibitor has formed a covalent adduct with the target protein.
Methodology:
-
Incubation: Incubate the target protein with a molar excess of the sulfonyl fluoride inhibitor for a sufficient period to allow for the reaction to go to completion. A control sample of the protein without the inhibitor is crucial.
-
Sample Cleanup: Remove unbound inhibitor and buffer salts using a desalting column or dialysis. This step is critical for obtaining high-quality MS data.
-
Intact Mass Analysis: Analyze the samples using a mass spectrometer capable of measuring large biomolecules, such as Electrospray Ionization (ESI-MS).[19]
-
Data Interpretation:
-
The mass spectrum of the control sample will show a peak corresponding to the unmodified protein's molecular weight.
-
The spectrum of the inhibitor-treated sample should show a new peak with a mass equal to the original protein plus the mass of the inhibitor minus the mass of hydrogen fluoride (HF), which is eliminated during the reaction.[19] This mass shift provides definitive proof of covalent modification.[20]
-
Protocol 3: Identification of the Modified Residue
While intact mass analysis confirms if a reaction occurred, peptide mapping is required to determine where it occurred.
Objective: To identify the specific amino acid residue that was modified by the sulfonyl fluoride.
Methodology:
-
Adduct Formation: Prepare the covalent protein-inhibitor adduct as described in Protocol 2.
-
Proteolytic Digestion: Digest the modified protein into smaller peptides using a specific protease, such as trypsin.[21][22]
-
LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography (LC) and analyze the peptides by tandem mass spectrometry (MS/MS).[22][23]
-
Data Analysis:
-
In the first stage (MS1), the mass spectrometer identifies the masses of all the peptides from the digest. The peptide containing the covalent modification will have a characteristic mass shift.
-
In the second stage (MS/MS), the modified peptide is isolated and fragmented.[20]
-
By analyzing the fragment ions, the amino acid sequence of the peptide can be determined, and the specific residue carrying the modification can be pinpointed.[20][24] The classic 1965 paper by Gold used this principle to definitively identify serine as the site of sulfonylation in chymotrypsin.[10]
-
Conclusion: A Legacy of Innovation
The early research into sulfonyl fluorides laid a critical foundation for modern chemical biology and covalent drug discovery. The pioneering work on serine proteases not only provided invaluable tools like PMSF but also established the core principles of context-dependent reactivity and the experimental workflows for characterizing covalent inhibitors.[12][25] This knowledge has since been expanded to target a wider range of amino acids and protein classes, leading to the development of sophisticated chemical probes and targeted covalent therapies. The journey of the sulfonyl fluoride warhead, from its early days in the biochemistry lab to its current prominence in drug development, is a testament to the power of fundamental chemical research to drive biomedical innovation.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. PMSF - Wikipedia [en.wikipedia.org]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 10. SULFONYL FLUORIDES AS INHIBITORS OF ESTERASES. 3. IDENTIFICATION OF SERINE AS THE SITE OF SULFONYLATION IN PHENYLMETHANESULFONYL ALPHA-CHYMOTRYPSIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 13. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 20. msf.ucsf.edu [msf.ucsf.edu]
- 21. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilicity and Application of the Sulfonyl Fluoride Group
Abstract
The sulfonyl fluoride (SO₂F) moiety has transitioned from a classic biochemical reagent to a privileged electrophilic "warhead" in modern drug discovery and chemical biology. Its unique balance of stability and context-dependent reactivity allows for the covalent targeting of a broad range of nucleophilic amino acid residues beyond cysteine, including tyrosine, lysine, serine, and histidine.[1][2][3] This guide provides a comprehensive technical overview of the fundamental principles governing the electrophilicity of the sulfonyl fluoride group. We will explore its physicochemical properties, reaction mechanisms with biological nucleophiles, and its transformative applications in the design of covalent inhibitors and activity-based probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile functional group for tackling challenging biological targets.
The Sulfonyl Fluoride: A Privileged Electrophile Emerges
For decades, the covalent modification of proteins was dominated by electrophiles targeting the hyper-reactive cysteine residue. However, the scarcity of cysteine in many protein binding sites limited the scope of this approach.[4] The resurgence of interest in the sulfonyl fluoride group stems from its remarkable "Goldilocks" character: it is stable enough to survive in aqueous biological environments yet reactive enough to form durable covalent bonds with a variety of less nucleophilic residues within the specific, activating microenvironment of a protein binding pocket.[1][5]
Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are significantly more stable towards hydrolysis and are resistant to reduction.[4][6] The high strength of the sulfur-fluorine (S-F) bond means that its cleavage is exclusively heterolytic, preventing the reductive collapse pathway that often plagues sulfonyl chlorides.[1][4] This combination of stability and broad targeting capability distinguishes sulfonyl fluorides from more traditional warheads like acrylamides, opening up new frontiers in covalent drug design.[7]
This unique reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction.[8][9][10] SuFEx provides a reliable and modular method for assembling functional molecules, further expanding the utility of the sulfonyl fluoride group from a simple protein probe to a versatile connective hub in complex molecule synthesis.[3][8][11]
The Physicochemical Basis of Electrophilicity
The reactivity of the sulfonyl fluoride is governed by the intrinsic properties of the S(VI) center and the unique nature of the S-F bond.
-
Electronic Structure: The sulfur atom in a sulfonyl fluoride is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, rendering it highly electrophilic and susceptible to attack by nucleophiles.
-
The S-F Bond: While the S-F bond is exceptionally strong and contributes to the group's overall stability, the fluorine atom is an excellent leaving group upon nucleophilic attack at the sulfur center.[4] The reaction is driven by the formation of a stable covalent bond between the sulfur and the attacking nucleophile (e.g., a tyrosine oxygen or a lysine nitrogen).[5]
-
Tunable Reactivity: A key advantage of the sulfonyl fluoride warhead is that its reactivity can be finely tuned. The electrophilicity of the sulfur atom is highly sensitive to the electronic properties of the scaffold to which it is attached, typically an aryl ring.[7]
-
Electron-withdrawing groups on the aryl ring increase the partial positive charge on the sulfur, enhancing its electrophilicity and reaction rate.
-
Electron-donating groups have the opposite effect, decreasing reactivity and often increasing hydrolytic stability. This tunability allows for the rational design of probes and inhibitors with a desired reactivity profile, balancing the rate of target modification against off-target reactions and hydrolysis.[4][7]
-
Data Presentation: Hydrolytic Stability and Reactivity
The stability of the sulfonyl fluoride warhead is a critical parameter for its use in biological systems. Highly reactive warheads are often prone to rapid hydrolysis, limiting their effective concentration and leading to off-target effects.[7] The table below illustrates how substitutions on an aryl ring can modulate both stability and reactivity.
| Compound Class | Substituent (X) | Relative Hydrolytic Stability | Relative Reactivity Towards Nucleophiles |
| Aryl Sulfonyl Fluoride | Electron-Withdrawing (e.g., -NO₂) | Low | High |
| Aryl Sulfonyl Fluoride | Hydrogen (-H) | Moderate | Moderate |
| Aryl Sulfonyl Fluoride | Electron-Donating (e.g., -OCH₃) | High | Low |
| Alkyl Sulfonyl Fluoride | N/A | Generally High | Generally Low |
| Fluorosulfates (Ar-OSO₂F) | N/A | High | Moderate |
| Sulfamoyl Fluorides (R₂NSO₂F) | N/A | Very High | Low to Moderate |
This table provides a generalized comparison. Absolute rates are target- and condition-dependent.[2][12]
Reaction Mechanisms with Biological Nucleophiles
The covalent modification of proteins by sulfonyl fluorides proceeds via a nucleophilic substitution reaction at the hexavalent sulfur center. The protein's binding pocket plays a crucial role by positioning the nucleophilic amino acid residue for attack and often features other residues (e.g., bases like histidine or lysine) that can deprotonate the nucleophile, enhancing its reactivity.[5]
The promiscuity of the sulfonyl fluoride warhead is one of its most powerful features. It can react with a variety of nucleophilic residues that are often present in ligand-binding sites.[3][13]
-
Serine and Threonine: The hydroxyl groups of these residues are classic targets, famously demonstrated by inhibitors of serine proteases like Phenylmethylsulfonyl fluoride (PMSF).[1]
-
Tyrosine: The phenolate anion of tyrosine is a potent nucleophile. The targeting of tyrosine residues has become a highly valuable strategy, as these residues are frequently involved in key protein functions and are less commonly targeted by other covalent warheads.[14][15][16]
-
Lysine: The ε-amino group of lysine, when deprotonated, is a strong nucleophile that readily reacts with sulfonyl fluorides to form a stable sulfonamide linkage.[1][4][7]
-
Histidine: The imidazole side chain of histidine can also act as a nucleophile, particularly when appropriately positioned within a binding site.[1][17]
-
Cysteine: While sulfonyl fluorides react rapidly with cysteine's thiol group, the resulting thioester adduct is often unstable and can undergo hydrolysis, making it less suitable for durable covalent inhibition compared to other residues.[4][7]
Mandatory Visualization: Mechanism of Tyrosine Sulfonylation
The diagram below illustrates the covalent modification of a tyrosine residue by an aryl sulfonyl fluoride. The reaction is facilitated by a basic residue (B:) in the protein's active site, which deprotonates the tyrosine phenol to generate a more potent nucleophile.
Caption: Covalent modification of a tyrosine residue by an aryl sulfonyl fluoride.
Applications in Drug Discovery and Chemical Biology
The versatile reactivity of the sulfonyl fluoride group has been harnessed for two primary applications: the development of targeted covalent inhibitors and as a core component of activity-based protein profiling (ABPP) probes.
Covalent Inhibitors
Sulfonyl fluoride-based inhibitors offer a powerful strategy to achieve durable target engagement, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors. By forming a covalent bond, these inhibitors can overcome weak initial binding affinities. This approach has been successfully used to develop inhibitors for a range of protein classes, including kinases, GTPases, and proteases.[1][16][18] A key advantage is the ability to target non-catalytic tyrosine or lysine residues, greatly expanding the druggable proteome.[4][16]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy used to identify and characterize enzyme function directly in complex biological systems.[19] Sulfonyl fluoride probes are ideal for ABPP due to their broad reactivity profile.[1][14][20] An ABPP probe typically consists of three components: the sulfonyl fluoride "warhead," a linker, and a reporter tag (e.g., an alkyne or azide for "click" chemistry, or a fluorophore).[15][19][21]
Mandatory Visualization: ABPP Workflow
The following diagram outlines a typical experimental workflow for identifying protein targets using a sulfonyl fluoride-based ABPP probe.
Caption: A typical workflow for activity-based protein profiling.
Experimental Protocols and Methodologies
To ensure scientific integrity, all protocols must be self-validating. This involves including appropriate controls and cross-verification steps to confirm the intended chemical transformations and biological effects.
Experimental Protocol 1: Synthesis of a Model Aryl Sulfonyl Fluoride
This protocol describes a common two-step, one-pot procedure for converting an aryl thiol to the corresponding sulfonyl fluoride.
Objective: To synthesize 4-acetamidobenzenesulfonyl fluoride from 4-acetamidothiophenol.
Methodology:
-
Oxidative Chlorination: Dissolve 4-acetamidothiophenol (1.0 eq) in a suitable solvent like acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) portion-wise to the solution to form the intermediate sulfonyl chloride. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Fluoride Exchange: Once the starting material is consumed, add potassium fluoride (KF, excess) and a phase-transfer catalyst (e.g., 18-crown-6) to the reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir until the sulfonyl chloride intermediate is fully converted to the sulfonyl fluoride product (monitor by TLC or LC-MS).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 4-acetamidobenzenesulfonyl fluoride.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Protocol 2: Kinetic Analysis of Covalent Inhibition
This protocol outlines a method to determine the kinetic parameters, K_I (initial binding affinity) and k_inact (rate of inactivation), for a sulfonyl fluoride inhibitor.
Objective: To characterize the covalent inhibition of a target enzyme by a sulfonyl fluoride compound.
Methodology:
-
Assay Setup: Prepare a series of inhibitor concentrations. The assay should measure enzyme activity over time (e.g., via a fluorescent substrate).
-
Progress Curve Measurement: For each inhibitor concentration, initiate the reaction by adding the enzyme to a pre-incubated mixture of the inhibitor and substrate. Record the signal (e.g., fluorescence) over time to generate progress curves.
-
Control Reactions: Include a control reaction with no inhibitor (e.g., DMSO vehicle) to determine the uninhibited enzyme velocity. Also, include a control with a pre-incubated mixture of inhibitor and buffer for a prolonged time to assess inhibitor stability.
-
Data Analysis: Fit the progress curves to the appropriate equation for covalent inhibition (Equation 1) to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.[22]
-
Equation 1:P = (v₀/k_obs) * (1 - exp(-k_obs * t))
-
Where P is product formation, v₀ is the initial velocity, k_obs is the observed rate of inactivation, and t is time.
-
-
-
Parameter Determination: Plot the calculated k_obs values against the inhibitor concentration ([I]). Fit this data to the hyperbolic equation (Equation 2) to determine K_I and k_inact.
-
Equation 2:k_obs = k_inact * [I] / (K_I + [I])
-
-
Validation: To confirm covalent modification, incubate the enzyme with a saturating concentration of the inhibitor, remove excess inhibitor (e.g., via dialysis or a desalting column), and assay the remaining enzyme activity. A lack of activity recovery confirms irreversible inhibition.[16]
Future Directions and Outlook
The sulfonyl fluoride moiety continues to be a focal point of innovation. Future research will likely concentrate on several key areas:
-
Expanding Target Space: The use of SuFEx click chemistry will enable the rapid synthesis of large, diverse libraries of sulfonyl fluoride-containing fragments and compounds, accelerating the discovery of probes for new protein targets.[11]
-
Enhanced Selectivity: Combining sophisticated computational modeling with structure-based design will facilitate the development of next-generation inhibitors with exquisite selectivity, minimizing off-target effects.[23]
-
Improved Stability: Research into novel scaffolds and substitution patterns aims to produce sulfonyl fluorides with enhanced metabolic stability, making them more suitable for in vivo applications and therapeutic development.[24][25][26]
The sulfonyl fluoride has firmly established itself as a powerful and versatile tool in the chemical biologist's and medicinal chemist's arsenal. Its unique reactivity profile, coupled with its synthetic tractability, ensures that it will continue to drive the discovery of novel therapeutics and illuminate complex biological processes for years to come.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Sulfonyl Fluorides - Enamine [enamine.net]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The growing applications of SuFEx click chemistry. | Semantic Scholar [semanticscholar.org]
- 9. The growing applications of SuFEx click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pnas.org [pnas.org]
- 17. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Department of Biology [biology.ox.ac.uk]
- 21. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Sulfanilyl Fluoride Binding Sites on Proteins: A Chemoproteomic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rise of a Privileged Warhead
In the landscape of covalent chemical biology and drug discovery, the sulfonyl fluoride (SF) moiety has emerged as a "privileged" electrophilic warhead.[1][2] Unlike traditional covalent modifiers that predominantly target the nucleophilic cysteine, sulfonyl fluorides exhibit a unique and broader reactivity profile, enabling the covalent modification of a wider range of amino acid residues.[3][4] This versatility has unlocked new frontiers in probing protein function and developing novel covalent therapeutics against targets previously deemed "undruggable."[4]
This guide provides a comprehensive overview of the principles and methodologies for characterizing sulfonyl fluoride binding sites on proteins. We will delve into the underlying Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, detail robust experimental workflows for target identification using chemoproteomics, and discuss critical aspects of data analysis and validation. The focus is not merely on procedural steps but on the rationale behind them, empowering researchers to design, execute, and interpret these complex experiments with confidence.
The Chemistry of Engagement: Understanding Sulfonyl Fluoride Reactivity
The utility of sulfonyl fluorides stems from their finely tuned balance of stability in aqueous environments and reactivity within the specific microenvironment of a protein binding pocket.[5][6] The core of their function is the SuFEx reaction, a click chemistry process where the S-F bond is cleaved by a nucleophilic amino acid side chain, forming a highly stable covalent sulfonate ester or sulfonamide linkage.[7][8]
The Nucleophilic Targets
A key advantage of SF probes is their ability to react with multiple nucleophilic amino acid residues that are more abundant than cysteine.[9] This context-dependent reactivity is dictated by the proximity and orientation of the nucleophile within the binding site, which facilitates the reaction.[10][11]
-
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a primary target, forming a stable sulfonate ester. The reactivity is often enhanced by nearby basic residues that can deprotonate the phenol.[4][12]
-
Lysine (Lys): The ε-amino group of lysine reacts to form a stable sulfonamide. This has been effectively exploited for targeting conserved lysines in ATP-binding sites of kinases.[7][13]
-
Serine (Ser) & Threonine (Thr): Historically, SFs like Phenylmethylsulfonyl fluoride (PMSF) are known serine protease inhibitors, targeting the hyper-reactive catalytic serine.[1][4] Proximity-enhanced reactivity can also enable the labeling of non-catalytic serine and threonine residues.[14]
-
Histidine (His): The imidazole side chain of histidine is also a competent nucleophile for the SuFEx reaction.[1][7]
-
Cysteine (Cys): While SFs can react with cysteine, the resulting S-sulfonylated adduct is often unstable, making them less suitable for durable covalent inhibition of cysteine residues compared to other warheads.[7]
The Principle of Proximity-Enabled Reactivity
Sulfonyl fluorides are relatively latent electrophiles in solution. Their reactivity is dramatically enhanced when a recognition scaffold on the probe molecule positions the SF warhead in close proximity to a nucleophilic residue within a protein's binding pocket.[10][14] This "proximity-enabled" mechanism is the foundation of their target specificity. The binding event effectively lowers the activation energy of the SuFEx reaction, allowing for covalent bond formation at a specific site while minimizing off-target reactions.[10][15]
Table 1: Reactivity Profile of Sulfonyl Fluorides with Protein Nucleophiles
| Target Residue | Nucleophilic Group | Resulting Covalent Linkage | Adduct Stability | Key Considerations |
| Tyrosine | Phenolic Hydroxyl | Sulfonate Ester | High | Reactivity enhanced by proximal basic residues.[4][12] |
| Lysine | ε-Amino | Sulfonamide | High | Frequently targeted in kinase ATP-binding sites.[7][13] |
| Serine | Hydroxyl | Sulfonate Ester | High | Catalytic serines are hyper-reactive; others require high proximity.[1][4] |
| Histidine | Imidazole | Sulfonyl-imidazole | Moderate-High | A known, but less frequently reported, target.[1][7] |
| Threonine | Hydroxyl | Sulfonate Ester | High | Similar to serine, requires proximity-enhancement.[14] |
| Cysteine | Thiol | Thiosulfonate | Generally Low | Adducts can be unstable, limiting utility for this residue.[7] |
The Chemoproteomic Workflow for Binding Site Identification
Identifying the specific binding site of a sulfonyl fluoride probe on a protein is a multi-step process that leverages the power of chemical biology and mass spectrometry. The general workflow involves designing a suitable probe, labeling the proteome, enriching the modified proteins, and analyzing the resulting peptides to pinpoint the site of modification.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl Fluorides - Enamine [enamine.net]
- 10. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 13. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Harnessing Sulfanilyl Fluoride for Covalent Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Warhead in Chemical Biology
In the landscape of chemical biology and drug discovery, the ability to selectively and covalently modify proteins is a cornerstone for understanding function, validating targets, and developing novel therapeutics. While traditional covalent modifiers have often focused on the highly nucleophilic cysteine residue, this approach is limited by the infrequent presence of cysteines in protein binding pockets[1][2]. Enter sulfonyl fluorides (SFs), an increasingly prominent class of electrophilic probes, or "warheads," that have gained significant traction due to their unique combination of stability and reactivity[3][4][5].
Unlike more aggressive electrophiles, sulfonyl fluorides exhibit a finely tuned reactivity profile. They are remarkably stable in aqueous environments, a critical feature for biological experiments, yet can be spurred to react with a broad range of nucleophilic amino acid residues when bound in the proximity of a target protein[3][5][6]. This "proximity-enhanced reactivity" is the key to their utility, allowing for context-dependent labeling of not only serine, but also tyrosine, lysine, histidine, and threonine residues[1][3][4][7]. This expanded targeting scope significantly broadens the horizons of covalent ligand discovery, enabling researchers to probe a much larger portion of the proteome[7][8].
This guide provides a comprehensive overview of the principles and practices governing the use of sulfanilyl fluoride and related SF probes for covalent protein labeling. We will delve into the underlying mechanism, provide detailed experimental protocols, and offer insights into data analysis and troubleshooting to empower researchers to effectively leverage this powerful technology.
Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The covalent modification of proteins by sulfonyl fluorides proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a reaction that has been championed as a next-generation "click chemistry" due to its efficiency and biocompatibility[5][9][10][11]. The core of the SuFEx reaction is the nucleophilic attack by an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This attack results in the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfonate ester bond between the probe and the protein[12][13].
The reaction is highly dependent on the specific microenvironment of the protein's binding pocket. The proximity and orientation of the sulfonyl fluoride warhead relative to a nucleophilic residue, facilitated by the binding of the probe's scaffold to the target protein, dramatically accelerates the reaction rate[5][14]. This is why sulfonyl fluorides are considered "privileged" warheads: their reactivity is unleashed precisely where it is intended, minimizing off-target labeling[3][4].
The choice of target residue is not random; it is dictated by the presence of a suitably positioned nucleophile within the binding site. While serine has been a classical target, particularly for serine proteases, studies have demonstrated successful and selective labeling of tyrosine, lysine, and histidine residues in a variety of protein classes, including kinases, transferases, and E3 ligases[1][3][15][16].
Caption: Mechanism of this compound covalent labeling via SuFEx chemistry.
Applications in Research and Drug Development
The unique properties of sulfonyl fluoride probes have led to their adoption in a wide array of applications:
-
Target Identification and Validation: By designing probes based on a known ligand or fragment, researchers can covalently capture its protein targets from complex biological mixtures, such as cell lysates, enabling their identification by mass spectrometry-based proteomics[3][4][17].
-
Activity-Based Protein Profiling (ABPP): Broad-spectrum sulfonyl fluoride probes can be used to map the activity of entire enzyme families by targeting conserved functional residues in their active sites[18].
-
Covalent Inhibitor Development: The development of targeted covalent inhibitors has seen a resurgence, and sulfonyl fluorides offer a means to achieve irreversible inhibition of targets that lack a conveniently located cysteine[3][8][19]. This can lead to drugs with improved potency and prolonged duration of action[17].
-
Mapping Binding Sites and Allosteric Pockets: Covalent modification with an SF probe, followed by proteomic analysis, can precisely identify the amino acid residue it binds to, providing invaluable structural information for drug design[15][20].
-
Bioconjugation: The robust and selective nature of the SuFEx reaction makes it a valuable tool for linking molecules (e.g., fluorophores, biotin) to proteins for imaging and pulldown experiments[10][11][21].
Experimental Design and Key Considerations
Successful protein labeling with this compound probes requires careful planning. Here are the critical factors to consider:
-
Probe Design and Synthesis: The probe consists of a recognition element (a scaffold that binds to the target protein) and the sulfonyl fluoride warhead. The design of the scaffold is crucial for achieving binding affinity and selectivity. The synthesis of sulfonyl fluoride probes typically involves the conversion of an aryl bromide or a primary/secondary amine to the corresponding sulfonyl fluoride[1][22].
-
Buffer Composition and pH: The stability of sulfonyl fluorides is pH-dependent, with hydrolysis increasing at higher pH. Most labeling reactions are performed at or near physiological pH (7.4-8.5) to balance probe stability with the nucleophilicity of the target amino acid residues[18][23]. Buffers should be free of primary amines (like Tris) that can react with the probe. Phosphate-buffered saline (PBS) or HEPES are generally good choices.
-
Reagent Preparation: Due to their susceptibility to hydrolysis, stock solutions of sulfonyl fluoride probes should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and stored at -20°C or -80°C. The stock solution should be added to the aqueous reaction buffer immediately before starting the experiment[18].
-
Controls are Critical: To ensure the observed labeling is specific, several controls are essential:
-
No-probe control: To identify background bands or signals.
-
Competition experiment: Pre-incubating the protein with a known reversible inhibitor or ligand for the target should reduce or eliminate labeling by the sulfonyl fluoride probe, confirming that the probe binds to the intended site.
-
Denatured protein control: Labeling should be significantly reduced or absent in heat-denatured protein, demonstrating that the native protein conformation is required for the proximity-enhanced reaction.
-
| Parameter | Recommended Range | Rationale |
| Probe Concentration | 1 - 50 µM | Should be optimized for each probe-protein system. Start with a concentration 5-10 fold higher than the expected Kd of the non-covalent interaction. |
| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations can improve labeling efficiency but may also increase non-specific interactions. |
| Incubation Time | 1 - 24 hours | The rate of covalent modification can be slow[8]. Time course experiments are recommended to determine the optimal incubation time. |
| Incubation Temperature | 4°C to 37°C | Higher temperatures can accelerate the reaction but may also increase probe hydrolysis and protein degradation. Room temperature (25°C) is a common starting point. |
| Reaction Buffer | PBS, HEPES (pH 7.4 - 8.5) | Avoid amine-containing buffers like Tris. The pH can be adjusted to optimize reactivity with specific residues. |
| Solvent for Stock | Anhydrous DMSO or DMF | Prevents hydrolysis of the sulfonyl fluoride warhead during storage. |
Detailed Experimental Protocols
Here we provide two detailed protocols for common applications of this compound probes.
Protocol 1: In Vitro Covalent Labeling of a Purified Protein
This protocol describes the general procedure for labeling a purified protein with a this compound probe and analyzing the results by SDS-PAGE.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound probe of interest.
-
Anhydrous DMSO.
-
10X PBS, pH 7.4.
-
4X SDS-PAGE loading buffer.
-
Coomassie stain or fluorescent stain for protein visualization.
Procedure:
-
Prepare a 10 mM stock solution of the this compound probe in anhydrous DMSO.
-
Prepare the protein solution. Dilute the purified protein to a final concentration of 1 mg/mL in 1X PBS.
-
Set up the labeling reactions. In separate microcentrifuge tubes, prepare the following reactions (example for a 50 µL final volume):
-
Test Reaction: 5 µL of 10X PBS, X µL of protein stock, Y µL of H₂O, and 2.5 µL of 10 mM probe stock (for a final probe concentration of 50 µM).
-
Negative Control (No Probe): 5 µL of 10X PBS, X µL of protein stock, Y µL of H₂O, and 2.5 µL of DMSO.
-
Competition Control (Optional): Pre-incubate the protein with a 10-100 fold molar excess of a known reversible inhibitor for 30 minutes at room temperature before adding the this compound probe.
-
-
Incubate the reactions for 4 hours at room temperature with gentle agitation. Note: Optimal incubation time may vary and should be determined empirically.
-
Quench the reaction by adding 16.7 µL of 4X SDS-PAGE loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE. Load 15-20 µL of each sample onto a polyacrylamide gel.
-
Visualize the results. After electrophoresis, stain the gel with Coomassie Brilliant Blue or a fluorescent protein stain. A successful covalent labeling will result in a shift in the molecular weight of the target protein, which can be observed as a higher molecular weight band on the gel compared to the unlabeled control. The intensity of this shifted band should be reduced in the competition control.
Protocol 2: In-Gel Fluorescence Scanning of Labeled Proteomes
This protocol is for activity-based protein profiling (ABPP) experiments in a complex proteome (e.g., cell lysate) using a this compound probe that includes a clickable handle (e.g., an alkyne or azide) for downstream fluorescent tagging.
Materials:
-
Cell lysate (prepared in a buffer without primary amines, e.g., PBS with protease inhibitors).
-
Alkyne-functionalized this compound probe.
-
Anhydrous DMSO.
-
Click chemistry reagents: Azide-fluorophore (e.g., Azide-TAMRA), copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate).
-
SDS-PAGE equipment.
-
Fluorescence gel scanner.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a clickable this compound probe.
Procedure:
-
Prepare the proteome. Adjust the protein concentration of the cell lysate to 2 mg/mL in PBS.
-
Label the proteome. Add the alkyne-functionalized this compound probe from a DMSO stock to the lysate to a final concentration of 10 µM. Incubate for 1 hour at 37°C.
-
Perform the click reaction. To a 50 µL aliquot of the labeled proteome, add the following click chemistry reagents sequentially:
-
1 µL of 20 mM Azide-fluorophore (in DMSO).
-
1 µL of 50 mM CuSO₄ (in H₂O).
-
1 µL of 100 mM sodium ascorbate (freshly prepared in H₂O).
-
-
Incubate the click reaction for 1 hour at room temperature, protected from light.
-
Prepare samples for electrophoresis. Add 17 µL of 4X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Run the gel. Separate the proteins by SDS-PAGE.
-
Visualize fluorescently labeled proteins. Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA: Ex 555 nm / Em 580 nm). Labeled proteins will appear as fluorescent bands.
-
Confirm protein loading. After scanning, stain the same gel with Coomassie to visualize the total proteome and confirm equal loading across lanes.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak labeling | Probe hydrolysis; Insufficient incubation time or temperature; Low probe concentration; Protein is not a target. | Prepare fresh probe stock in anhydrous DMSO. Optimize incubation time and temperature (e.g., perform a time-course experiment). Increase probe concentration. Confirm protein-probe interaction with a binding assay if possible. |
| High background/non-specific labeling | Probe is too reactive or concentration is too high; Contaminating nucleophiles in the buffer. | Decrease probe concentration. Reduce incubation time. Ensure buffer is free of primary amines (e.g., Tris). |
| Labeling not blocked by competitor | Competitor concentration is too low; Probe binds to an allosteric site not occupied by the competitor; Probe is non-specifically labeling reactive surface residues. | Increase the concentration of the competitor (e.g., 100-fold excess). Validate the binding site through mutagenesis or structural studies. |
| Precipitation during reaction | Protein instability; High concentration of DMSO from probe stock. | Perform labeling at a lower temperature (e.g., 4°C). Ensure the final DMSO concentration does not exceed 5% (v/v). Include stabilizing agents (e.g., glycerol) if compatible with the experiment. |
References
- 1. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 7. Sulfonyl Fluorides - Enamine [enamine.net]
- 8. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SuFEx: a metal-free click ligation for multivalent biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fast, safe, simple: SuFEx click chemistry goes with the flow | International | ScienceLink [sciencelink.net]
- 22. benchchem.com [benchchem.com]
- 23. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Sulfanilyl Fluoride in Activity-Based Protein Profiling (ABPP)
Introduction: The Emergence of Sulfanilyl Fluoride as a Privileged Warhead in Chemical Biology
Activity-Based Protein Profiling (ABPP) has revolutionized our ability to study enzyme function directly within complex biological systems.[1][2] At the heart of this technology lies the activity-based probe (ABP), a small molecule designed to covalently label the active site of a specific class of enzymes.[1][2] The choice of the reactive group, or "warhead," on the ABP is critical, dictating its stability, reactivity, and target profile.
Recently, sulfanilyl fluorides (SFs) and related sulfur(VI) fluorides have emerged as a powerful class of electrophilic warheads for ABPP.[3][4][5] This is due to their unique balance of stability in aqueous environments and their "tunable" reactivity towards a variety of nucleophilic amino acid residues.[3][4] This reactivity is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has rapidly found application in drug discovery and chemical biology.[6][7][8]
Unlike traditional warheads that might primarily target cysteine, this compound probes have been shown to form stable covalent bonds with serine, tyrosine, lysine, and histidine residues.[3][4][6] This multi-targeting capability significantly expands the scope of the "ligandable proteome," allowing researchers to profile a broader range of enzyme classes, including serine proteases, kinases, and glutathione transferases.[2][9][10][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound-based probes in ABPP. We will delve into the mechanistic underpinnings of SuFEx chemistry, provide detailed, step-by-step protocols for experimental workflows, and discuss the nuances of data interpretation. Our aim is to equip you with the knowledge and practical guidance to successfully implement this powerful technology in your research.
The Chemistry of this compound Probes: A Mechanistic Overview
The utility of sulfanilyl fluorides in ABPP stems from the unique properties of the S(VI)-F bond. This bond is remarkably stable under physiological conditions, minimizing off-target reactions and probe degradation.[6][12] However, within the specific microenvironment of an enzyme's active site, this bond can be activated for nucleophilic attack by a suitably positioned amino acid residue.[6] This "proximity-enabled reactivity" is a hallmark of SuFEx chemistry and is the basis for the selectivity of this compound probes.
The general mechanism involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, the amine group of lysine, or the imidazole nitrogen of histidine) on the sulfur atom of the this compound. This leads to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfamate linkage between the probe and the protein.
Experimental Workflows and Protocols
The successful implementation of this compound-based ABPP involves a multi-step workflow, from initial probe design and synthesis to the final identification of labeled proteins by mass spectrometry. The following sections provide detailed protocols for each stage of this process.
Probe Design and Synthesis
A typical this compound ABP consists of three key components: the this compound warhead, a linker, and a reporter tag. The reporter tag is often a "clickable" handle, such as a terminal alkyne, which allows for the subsequent attachment of a biotin or fluorophore tag via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[13][14]
The synthesis of alkyne-functionalized aryl sulfonyl fluoride monomers provides a versatile platform for the rapid generation of a diverse library of probes.[13][14] These monomers can be coupled to various scaffolds to create probes with tailored selectivity for different enzyme classes.
General ABPP Workflow using a "Clickable" this compound Probe
The following diagram illustrates the overall workflow for a typical ABPP experiment using an alkyne-tagged this compound probe.
Caption: General workflow for activity-based protein profiling using a clickable this compound probe.
Protocol 1: Preparation of Cell Lysate for ABPP
This protocol describes the preparation of a whole-cell lysate suitable for in vitro labeling with a this compound probe.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitor cocktail), ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge, refrigerated
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting the cells between each wash.
-
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. The volume of lysis buffer will depend on the cell pellet size; a typical starting point is 200-500 µL for a pellet from a 10 cm dish or T75 flask.
-
Homogenization: Gently pipette the cell suspension up and down to aid in lysis. For more robust lysis, sonication on ice can be performed (e.g., 3 cycles of 10 seconds on, 30 seconds off). Avoid excessive heating of the sample.[15]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: The lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Labeling of Proteome with Alkyne-Sulfanilyl Fluoride Probe
This protocol details the labeling of proteins in a prepared cell lysate with a clickable this compound probe.
Materials:
-
Clarified cell lysate (from Protocol 1)
-
Alkyne-functionalized this compound probe (stock solution in anhydrous DMSO)
-
PBS, pH 7.4
Procedure:
-
Proteome Preparation: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in PBS.
-
Probe Addition: Add the alkyne-sulfanilyl fluoride probe from the DMSO stock solution to the diluted lysate. A typical final probe concentration is 10-50 µM. It is recommended to perform a concentration-response experiment to determine the optimal probe concentration for your target of interest. Include a vehicle control (DMSO only).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour. The optimal incubation time may vary depending on the probe and target, and may require optimization (e.g., 30 minutes to 2 hours).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of a biotin-azide tag onto the alkyne-labeled proteins.
Materials:
-
Labeled proteome (from Protocol 2)
-
Biotin-Azide (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution in water) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (stock solution in DMSO)
Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration |
| Biotin-Azide | 10 mM | 100 µM |
| TCEP | 50 mM | 1 mM |
| TBTA | 1.7 mM | 100 µM |
| CuSO₄ | 50 mM | 1 mM |
Procedure:
-
To the labeled lysate from Protocol 2, add the CuAAC reagents sequentially. It is crucial to add the reagents in the following order to prevent precipitation and ensure efficient catalysis: a. Biotin-Azide b. TCEP (or Sodium Ascorbate) c. TBTA d. CuSO₄
-
Gently mix the reaction after the addition of each reagent.
-
Incubate the reaction mixture for 1 hour at room temperature.[16]
Protocol 4: Enrichment of Biotinylated Proteins
This protocol describes the affinity purification of biotin-labeled proteins using streptavidin-functionalized beads.
Materials:
-
Biotinylated proteome (from Protocol 3)
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer 1 (e.g., 0.2% SDS in PBS)
-
Wash Buffer 2 (e.g., PBS)
Procedure:
-
Bead Equilibration: Wash the streptavidin beads three times with PBS to remove any storage buffers.
-
Binding: Add the equilibrated streptavidin beads to the biotinylated proteome. Incubate for 1-1.5 hours at room temperature with gentle rotation to allow for binding of the biotinylated proteins to the beads.[9]
-
Washing: Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads). Discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:
-
Twice with Wash Buffer 1
-
Three times with Wash Buffer 2
-
-
After the final wash, carefully remove all of the supernatant.
Protocol 5: On-Bead Tryptic Digestion
This protocol describes the digestion of the enriched proteins into peptides for subsequent mass spectrometry analysis.
Materials:
-
Protein-bound streptavidin beads (from Protocol 4)
-
Urea (8 M in 100 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate (50 mM)
-
Formic acid
Procedure:
-
Denaturation and Reduction: Resuspend the beads in a solution of 6 M urea in 100 mM Tris-HCl, pH 8.0. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C with shaking.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature.
-
Quenching: Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
Digestion: Dilute the urea concentration to less than 2 M by adding 50 mM ammonium bicarbonate. Add trypsin (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.[3]
-
Peptide Elution: Pellet the beads and transfer the supernatant containing the digested peptides to a new tube.
-
To elute any remaining peptides, wash the beads with 60% acetonitrile/1% formic acid, and combine this supernatant with the first one.
-
Acidification: Acidify the pooled peptide solution with formic acid to a final concentration of 1% to stop the trypsin activity.
-
The peptide mixture is now ready for desalting (e.g., using a C18 StageTip) and subsequent LC-MS/MS analysis.
Protocol 6: In-Gel Fluorescence Visualization of Labeled Proteins
For a more direct visualization of labeled proteins, a fluorescently tagged this compound probe can be used.
Materials:
-
Fluorescently tagged this compound probe (e.g., rhodamine-tagged)
-
Cell lysate or purified protein
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Labeling: Incubate the protein sample with the fluorescent this compound probe as described in Protocol 2.
-
SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins directly in the gel using a fluorescence scanner set to the appropriate excitation and emission wavelengths for the fluorophore used.
Data Analysis and Interpretation
The final step in the ABPP workflow is the analysis of the mass spectrometry data to identify and quantify the proteins that were labeled by the this compound probe. This is typically done using specialized proteomics software that can search the acquired tandem mass spectra against a protein sequence database.
The relative abundance of labeled proteins between different samples (e.g., control vs. treated) can be determined using label-free quantification methods such as spectral counting or by using isotopic labeling strategies.
Self-Validating Systems and Controls
To ensure the trustworthiness of the data generated from these protocols, it is essential to incorporate a series of controls:
-
Vehicle Control: A sample treated with the probe solvent (e.g., DMSO) alone to account for any non-specific interactions or background.
-
Heat-Inactivated Control: A sample where the proteome is heat-denatured before adding the probe. This control helps to confirm that the probe is labeling active enzymes, as denatured proteins should not be labeled.
-
Competition Experiment: Pre-incubating the proteome with a known inhibitor of a suspected target enzyme before adding the this compound probe. A decrease in probe labeling of the target confirms that the probe is binding to the active site.
Conclusion
This compound-based probes represent a significant advancement in the field of activity-based protein profiling. Their unique reactivity profile, which allows for the targeting of multiple nucleophilic amino acid residues, has expanded the reach of ABPP to a wider range of enzyme classes. The protocols and guidelines presented in these application notes provide a robust framework for the successful implementation of this powerful technology. By carefully considering probe design, optimizing reaction conditions, and incorporating appropriate controls, researchers can leverage this compound ABPP to gain unprecedented insights into enzyme function and accelerate the discovery of novel therapeutics.
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAF_Protocol_002 On-Bead Digestion (Magnetic Beads) of Proteins in Solution or Provided Already on Beads [protocols.io]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rockefeller.edu [rockefeller.edu]
- 11. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 13. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Sulfanilyl Fluoride-Based Chemical Probes
Introduction: The Rise of a Privileged Warhead in Chemical Biology
In the landscape of chemical biology and drug discovery, the identification of reactive yet stable functional groups that can serve as covalent probes is paramount. Sulfonyl fluorides (SFs) have emerged as a "privileged warhead" for their finely tuned balance of aqueous stability and reactivity towards a range of nucleophilic amino acid residues.[1][2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability and a reduced propensity for non-specific reactions, making them ideal for targeted applications in complex biological systems.[2] Their ability to covalently modify not only serine and cysteine but also context-specific tyrosine, lysine, threonine, and histidine residues has cemented their role in covalent enzyme inhibition, target identification, and activity-based protein profiling (ABPP).[1][3]
The utility of the sulfonyl fluoride moiety was further amplified by the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by Sharpless and co-workers, which is now considered a next-generation "click chemistry" reaction.[4][5] SuFEx provides a reliable and modular method for connecting molecular fragments, with broad applications in medicinal chemistry, materials science, and the synthesis of chemical probes.[3][6]
This guide provides an in-depth overview of the primary synthetic strategies for preparing sulfanilyl fluoride-based probes, detailed experimental protocols for key transformations, and best practices for their characterization and application.
Core Synthetic Strategies: A Chemist's Guide to the Sulfonyl Fluoride Moiety
The synthesis of sulfonyl fluorides can be approached from a variety of starting materials. The choice of method often depends on the availability of precursors, the desired scale, and the functional group tolerance required for the target molecule.
From Aryl Sulfonyl Chlorides: The Classic Approach
The most traditional and widely used method for synthesizing sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chloride.[7] This method is effective but relies on the availability of the sulfonyl chloride precursor.
-
Mechanism: The core of this transformation is a nucleophilic substitution at the sulfur atom, where a fluoride anion displaces the chloride.
-
Reagents: The most common fluoride source is potassium fluoride (KF) or potassium bifluoride (KHF₂).[8][9] The reaction is often performed in a biphasic system or with the aid of a phase-transfer catalyst, such as 18-crown-6 ether, to enhance the solubility and nucleophilicity of the fluoride salt.[8] A simple and mild procedure using KF in a water/acetone mixture has also been shown to be highly effective for a wide range of substrates.[10][11]
-
Advantages: This is a well-established, high-yielding reaction.
-
Limitations: The primary limitation is the requirement for the sulfonyl chloride starting material, which can be unstable or difficult to prepare for complex molecules.
From Sulfonic Acids and Sulfonates: Modern and Direct Routes
Recent advancements have focused on more direct methods starting from stable and readily available sulfonic acids or their salts.[12] These approaches bypass the often problematic isolation of sulfonyl chloride intermediates.
-
One-Pot, Two-Step Chlorination/Fluorination: This strategy involves the in situ formation of a sulfonyl chloride from a sulfonic acid, followed immediately by the addition of a fluoride source.[12] Reagents like cyanuric chloride or trichloroacetonitrile with triphenylphosphine can be used for the initial chlorination step.[7][8][9]
-
Direct Deoxyfluorination: This is a more elegant, single-step approach.
-
Thionyl Fluoride (SOF₂): This reagent can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields.[13][14]
-
Xtalfluor-E®: A bench-stable, solid deoxyfluorinating agent that allows for the conversion of both aryl and alkyl sulfonic acids (and their salts) to sulfonyl fluorides under mild conditions.[13][14][15] This method is particularly valuable for its operational simplicity and broad substrate scope.
-
From Thiols, Disulfides, and Other Precursors
For cases where sulfonic acids or sulfonyl chlorides are not readily accessible, other sulfur-containing functional groups can serve as starting points.
-
From Thiols and Disulfides: Heteroaromatic thiols can be converted to sulfonyl fluorides in a one-pot process involving oxidative chlorination with sodium hypochlorite (NaOCl) followed by a Cl–F exchange with KHF₂.[7][8] Disulfides can also be converted using reagents like Selectfluor™, which serves as both an oxidant and an electrophilic fluorine source.[16]
-
From Sulfonyl Hydrazides: In the presence of a fluorinating agent like Selectfluor, sulfonyl hydrazides can be converted to sulfonyl fluorides in good to excellent yields, often in water.[8]
-
From Grignard Reagents: The reaction of alkyl, aryl, or heteroaryl Grignard reagents with sulfuryl fluoride (SO₂F₂) provides a direct route to sulfonyl fluorides.[8]
Comparison of Key Synthetic Methods
| Starting Material | Key Reagents | Typical Yields | Advantages | Limitations |
| Aryl Sulfonyl Chloride | KF, KHF₂, 18-crown-6 | 84-100%[10] | Well-established, high-yielding, simple procedure. | Requires potentially unstable sulfonyl chloride precursor. |
| Sulfonic Acid / Salt | Thionyl Fluoride (SOF₂) | 90-99%[13][14] | High yields, rapid reaction. | SOF₂ is a gas, requiring specialized handling. |
| Sulfonic Acid / Salt | Xtalfluor-E® | 41-94%[13][15] | Uses a bench-stable solid, mild conditions, broad scope. | Reagent can be more expensive. |
| Sulfonic Acid / Salt | Cyanuric Chloride, KHF₂ | Good to high[8][9] | One-pot procedure from readily available materials. | Can require higher temperatures; multi-step in one pot. |
| Thiols / Disulfides | NaOCl, KHF₂ or Selectfluor™ | Moderate to good[16] | Useful for heteroaromatics; avoids sulfonyl chlorides. | Scope may be limited; can involve strong oxidants. |
Experimental Workflows & Protocols
The following section provides detailed, step-by-step protocols for common and reliable synthetic transformations.
Visualizing the Workflow
A typical workflow for the synthesis and application of a this compound probe involves several key stages, from initial synthesis to final biological characterization.
Caption: General workflow for sulfonyl fluoride probe development.
Protocol 1: Synthesis of Aryl Sulfonyl Fluoride from Aryl Sulfonyl Chloride
This protocol describes a general and mild procedure for the direct chloride/fluoride exchange using potassium fluoride in a water/acetone system.[10][11]
Caption: Synthesis of sulfonyl fluorides from sulfonyl chlorides.
Materials and Reagents:
-
Aryl sulfonyl chloride (1.00 mmol, 1.0 equiv)
-
Potassium fluoride (KF) (2.00 mmol, 2.0 equiv)
-
Acetone (2 mL)
-
Deionized water (36 µL, 2.00 mmol, 2.0 equiv)
-
Ethyl acetate
-
10% aqueous NaCl (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Polypropylene reaction vessel with screw cap
Procedure:
-
To a polypropylene bottle equipped with a magnetic stir bar, add potassium fluoride (0.116 g, 2.00 mmol).
-
Add acetone (2 mL) to create a suspension.
-
Add the aryl sulfonyl chloride (1.00 mmol) to the suspension.
-
Add deionized water (36 µL, 2.00 mmol).
-
Seal the vessel with the screw cap and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for ¹H or ¹⁹F NMR analysis. Reactions are typically complete within 2-4 hours.[10]
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Partition the mixture between ethyl acetate (30 mL) and 10% aqueous NaCl (30 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl fluoride product.
Purification and Characterization:
-
The crude product can often be purified by flash column chromatography on silica gel or by recrystallization.
-
¹⁹F NMR: The appearance of a singlet or multiplet in the characteristic region for aryl-SO₂F (typically +40 to +70 ppm) is indicative of product formation.
-
¹H NMR & MS: Confirm the overall structure and mass of the final product.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Synthesis of Aryl Sulfonyl Fluoride from Sulfonic Acid via Deoxyfluorination
This protocol utilizes the bench-stable reagent Xtalfluor-E® for the direct conversion of a sulfonic acid to a sulfonyl fluoride, adapted from the work of Ball and Sammis.[13][15]
Caption: Direct synthesis from sulfonic acids using Xtalfluor-E®.
Materials and Reagents:
-
Aryl sulfonic acid (0.50 mmol, 1.0 equiv)
-
Xtalfluor-E® ([Et₂NCF₂CHFCF₃]BF₄) (0.75 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.0 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried vial with a screw cap and stir bar
Procedure:
-
To an oven-dried vial containing a magnetic stir bar, add the aryl sulfonic acid (0.50 mmol) and Xtalfluor-E® (0.75 mmol).
-
Add anhydrous DMF (1.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at 115 °C.
-
Stir the reaction for 2-3 hours. Monitor the reaction by ¹⁹F NMR if possible by taking a small aliquot and diluting it in a deuterated solvent.
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing diethyl ether (20 mL) and saturated aqueous NaHCO₃ (20 mL).
-
Separate the layers. Wash the organic layer with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Confirm product identity and purity using ¹⁹F NMR, ¹H NMR, and Mass Spectrometry as described in Protocol 1.
Safety Precautions:
-
Xtalfluor-E® is a deoxyfluorinating agent and should be handled with care in a fume hood.
-
DMF is a high-boiling solvent; ensure heating is well-controlled.
-
Wear appropriate PPE.
Conclusion: A Versatile Tool for Modern Drug Discovery
The development of robust and varied synthetic protocols has made this compound-based probes more accessible than ever. Their unique reactivity profile allows for the covalent targeting of multiple amino acid residues, providing a powerful tool for probing protein function, validating drug targets, and developing novel covalent therapeutics.[17][18] By understanding the fundamental synthetic strategies and applying the detailed protocols outlined in this guide, researchers can confidently prepare and utilize these valuable chemical tools to advance their scientific programs.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 8. mdpi.com [mdpi.com]
- 9. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. theballlab.com [theballlab.com]
- 16. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 17. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application of Sulfanilyl Fluoride in Targeted Drug Discovery: A Guide for Researchers
Introduction: Expanding the Druggable Proteome with Sulfonyl Fluorides
The paradigm of targeted covalent inhibition has been revolutionized by the emergence of sulfonyl fluorides and the associated Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] Traditionally, covalent drug discovery has heavily focused on targeting the nucleophilic cysteine residue. However, the infrequent presence of cysteine in many protein binding sites has limited the scope of this approach.[4] Sulfonyl fluorides have emerged as a privileged class of electrophilic warheads capable of reacting with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, histidine, serine, and threonine.[4] This versatility significantly expands the druggable proteome, opening up new avenues for therapeutic intervention against previously intractable targets.
This technical guide provides a comprehensive overview of the application of sulfanilyl fluoride and its derivatives in targeted drug discovery. We will delve into the underlying chemistry, provide detailed protocols for key experimental workflows, and offer insights into the design and implementation of screening strategies for the identification and validation of novel covalent inhibitors.
The Chemistry of Covalent Engagement: Sulfur(VI) Fluoride Exchange (SuFEx)
At the core of this technology is the SuFEx reaction, a click chemistry transformation involving the exchange of a fluorine atom from a hexavalent sulfur center with a nucleophile.[5] Sulfonyl fluorides exhibit a unique balance of stability and reactivity; they are remarkably stable to hydrolysis and general nucleophilic attack in aqueous environments, which contributes to their biocompatibility and reduced off-target effects.[5] Covalent bond formation is "context-dependent," meaning it is driven by the proximity and orientation of the sulfonyl fluoride warhead within a protein's binding pocket, which facilitates the reaction with a nearby nucleophilic amino acid residue.[5]
The reactivity of sulfonyl fluorides is influenced by the protein microenvironment. For instance, the presence of basic residues like lysine or arginine near a tyrosine can enhance its nucleophilicity, promoting the SuFEx reaction.[6] This proximity-driven reactivity is a key advantage, enabling the development of highly selective covalent probes and inhibitors.
Diagram: Mechanism of Covalent Modification by Sulfonyl Fluoride
Caption: Covalent modification by a sulfonyl fluoride warhead.
Applications in Targeted Drug Discovery
The unique properties of sulfonyl fluorides have led to their widespread adoption in various stages of drug discovery, from target identification to lead optimization.
Activity-Based Protein Profiling (ABPP) and Chemoproteomics
ABPP utilizes reactive chemical probes to assess the functional state of enzymes and other proteins directly in complex biological systems.[7] Sulfonyl fluoride probes, often equipped with a reporter tag such as an alkyne or a fluorophore, are invaluable tools for ABPP.[8][9] They can be used to survey the proteome for "hyper-reactive" amino acid residues, which are often located in functionally significant sites like enzyme active sites or allosteric pockets.[7] This approach allows for the functional annotation of proteins in their native cellular environment.[7]
Target Identification and Validation: The "Inverse Drug Discovery" Approach
A powerful strategy known as "inverse drug discovery" employs libraries of sulfonyl fluoride-containing fragments to identify novel protein targets.[5][10] In this workflow, a library of alkyne-tagged sulfonyl fluoride probes is screened against cell lysates or even in live cells.[5] Proteins that covalently react with the probes are then enriched using click chemistry to attach a biotin tag, followed by affinity purification and identification by mass spectrometry.[5] This unbiased approach is highly effective for discovering the molecular targets of bioactive compounds identified through phenotypic screening.
Development of Targeted Covalent Inhibitors
By incorporating a sulfonyl fluoride warhead into a ligand with known affinity for a specific target, researchers can design potent and selective covalent inhibitors.[7] The irreversible nature of the covalent bond can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms. This strategy has been successfully applied to develop inhibitors for a range of targets, including kinases and proteases.
Experimental Protocols
The following section provides detailed protocols for key experimental workflows involving sulfonyl fluoride probes.
Protocol 1: Synthesis of an Alkyne-Tagged Sulfonyl Fluoride Probe
This protocol describes a general method for the synthesis of a versatile alkyne-tagged sulfonyl fluoride probe, which can be used for ABPP and target identification studies.
Materials:
-
Appropriate aryl bromide precursor
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dioxane
-
Sodium perborate (NaBO₃)
-
Tetrahydrofuran (THF)
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Benzyl mercaptan
-
N-Chlorosuccinimide (NCS)
-
Potassium fluoride (KF)
Procedure:
-
Borylation: In a nitrogen-flushed flask, combine the aryl bromide (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in dioxane. Heat the mixture at 110°C for 12 hours.[4]
-
Oxidation to Phenol: After cooling to room temperature, add THF and an aqueous solution of NaBO₃ (4.0 eq). Stir the mixture vigorously at room temperature for 16 hours.[4]
-
Alkylation with Propargyl Bromide: To the resulting phenol, add K₂CO₃ (2.0 eq) and propargyl bromide (1.5 eq) in DMF. Stir the reaction at 50°C for 12 hours.[4]
-
Thioether Formation: The resulting alkyne-containing intermediate is then subjected to a palladium-mediated conversion with benzyl mercaptan to form the corresponding benzyl sulfide.[4]
-
Oxidation to Sulfonyl Chloride: The benzyl sulfide is oxidized using NCS to the sulfonyl chloride.[4]
-
Fluorination: The sulfonyl chloride is then converted to the final alkyne-tagged sulfonyl fluoride probe using KF.[4]
-
Purification: Purify the final product by column chromatography.
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol outlines a general workflow for identifying protein targets of an alkyne-tagged sulfonyl fluoride probe in a cell lysate using click chemistry and mass spectrometry.
Materials:
-
Alkyne-tagged sulfonyl fluoride probe (e.g., 10 mM stock in DMSO)
-
Cell lysate (1-5 mg/mL protein concentration in PBS)
-
Biotin-azide tag (e.g., 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Streptavidin-agarose beads
-
SDS-PAGE loading buffer
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin
Procedure:
-
Labeling:
-
Treat the cell lysate (e.g., 1 mL of 2 mg/mL) with the alkyne-tagged sulfonyl fluoride probe to a final concentration of 10-50 µM.
-
Include a DMSO vehicle control.
-
Incubate for 1 hour at room temperature with gentle rotation.[11]
-
-
Click Chemistry:
-
To the labeled lysate, add the following reagents to the final concentrations indicated:
-
Biotin-azide: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM[11]
-
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the proteins using cold acetone (4 volumes) and incubate at -20°C for at least 2 hours.
-
Centrifuge to pellet the proteins, discard the supernatant, and wash the pellet with cold methanol.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Dilute the sample with PBS to reduce the SDS concentration to ~0.1%.
-
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to enrich for biotinylated proteins.
-
-
On-Bead Digestion:
-
Wash the beads extensively with PBS to remove non-specifically bound proteins.
-
Resuspend the beads in a denaturation buffer (e.g., 6 M urea in 100 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to <1 M with 100 mM Tris-HCl, pH 8.0.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.[11]
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Analyze the peptides by LC-MS/MS.
-
Search the resulting MS/MS spectra against a protein database to identify the proteins that were covalently labeled by the probe.
-
Diagram: ABPP Workflow for Target Identification
Caption: A typical workflow for ABPP using an alkyne-tagged sulfonyl fluoride probe.[12]
Protocol 3: High-Throughput Screening (HTS) of SuFEx-based Libraries
This protocol describes a miniaturized, in situ synthesis and screening workflow for the rapid identification of inhibitors from a SuFEx-based compound library.
Materials:
-
Library of sulfonyl fluoride fragments (in DMSO)
-
Library of amine building blocks (in DMSO)
-
Assay buffer (target-specific)
-
Enzyme and substrate (for biochemical assays)
-
384-well plates
-
Automated liquid handling system (recommended)
Procedure:
-
In Situ Library Synthesis:
-
In a 384-well plate, dispense a solution of a sulfonyl fluoride fragment in DMSO.
-
Add a solution of an amine building block in DMSO.
-
Add an appropriate buffer (e.g., sodium phosphate buffer, pH 9.0) to initiate the SuFEx reaction.[13]
-
Allow the reaction to proceed overnight at room temperature to generate a library of sulfonamides in situ.[2][3]
-
-
High-Throughput Screening:
-
Hit Confirmation and Follow-up:
-
Identify hits based on a predefined activity threshold.
-
Synthesize promising hits on a larger scale for purification and further characterization, including IC₅₀ determination and mechanism of action studies.
-
Data Presentation: Stability of Aryl Sulfonyl Fluorides
The stability of sulfonyl fluoride probes is a critical parameter for their successful application. The following table summarizes the stability of various substituted aryl sulfonyl fluorides in aqueous buffer, highlighting the influence of electronic and steric factors.
| Compound | Substitution Pattern | Half-life (t₁/₂) at 37°C in PBS (pH 7.4) | Reference |
| Phenylsulfonyl fluoride | Unsubstituted | ~24 hours | [14] |
| 4-Nitrobenzenesulfonyl fluoride | Electron-withdrawing | < 24 hours | [14] |
| 4-Methoxybenzenesulfonyl fluoride | Electron-donating | > 24 hours | [14] |
| 2,4,6-Trimethylbenzenesulfonyl fluoride | Sterically hindered | Significantly increased stability | [15][16] |
| 2-Benzamidobenzenesulfonyl fluoride | Substituted benzamide | Increased stability | [14] |
Note: The stability data is generalized from multiple sources and specific half-lives can vary. It is recommended to experimentally determine the stability of a specific sulfonyl fluoride probe under the desired assay conditions.
Conclusion: A New Frontier in Covalent Drug Discovery
Sulfanilyl fluorides and the associated SuFEx chemistry have emerged as a powerful platform for targeted drug discovery. Their ability to covalently engage a diverse range of nucleophilic amino acid residues has significantly expanded the landscape of druggable targets. The experimental workflows and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this exciting technology. As our understanding of the context-dependent reactivity of sulfonyl fluorides continues to grow, we can anticipate the development of even more sophisticated and selective covalent therapies for a wide range of human diseases.
References
- 1. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Sulfanilyl Fluoride for Mapping Enzyme Active Sites
Introduction: Unveiling the Active Site Landscape with Covalent Probes
The precise characterization of enzyme active sites is a cornerstone of modern drug discovery and chemical biology. Understanding the intricate topography and chemical environment of these catalytic hubs allows for the rational design of potent and selective inhibitors. Among the diverse chemical tools available, covalent probes offer a powerful approach to irreversibly label and identify active site residues. Sulfanilyl fluoride (SF) and its derivatives have emerged as versatile reagents for this purpose, particularly for targeting nucleophilic residues like serine, threonine, and tyrosine.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound-based probes for mapping enzyme active sites. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss critical considerations for data analysis and interpretation. Our focus is on providing a framework that is not only technically robust but also intellectually grounded in the principles of chemical reactivity and enzyme kinetics.
The Chemistry of this compound: A Privileged Scaffold for Covalent Labeling
This compound belongs to the class of sulfonyl halides, which are known to react with nucleophilic amino acid residues. The key to its utility lies in the balance between its stability in aqueous buffers and its reactivity towards a target nucleophile within the enzyme's active site.[1][2][3] The fluorine atom serves as a good leaving group, and the sulfonyl group is susceptible to nucleophilic attack.[1][3]
The general mechanism involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of serine) on the sulfur atom of the sulfonyl fluoride.[4][5] This results in the formation of a stable, covalent sulfonyl-enzyme adduct and the displacement of the fluoride ion.[4][6] This covalent bond is typically very stable, allowing for the subsequent identification of the labeled residue. While serine is a common target, sulfonyl fluorides have also been shown to react with context-specific tyrosine, lysine, histidine, and threonine residues.[1][2][3]
Figure 1: General mechanism of covalent modification of a nucleophilic residue by this compound.
A significant advantage of this compound and its derivatives is their relatively small size and "tunable" reactivity. The aromatic ring can be functionalized with various reporter tags, such as fluorophores or biotin, to facilitate detection and enrichment of the labeled protein. Furthermore, the electronic properties of the aromatic ring can be modified to modulate the reactivity of the sulfonyl fluoride group, allowing for the development of more selective probes. The compatibility of sulfonyl fluorides with "click" functionalities like azides and terminal alkynes has greatly expanded their utility in chemical biology.[1][7][8]
Experimental Design: Key Considerations for Successful Active Site Mapping
A well-designed experiment is critical for obtaining meaningful and reproducible data. The following factors should be carefully considered before embarking on a labeling study with this compound probes.
Table 1: Key Experimental Parameters and Considerations
| Parameter | Consideration | Rationale |
| Probe Concentration | Titrate the probe concentration to find the optimal balance between labeling efficiency and non-specific binding. A typical starting range is 1-100 µM. | Excess probe can lead to off-target labeling and complicate data interpretation. Insufficient probe will result in incomplete labeling of the target. |
| Incubation Time | The reaction time should be optimized to allow for sufficient labeling of the target enzyme while minimizing non-specific reactions. Time points can range from minutes to several hours. | Covalent modification is a time-dependent process. Kinetic analysis can provide insights into the reactivity of the probe with the target. |
| pH | The pH of the reaction buffer can significantly influence the reactivity of both the nucleophilic residue and the sulfonyl fluoride probe. Most labeling reactions are performed at or near physiological pH (7.0-8.0).[3] | The nucleophilicity of amino acid side chains (e.g., the deprotonation of a serine hydroxyl) is pH-dependent.[3] |
| Temperature | Reactions are typically performed at room temperature or 37°C. | Higher temperatures can increase the reaction rate but may also lead to protein denaturation and increased non-specific labeling. |
| Enzyme Concentration | The concentration of the target enzyme should be sufficient for detection by the chosen analytical method (e.g., SDS-PAGE, mass spectrometry). A minimal concentration of 1-10 µM is often required for some detection methods.[6] | A higher enzyme concentration can increase the signal-to-noise ratio. |
| Controls | Include appropriate controls to ensure the observed labeling is specific to the active site. This includes no-probe controls, heat-inactivated enzyme controls, and competition experiments with a known inhibitor. | Controls are essential for validating the specificity of the labeling reaction and ruling out artifacts. |
Core Protocol: Covalent Labeling of a Target Enzyme with a this compound Probe
This protocol provides a general framework for the covalent labeling of a purified enzyme with a this compound-based probe. It is essential to optimize the specific conditions for each target enzyme and probe.
Materials:
-
Purified target enzyme in a suitable buffer (e.g., PBS, Tris-HCl)
-
This compound probe (e.g., with a fluorescent tag) dissolved in an anhydrous solvent (e.g., DMSO)[3]
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or a nucleophilic scavenger like dithiothreitol)
-
SDS-PAGE loading buffer
-
Coomassie stain or fluorescent gel scanner
-
Negative control: Heat-inactivated enzyme
-
Competition control: A known inhibitor of the target enzyme
Procedure:
-
Enzyme Preparation: Prepare a solution of the purified target enzyme at a final concentration of 1-5 µM in the reaction buffer.
-
Probe Preparation: Prepare a stock solution of the this compound probe in an anhydrous solvent like DMSO. It is crucial to minimize the final concentration of the organic solvent in the reaction mixture (typically <1%) to avoid detrimental effects on enzyme activity.[3]
-
Labeling Reaction:
-
Set up the labeling reactions in microcentrifuge tubes. For a 50 µL final volume:
-
Test Reaction: 45 µL of enzyme solution + 5 µL of probe solution (to achieve the desired final concentration).
-
No-Probe Control: 45 µL of enzyme solution + 5 µL of DMSO.
-
Heat-Inactivated Control: 45 µL of heat-inactivated enzyme solution + 5 µL of probe solution.
-
Competition Control: Pre-incubate 45 µL of enzyme solution with a saturating concentration of a known inhibitor for 15-30 minutes at room temperature before adding 5 µL of the probe solution.
-
-
-
Incubation: Incubate the reactions at room temperature or 37°C for the optimized time (e.g., 1 hour).
-
Quenching: Stop the reaction by adding a quenching reagent that will react with the excess probe.
-
SDS-PAGE Analysis:
-
Add 15 µL of 4x SDS-PAGE loading buffer to each 50 µL reaction.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
-
Visualization:
-
If using a fluorescently tagged probe, visualize the gel using a fluorescent gel scanner at the appropriate excitation and emission wavelengths.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein.
-
Figure 2: Workflow for covalent labeling of an enzyme with a this compound probe.
Advanced Application: Proteome-Wide Profiling with "Clickable" this compound Probes
Beyond studying purified proteins, this compound probes can be adapted for activity-based protein profiling (ABPP) to map enzyme activities across entire proteomes.[9] This powerful technique utilizes probes bearing a "clickable" handle, such as an alkyne or azide group.[7][8]
The workflow involves three main stages:
-
Labeling: A complex biological sample (e.g., cell lysate, tissue homogenate) is incubated with the clickable this compound probe.
-
Click Chemistry: The labeled proteins are then conjugated to a reporter tag (e.g., biotin, fluorophore) via a bioorthogonal click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment and Identification: Biotinylated proteins are enriched using streptavidin beads, followed by on-bead digestion and identification of the labeled proteins and their sites of modification by mass spectrometry.[10]
Figure 3: Workflow for activity-based protein profiling (ABPP) using a clickable this compound probe.
Data Interpretation and Troubleshooting
Interpreting Labeling Results:
-
Specificity: A successful labeling experiment will show a prominent band at the expected molecular weight of the target enzyme in the test lane, which is absent or significantly reduced in the control lanes.
-
Competition: The labeling should be attenuated in the presence of a known inhibitor, confirming that the probe is binding to the active site.
-
Mass Spectrometry: For definitive identification of the labeled residue(s), the labeled protein band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[4][10] The mass shift corresponding to the adducted probe will pinpoint the site of modification.
Common Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Labeling | Inactive enzyme, incorrect probe concentration, insufficient incubation time, inappropriate buffer conditions, probe hydrolysis. | Verify enzyme activity, titrate probe concentration and incubation time, optimize buffer pH, prepare fresh probe stock.[3] |
| High Background/Non-specific Labeling | Probe concentration is too high, incubation time is too long, probe is unstable. | Reduce probe concentration and/or incubation time, include additional washing steps, synthesize a more stable probe. |
| Multiple Labeled Bands | Probe is targeting multiple enzymes or protein isoforms, protein degradation. | Perform competition experiments with selective inhibitors, add protease inhibitors to the lysis buffer. |
Conclusion and Future Outlook
This compound-based probes represent a powerful and versatile tool for the exploration of enzyme active sites. Their tunable reactivity and amenability to the incorporation of reporter tags make them suitable for a wide range of applications, from the characterization of purified enzymes to proteome-wide profiling.[1][2] As our understanding of enzyme function and regulation continues to grow, the development of novel and more sophisticated this compound probes will undoubtedly play a crucial role in advancing the frontiers of chemical biology and drug discovery.[1][2]
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SULFONYL FLUORIDES AS INHIBITORS OF ESTERASES. 3. IDENTIFICATION OF SERINE AS THE SITE OF SULFONYLATION IN PHENYLMETHANESULFONYL ALPHA-CHYMOTRYPSIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluoride inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Designing Targeted Covalent Inhibitors with Sulfonyl Fluoride Warheads
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Druggable Proteome with Sulfonyl Fluoride Warheads
Targeted covalent inhibitors (TCIs) have experienced a resurgence in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] Historically, the majority of TCIs have been designed to target cysteine residues due to their high intrinsic nucleophilicity. However, the infrequent presence of cysteine in many protein binding sites limits the scope of this approach.[2][3] This has spurred the exploration of alternative electrophilic "warheads" capable of reacting with other nucleophilic amino acid residues.
Among the most promising of these emerging warheads are sulfonyl fluorides (SFs).[4][5] Possessing a unique balance of stability and reactivity, SFs can form covalent bonds with a broader range of amino acids, including tyrosine, lysine, serine, histidine, and threonine.[2][6][7] This versatility significantly expands the druggable proteome, opening up new avenues for therapeutic intervention.[8]
At the core of this chemistry is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation where the fluorine atom on a hexavalent sulfur center is displaced by a nucleophile.[3][9] The S-F bond in sulfonyl fluorides is notably stable to hydrolysis and non-specific nucleophilic attack, contributing to their biocompatibility and reduced potential for off-target effects.[10][11] Covalent bond formation is "proximity-driven," requiring the precise positioning of the SF moiety within a protein's binding pocket to facilitate a reaction with a nearby nucleophilic residue.[10] This guide provides a comprehensive overview of the principles and protocols for designing and validating targeted covalent inhibitors featuring sulfonyl fluoride warheads.
Mechanism of Action: The SuFEx Reaction in a Biological Context
The covalent modification of a target protein by a sulfonyl fluoride warhead proceeds through the SuFEx mechanism. This reaction is highly dependent on the local microenvironment of the protein's binding pocket. The binding of the inhibitor to the target protein brings the sulfonyl fluoride into close proximity with a nucleophilic amino acid residue. This proximity, coupled with the specific orientation of the warhead, facilitates the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.
The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of its substituents, allowing for the fine-tuning of the covalent modification rate.[12] This "tunable reactivity" is a key advantage in designing inhibitors with optimal potency and selectivity.[10]
Caption: Proximity-driven covalent modification via SuFEx.
Design Principles for Sulfonyl Fluoride-Based Covalent Inhibitors
The successful design of a targeted covalent inhibitor with a sulfonyl fluoride warhead requires a multi-faceted approach that considers both the non-covalent binding affinity and the covalent reactivity of the molecule.
Target Identification and Validation
The initial step involves identifying a suitable protein target with a druggable binding pocket containing a nucleophilic amino acid residue (other than cysteine) that can be targeted by a sulfonyl fluoride. Structure-based drug design, utilizing X-ray crystallography or cryo-electron microscopy data, is invaluable in identifying potential target residues and guiding the initial design of the inhibitor scaffold.[13]
Scaffold Design and Warhead Positioning
The inhibitor scaffold is responsible for the initial, reversible binding to the target protein. A high non-covalent binding affinity (low Ki) is crucial for ensuring that the inhibitor spends sufficient time in the binding pocket to allow the covalent reaction to occur. The sulfonyl fluoride warhead must be strategically positioned on the scaffold to ensure optimal proximity and orientation relative to the target nucleophile. Computational modeling and docking studies can aid in predicting favorable binding modes and warhead placements.[3]
Tuning Reactivity and Selectivity
The intrinsic reactivity of the sulfonyl fluoride warhead can be modulated by altering the electronic properties of the aryl ring to which it is attached.[12] Electron-withdrawing groups will generally increase the electrophilicity of the sulfur atom, leading to a faster rate of covalent bond formation (kinact). Conversely, electron-donating groups will decrease reactivity. This allows for the fine-tuning of the inhibitor's covalent efficiency (kinact/Ki) to achieve a balance between on-target potency and off-target reactivity.[10]
Experimental Protocols
The following protocols provide a general framework for the synthesis, screening, and validation of sulfonyl fluoride-based covalent inhibitors.
Protocol 1: Synthesis of Aryl Sulfonyl Fluorides
A common method for synthesizing aryl sulfonyl fluorides is the conversion of the corresponding sulfonic acids or their salts.[14]
Materials:
-
Aryl sulfonic acid or sodium sulfonate salt
-
Thionyl fluoride (SOF₂) or a deoxyfluorinating agent like Xtalfluor-E®
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Reaction vessel equipped with a stirring mechanism and a means to control temperature
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl sulfonic acid or its sodium salt in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the fluorinating agent (e.g., thionyl fluoride or Xtalfluor-E®).
-
Allow the reaction to stir at the appropriate temperature for the specified time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl sulfonyl fluoride.
Protocol 2: Biochemical Assays for Covalent Inhibitor Potency
Determining the potency of a covalent inhibitor requires measuring both its initial binding affinity (Ki) and its rate of covalent inactivation (kinact).[15]
A. Determination of IC50 (Time-Dependent Inhibition):
-
Prepare a series of dilutions of the inhibitor in a suitable buffer.
-
In a multi-well plate, incubate the target enzyme with each inhibitor concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate using a suitable detection method (e.g., fluorescence, absorbance).
-
Plot the percentage of inhibition against the inhibitor concentration for each time point to determine the IC50 value at each time point. A leftward shift in the IC50 value with increasing incubation time is indicative of covalent inhibition.[16]
B. Determination of kinact and Ki: A more rigorous kinetic analysis is required to determine the individual kinetic parameters.[17] This often involves fitting the progress curves of the enzymatic reaction in the presence of the inhibitor to a model of two-step irreversible inhibition.[15]
Caption: Workflow for biochemical characterization.
Protocol 3: Mass Spectrometry-Based Confirmation of Covalent Modification
Intact protein mass spectrometry is a powerful tool for confirming the covalent modification of the target protein and determining the stoichiometry of the interaction.[18][19]
Procedure:
-
Incubate the target protein with the sulfonyl fluoride inhibitor at a concentration sufficient to achieve significant labeling.
-
Remove excess, unbound inhibitor using a desalting column or buffer exchange.
-
Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS).
-
Compare the mass spectrum of the inhibitor-treated protein with that of the untreated protein. A mass shift corresponding to the molecular weight of the inhibitor minus the molecular weight of hydrogen fluoride confirms covalent modification.[20]
Table 1: Representative Kinetic Data for Sulfonyl Fluoride-Based Inhibitors
| Inhibitor | Target | Target Residue | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Inhibitor A | Kinase X | Lysine | 1.5 x 10⁴ | [13] |
| Inhibitor B | Protease Y | Serine | 8.7 x 10³ | [4] |
| Inhibitor C | PPI Target Z | Tyrosine | 2.1 x 10⁴ | [21] |
Protocol 4: Cell-Based Assays for Efficacy and Selectivity
Cell-based assays are essential for evaluating the activity of the inhibitor in a more physiologically relevant context.[22][23]
A. Target Engagement Assays: Cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP) can be used to confirm that the inhibitor is engaging its intended target in living cells.[24]
B. Functional Assays: The functional consequences of target inhibition should be assessed in relevant cell-based models. This could involve measuring changes in cell proliferation, signaling pathway activation, or other relevant cellular phenotypes.
Conclusion and Future Perspectives
Sulfonyl fluoride warheads represent a significant advancement in the field of targeted covalent inhibitors, enabling the pursuit of previously "undruggable" targets.[2][6] Their unique reactivity profile, which allows for the targeting of a broad range of nucleophilic amino acids beyond cysteine, has opened up new frontiers in drug discovery.[3][25] As our understanding of the factors governing their reactivity and selectivity continues to grow, we can expect to see the development of a new generation of highly potent and specific covalent therapies. The continued integration of structural biology, computational chemistry, and innovative screening platforms will be crucial in realizing the full therapeutic potential of this promising class of inhibitors.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 8. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. | Semantic Scholar [semanticscholar.org]
- 19. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 21. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Sulfanilyl Fluoride Probes for Quantifying Drug-Target Engagement
Introduction: The Rise of Covalent Probes in Drug Discovery
In the landscape of modern drug discovery, understanding the direct interaction between a therapeutic agent and its intended biological target is paramount. Phenotypic screening, while powerful in identifying compounds with desired cellular effects, often leaves the mechanism of action unknown.[1] This necessitates robust technologies to validate and quantify drug-target engagement in a physiologically relevant context. Covalent chemical probes have emerged as indispensable tools for this purpose, offering a means to directly measure the occupancy of a drug on its target protein.[2][3][4]
Among the various electrophilic "warheads" used in covalent probes, sulfanilyl fluorides (SFs) have garnered significant interest due to their unique balance of stability and reactivity.[5][6] Unlike traditional cysteine-targeting electrophiles, SFs can react with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, histidine, serine, and threonine.[2][7][8][9] This expands the druggable proteome and provides greater flexibility in probe design.[8] This guide provides a comprehensive overview of the principles and protocols for utilizing sulfanilyl fluoride probes to quantify drug-target engagement.
The Chemistry of this compound Probes: SuFEx and Covalent Labeling
The utility of this compound probes is rooted in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Sharpless and coworkers.[6] The S-F bond in sulfanilyl fluorides is relatively stable under physiological conditions but can be selectively activated to react with nucleophilic amino acid side chains within a protein's binding pocket.[5][6] This reaction forms a stable covalent bond, effectively "tagging" the target protein.
The key to a successful SF probe is the incorporation of a reporter handle, such as an alkyne or azide, which allows for subsequent detection and quantification via "click" chemistry.[10] This modular design enables the synthesis of a diverse array of probes tailored to specific biological questions.[10]
Mechanism of Action
The covalent modification of a target protein by a this compound probe follows a two-step model:
-
Non-covalent Binding: The probe first binds reversibly to the target protein's active or allosteric site, driven by non-covalent interactions. This is characterized by the inhibition constant (KI).[11][12]
-
Covalent Bond Formation: Following initial binding, the sulfonyl fluoride "warhead" reacts with a nearby nucleophilic amino acid residue, forming a stable covalent bond. This step is characterized by the inactivation rate constant (kinact).[11][12]
The overall efficiency of target engagement is therefore a function of both binding affinity and covalent reactivity.[13]
Caption: Two-step model of covalent probe target engagement.
Experimental Design and Protocols
The successful application of this compound probes requires careful experimental design and execution. The following protocols provide a framework for quantifying drug-target engagement in both in vitro and in-cell settings.
Protocol 1: In Vitro Target Engagement using a Clickable SF Probe
This protocol outlines the use of an alkyne-tagged this compound probe to determine the in vitro potency of a non-covalent inhibitor through competitive binding.
Materials:
-
Purified recombinant target protein
-
Alkyne-tagged this compound probe (SF-alkyne)
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving compounds)
-
Azide-functionalized reporter tag (e.g., Azide-Fluorophore or Azide-Biotin)
-
Click chemistry reagents (Copper(II) sulfate, TBTA, Sodium Ascorbate)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner or Western blot imaging system
Procedure:
-
Inhibitor Pre-incubation:
-
Prepare a solution of the purified target protein in PBS at a suitable concentration (e.g., 1-5 µM).
-
Pre-incubate the protein with varying concentrations of the test inhibitor (or DMSO vehicle control) for 30 minutes at room temperature. This allows the inhibitor to reach binding equilibrium with the target.
-
-
Probe Labeling:
-
Add the SF-alkyne probe to each reaction at a final concentration determined by prior optimization (typically 1-10 µM).
-
Incubate the reaction for 30-60 minutes at room temperature to allow for covalent labeling of the unbound target protein.
-
-
Click Chemistry Reaction:
-
To each reaction, add the azide-functionalized reporter tag.
-
Add the click chemistry catalyst solution (pre-mixed Copper(II) sulfate, TBTA, and fresh sodium ascorbate).
-
Incubate for 1 hour at room temperature, protected from light if using a fluorescent tag.
-
-
SDS-PAGE and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
If using a fluorescent reporter, visualize the labeled protein directly using a fluorescence gel scanner.
-
If using a biotin reporter, transfer the proteins to a membrane and detect using streptavidin-HRP followed by chemiluminescence.
-
Data Analysis:
-
Quantify the band intensity for each inhibitor concentration.
-
Plot the band intensity as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: In vitro competitive profiling workflow.
Protocol 2: In-Cell Target Engagement using Activity-Based Protein Profiling (ABPP)
This protocol describes a chemoproteomic approach to identify the targets of an SF probe and quantify target engagement in a cellular context.[14]
Materials:
-
Cultured cells
-
SF-alkyne probe
-
Test inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-Biotin
-
Click chemistry reagents
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Treat cultured cells with varying concentrations of the test inhibitor (or DMSO vehicle) for a desired period (e.g., 1-4 hours).
-
Add the SF-alkyne probe to the cell culture medium and incubate for an additional 1-2 hours.
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells.
-
Perform the click chemistry reaction with Azide-Biotin as described in Protocol 1.
-
-
Enrichment of Labeled Proteins:
-
Incubate the lysate with streptavidin beads to capture the biotin-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Digest the captured proteins with trypsin directly on the beads.
-
Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis:
-
Identify the proteins that were labeled by the SF-alkyne probe by searching the MS/MS data against a protein database.
-
Quantify the relative abundance of each identified protein across the different inhibitor concentrations to determine target engagement and selectivity.[13]
Caption: In-cell ABPP workflow for target engagement.
Data Interpretation and Considerations
Quantitative Data Summary
| Parameter | Description | Method of Determination |
| IC50 | The concentration of an inhibitor that reduces probe labeling by 50%. | In vitro competitive profiling |
| Target Occupancy | The percentage of the target protein that is bound by the inhibitor in a cellular context. | In-cell ABPP with quantitative proteomics |
| Selectivity | The degree to which an inhibitor binds to its intended target versus off-targets. | In-cell ABPP profiling against the entire proteome |
Key Considerations for Experimental Success
-
Probe Design and Synthesis: The design of the SF probe is critical. It should mimic the structure of the non-covalent inhibitor as closely as possible to ensure similar binding characteristics. Numerous synthetic methods have been developed for the preparation of sulfonyl fluoride probes.[15][16][17]
-
Probe Concentration: The concentration of the SF probe should be carefully optimized to ensure sufficient labeling of the target without causing excessive off-target effects.
-
Incubation Times: Incubation times for both the inhibitor and the probe should be optimized to ensure that binding and labeling reactions reach completion.
-
Controls: Appropriate controls, such as vehicle-only and no-probe controls, are essential for accurate data interpretation.
Conclusion
This compound probes represent a powerful and versatile tool for the quantitative assessment of drug-target engagement.[1] Their ability to target a broad range of amino acid residues expands the scope of covalent probe technology and provides invaluable insights into the molecular pharmacology of drug candidates.[7][8] By following the protocols and considerations outlined in this guide, researchers can effectively leverage SF probes to validate drug targets, optimize lead compounds, and accelerate the drug discovery process.
References
- 1. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. — Target Discovery Institute [tdi.ox.ac.uk]
- 4. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]
- 5. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Size-Dependent Target Engagement of Covalent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. benchchem.com [benchchem.com]
- 15. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Employing Sulfanilyl Fluoride Probes in Chemical Proteomics for "Beyond-Cysteine" Target Discovery
Introduction: Expanding the Druggable Proteome with Sulfonyl Fluorides
The landscape of drug discovery is continually challenged by the need to identify and validate novel therapeutic targets within the vastness of the human proteome. For decades, the development of covalent inhibitors has predominantly focused on targeting cysteine, an amino acid prized for the high nucleophilicity of its thiol side chain. However, the infrequent presence of cysteine within protein binding pockets significantly limits the scope of this approach. This has spurred a critical need for chemical tools that can covalently engage other, more abundant amino acid residues, a strategy often termed "beyond-cysteine" covalent targeting.[1][2]
Sulfonyl fluorides (SFs) and related electrophiles have emerged as a premier class of "privileged warheads" to meet this challenge.[3][4] These compounds exhibit a masterful balance of stability in aqueous, biological environments and a latent reactivity that can be unleashed within the specific microenvironment of a protein binding site.[3][5] This reactivity is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a highly efficient and biocompatible transformation that qualifies as a next-generation "click chemistry".[6][7] Unlike their cysteine-centric counterparts, SF probes can form stable covalent bonds with a diverse array of nucleophilic residues, including tyrosine, lysine, histidine, serine, and threonine.[3][8][9]
Crucially, this reactivity is not promiscuous. It is highly context-dependent and significantly accelerated by the proximity and orientation of the probe within a binding pocket—a phenomenon known as "proximity-enhanced reactivity".[9][10] This feature makes SF probes exceptionally powerful tools for the discovery and validation of novel drug targets, the mapping of enzyme binding sites, and the development of potent, selective covalent therapeutics.[1][3][11]
This guide provides researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols for employing sulfanilyl fluoride-based probes in modern chemical proteomics workflows.
The Chemistry of Sulfanilyl Fluorides as Privileged Warheads
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The utility of sulfonyl fluorides in chemical biology is rooted in the SuFEx reaction. This reaction involves the nucleophilic attack on the electrophilic sulfur(VI) center by an amino acid side chain, resulting in the formation of a stable sulfonyl or sulfamoyl linkage and the displacement of a fluoride ion.[7] The S-F bond is remarkably stable to hydrolysis and reduction compared to the analogous S-Cl bond in sulfonyl chlorides, making SF probes well-suited for experiments in complex biological systems, including live cells.[3][7] The reaction is highly favorable and bio-orthogonal, proceeding efficiently under physiological conditions without the need for a catalyst.[6]
A Broad Nucleophile Targeting Scope
The defining advantage of SF probes is their ability to target a broad repertoire of nucleophilic amino acids, thus dramatically expanding the portion of the proteome amenable to covalent ligand discovery.[1][2] While traditional electrophiles are largely restricted to cysteine, SFs can engage a variety of residues commonly found in protein binding sites.
-
Tyrosine (Tyr): The phenolate anion of tyrosine is a potent nucleophile that reacts readily with SFs. This interaction is often facilitated by nearby basic residues (e.g., lysine, histidine) that deprotonate the tyrosine phenol.[9][11]
-
Lysine (Lys): The ε-amino group of lysine is another primary target, forming a stable sulfonamide bond.[3]
-
Histidine (His): The imidazole side chain of histidine is a capable nucleophile, and its targeting by SF probes is gaining increasing recognition.[9][12]
-
Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues, particularly when activated within an enzyme's active site, can also be modified by SFs.[3]
This expanded targeting capability makes SFs ideal for developing covalent ligands for proteins that lack a suitably positioned cysteine.
References
- 1. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing PET Tracer Synthesis: A Detailed Guide to ¹⁸F-Labeling of Sulfonyl Fluorides via SuFEx Click Chemistry
Introduction: A New Era in PET Radiochemistry
Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, providing invaluable insights into biological processes for disease diagnosis and drug development.[1] The short-lived positron-emitting radionuclide, fluorine-18 (¹⁸F), is the workhorse of PET due to its near-ideal physical and chemical properties. However, the development of novel ¹⁸F-labeled PET tracers has often been hampered by the limitations of conventional radiofluorination methods, which can require harsh reaction conditions and complex purification protocols.[1][2][3]
This application note provides a comprehensive guide to a groundbreaking methodology for the ¹⁸F-labeling of sulfonyl fluorides, leveraging the power of Sulfur (VI) Fluoride Exchange (SuFEx) click chemistry. This approach represents a paradigm shift in radiotracer synthesis, offering an ultrafast, room-temperature, and highly efficient method for incorporating ¹⁸F into a wide array of molecules.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for manual and automated synthesis, and outline robust quality control procedures to ensure the integrity of the final radiotracer. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of this transformative technology for their PET imaging applications.
The Scientific Foundation: Understanding SuFEx Chemistry for ¹⁸F-Labeling
The Sulfur (VI) Fluoride Exchange (SuFEx) reaction is a member of the "click chemistry" family, a class of reactions known for their high yields, selectivity, and tolerance of a wide range of functional groups.[1] In the context of ¹⁸F-radiolabeling, SuFEx involves the isotopic exchange between a non-radioactive aryl sulfonyl fluoride precursor and cyclotron-produced [¹⁸F]fluoride.
A key advantage of the SuFEx reaction is its remarkably low kinetic barrier, which allows the reaction to proceed rapidly at room temperature.[1][4] This is in stark contrast to traditional nucleophilic substitution reactions for creating C-¹⁸F bonds, which often necessitate high temperatures and anhydrous conditions. The mild reaction conditions of SuFEx make it particularly suitable for labeling sensitive biomolecules.[5][6]
Visualizing the Workflow: From Precursor to PET Tracer
The overall workflow for the ¹⁸F-labeling of sulfonyl fluorides is a streamlined process designed for efficiency and reproducibility. The following diagram illustrates the key stages, from the preparation of the precursor to the final quality control of the ¹⁸F-labeled PET tracer.
Caption: High-level workflow for ¹⁸F-labeling of sulfonyl fluorides.
Essential Equipment and Reagents
Ensuring the success of any radiochemical synthesis begins with the proper setup and high-quality reagents.
| Equipment | Purpose | Key Specifications |
| Automated Synthesis Module | For reproducible, high-yield, and radiation-safe synthesis. | Compatible with cartridge-based purification. |
| Hot Cell | Shielded environment for handling radioactivity. | Lead-shielded with manipulators. |
| Radio-HPLC System | For quality control (radiochemical purity and identity). | Equipped with a radioactivity detector (e.g., NaI) and a UV detector. |
| Radio-TLC Scanner | For rapid determination of radiochemical purity. | Provides quantitative analysis of radioactivity distribution on the TLC plate. |
| Dose Calibrator | To accurately measure the amount of radioactivity. | Calibrated for ¹⁸F. |
| Sterile Filtration Apparatus | For final product sterilization. | 0.22 µm sterile filter. |
| Reagents & Consumables | Grade/Purity | Supplier Recommendations |
| [¹⁸F]Fluoride | High specific activity, from cyclotron. | Produced via the ¹⁸O(p,n)¹⁸F reaction. |
| Aryl Sulfonyl Fluoride Precursor | >95% purity. | Synthesized in-house or custom synthesis. |
| Phase Transfer Catalyst (PTC) | Kryptofix® 2.2.2 (K222) or similar. | High purity, for radiopharmaceutical use. |
| Base | Potassium Carbonate (K₂CO₃) or similar. | Anhydrous, high purity. |
| Solvents (Acetonitrile, Ethanol, Water) | HPLC or anhydrous grade. | Sourced from reputable chemical suppliers. |
| Purification Cartridges | C18 Sep-Pak or equivalent. | Pre-conditioned according to protocol. |
| Sterile Vials | Depyrogenated. | For final product formulation. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the manual and automated ¹⁸F-labeling of sulfonyl fluorides. The principles outlined can be adapted to a wide range of sulfonyl fluoride precursors.
Protocol 1: Manual ¹⁸F-Labeling of a Model Aryl Sulfonyl Fluoride
This protocol is designed for small-scale, proof-of-concept experiments.
1. Preparation of the [¹⁸F]Fluoride: a. Transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution to a shielded hot cell. b. Trap the [¹⁸F]fluoride on a quaternary methylammonium (QMA) cartridge.[7] c. Elute the [¹⁸F]fluoride from the QMA cartridge with a solution of Kryptofix® 2.2.2 (K222) and potassium carbonate (K₂CO₃) in acetonitrile/water. d. Azeotropically dry the eluted [¹⁸F]fluoride by heating under a stream of nitrogen to remove water.
2. Radiolabeling Reaction: a. Dissolve the aryl sulfonyl fluoride precursor (typically 0.1-1 mg) in anhydrous acetonitrile (0.5 mL). b. Add the precursor solution to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. c. Allow the reaction to proceed at room temperature for 30-60 seconds.[1][2][3] The reaction is often complete in under a minute.
3. Purification: a. Quench the reaction by adding 1-2 mL of water. b. Load the crude reaction mixture onto a pre-conditioned C18 Sep-Pak cartridge. c. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities. d. Elute the desired ¹⁸F-labeled sulfonyl fluoride product with ethanol or an ethanol/water mixture.[7]
4. Formulation: a. Dilute the ethanolic product with sterile saline or a suitable buffer for injection. b. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Protocol 2: Automated Synthesis of an ¹⁸F-Labeled Sulfonyl Fluoride PET Tracer
Automation is crucial for routine production and to minimize radiation exposure. This protocol is a general guideline adaptable to most commercial synthesis modules.
1. Reagent Loading: a. Prepare vials containing the aryl sulfonyl fluoride precursor, the K222/K₂CO₃ elution mixture, and the necessary solvents (acetonitrile, water, ethanol, saline). b. Place the vials in their designated positions on the automated synthesis module. c. Install a new set of sterile tubing, a QMA cartridge, and a C18 purification cartridge.
2. Synthesis Program: a. The automated sequence will typically perform the following steps: i. Delivery of cyclotron-produced [¹⁸F]fluoride to the synthesis module. ii. Trapping of [¹⁸F]fluoride on the QMA cartridge. iii. Elution of [¹⁸F]fluoride into the reaction vessel. iv. Azeotropic drying of the [¹⁸F]fluoride. v. Addition of the precursor solution to initiate the SuFEx reaction at room temperature. vi. Quenching of the reaction with water. vii. Loading of the crude product onto the C18 cartridge. viii. Washing of the C18 cartridge with water. ix. Elution of the purified ¹⁸F-labeled product with ethanol. x. Formulation of the final product by dilution with saline and sterile filtration.
3. Post-Synthesis: a. After the automated synthesis is complete, retrieve the final product vial from the hot cell. b. Measure the total activity of the final product using a dose calibrator. c. Take an aliquot for quality control testing.
Visualizing the Reaction Mechanism
The SuFEx reaction proceeds through a rapid isotopic exchange mechanism. The following diagram illustrates the proposed pathway for the ¹⁸F-labeling of an aryl sulfonyl fluoride.
Caption: Proposed mechanism for Sulfur [¹⁸F]Fluoride Exchange (SuFEx).
Quality Control: Ensuring a Validated Radiotracer
Rigorous quality control (QC) is paramount for any radiopharmaceutical intended for preclinical or clinical use.[8][9] The following tests should be performed on each batch of the ¹⁸F-labeled sulfonyl fluoride.
| QC Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | Ensures product is free from visible contaminants. |
| pH | pH meter or pH strips | 4.5 - 7.5 | Ensures physiological compatibility. |
| Radiochemical Identity | Radio-HPLC | Retention time of the product peak matches that of a non-radioactive standard. | Confirms that the radioactivity corresponds to the correct chemical entity. |
| Radiochemical Purity | Radio-HPLC / Radio-TLC | ≥ 95% | Ensures that the vast majority of the radioactivity is in the desired chemical form.[9][10] |
| Radionuclidic Identity | Half-life determination | 105-115 minutes | Confirms that the radionuclide is ¹⁸F. |
| Radionuclidic Purity | Gamma Spectroscopy | Characteristic 511 keV peak for ¹⁸F | Ensures the absence of other radioactive isotopes. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5% (v/v), Acetonitrile < 410 ppm | Limits the amount of organic solvents in the final injectable product. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) | Ensures the product is free from fever-inducing pyrogens. |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms. |
Example Radio-HPLC Method:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV (e.g., 254 nm) and radioactivity detector in series.
Field-Proven Insights and Troubleshooting
-
High Radiochemical Yields: The SuFEx reaction is known for its high radiochemical yields, often exceeding 80%.[1][2][3] If yields are low, check the efficiency of the azeotropic drying of the [¹⁸F]fluoride, as water can significantly hinder the reaction.
-
Molar Activity: High molar activity is achievable with this method.[1][2][3] To maximize molar activity, use a minimal amount of the precursor and start with a high concentration of [¹⁸F]fluoride.
-
Precursor Stability: While sulfonyl fluorides are generally stable, some may be sensitive to the basic conditions used for [¹⁸F]fluoride elution. A screening of precursor stability under the reaction conditions is recommended.
-
Purification: For many sulfonyl fluoride products, cartridge-based purification is sufficient and much faster than HPLC.[1][2][3] However, for precursors with low reactivity or if impurities are a concern, semi-preparative HPLC may be necessary.
Conclusion: A Versatile Tool for PET Imaging
The ¹⁸F-labeling of sulfonyl fluorides via the SuFEx reaction represents a significant advancement in radiochemistry. Its speed, simplicity, and broad applicability make it an invaluable tool for the development of novel PET tracers.[1][7][11] By following the detailed protocols and quality control procedures outlined in this guide, researchers can confidently and reproducibly synthesize high-quality ¹⁸F-labeled sulfonyl fluoride probes for a wide range of applications in biomedical research and clinical diagnostics.
References
- 1. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. iaea.org [iaea.org]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's New Bond: A Guide to SuFEx Click Chemistry in Bioconjugation
For the modern researcher, scientist, and drug development professional, the quest for precise and stable molecular connections is paramount. In the intricate dance of bioconjugation, where biomolecules are selectively linked to other molecules, the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry represents a paradigm shift. This powerful set of reactions, characterized by its efficiency, selectivity, and biocompatibility, offers a robust toolkit for forging exceptionally stable linkages in complex biological environments.[1][2] This guide provides an in-depth exploration of the practical applications of SuFEx chemistry in bioconjugation, complete with detailed protocols and the scientific rationale behind them.
The SuFEx Advantage: Stability Meets Bio-orthogonality
At its core, SuFEx chemistry leverages the unique reactivity of the sulfur(VI)-fluoride bond. While remarkably stable under most physiological conditions, this bond can be selectively activated to react with specific nucleophilic amino acid residues on biomolecules, such as lysine and tyrosine.[3][4] This "dormant reactivity" is the cornerstone of its bio-orthogonality, ensuring that the SuFEx reagents do not promiscuously react with other functional groups within a complex biological milieu.[2]
The resulting sulfonamide or sulfonate ester linkages are exceptionally stable, a critical attribute for applications such as the development of long-lasting antibody-drug conjugates (ADCs) or durable diagnostic probes.[5]
Visualizing the SuFEx Reaction
The fundamental principle of SuFEx bioconjugation involves the reaction of a SuFEx hub, such as an aryl sulfonyl fluoride, with a nucleophilic residue on a biomolecule.
Caption: General mechanism of SuFEx bioconjugation.
Application Note 1: Site-Selective Protein Labeling
The ability to selectively label proteins is crucial for understanding their function, tracking their localization, and developing targeted therapeutics. SuFEx chemistry provides a powerful tool for achieving site-selective modification, primarily targeting the side chains of lysine and tyrosine residues.[3][4][5]
Causality of Experimental Choices:
-
pH Control: The pH of the reaction buffer is critical. A slightly basic pH (typically 7.3-8.0) is often employed to deprotonate the nucleophilic amino acid side chains (e.g., the primary amine of lysine or the hydroxyl group of tyrosine), enhancing their reactivity towards the electrophilic sulfur center of the SuFEx reagent.[5][6]
-
Reagent Stoichiometry: The molar ratio of the SuFEx reagent to the protein determines the degree of labeling. By carefully controlling this ratio, it is possible to achieve single or multiple modifications.[5]
-
Solvent System: While SuFEx reactions are compatible with aqueous environments, the addition of a co-solvent like acetonitrile (MeCN) can improve the solubility of hydrophobic SuFEx reagents and facilitate the reaction.[5]
Experimental Workflow for Protein Labeling
Caption: Workflow for SuFEx-based protein labeling.
Protocol: Labeling of Bovine Serum Albumin (BSA) with an Alkyne-Functionalized SuFEx Reagent
This protocol describes the labeling of a model protein, BSA, with an alkyne-bearing iminosulfur oxydifluoride for subsequent downstream applications like CuAAC click chemistry.[5][7]
Materials:
-
Bovine Serum Albumin (BSA)
-
Alkyne-bearing iminosulfur oxydifluoride reagent (e.g., p-ethynyl-aniline iminosulfur oxydifluoride)
-
Phosphate-Buffered Saline (PBS), pH 7.3
-
Acetonitrile (MeCN)
-
PD-10 Desalting Columns
-
Microcentrifuge tubes
-
Shaker/incubator
Procedure:
-
Protein Preparation:
-
Dissolve BSA in PBS (pH 7.3) to a final concentration of 15 µM. If the initial buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.
-
-
SuFEx Reagent Preparation:
-
Prepare a stock solution of the alkyne-bearing iminosulfur oxydifluoride reagent in MeCN. The concentration will depend on the desired molar excess.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the BSA solution and the SuFEx reagent stock solution. For a single modification, a 1:1 molar ratio of reagent to protein is a good starting point. For multiple modifications, a higher molar excess (e.g., 10-100 equivalents) can be used.[5]
-
Ensure the final concentration of MeCN in the reaction mixture is appropriate (e.g., a 1:1 mixture of PBS and MeCN has been shown to be effective).[5]
-
Incubate the reaction mixture for 1 hour at 25°C with gentle agitation.[5]
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted SuFEx reagent by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS. This step is crucial to prevent interference in downstream applications.
-
-
Characterization:
-
Confirm the successful labeling and determine the degree of modification using Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Analyze the purified protein by SDS-PAGE to check for integrity and potential aggregation.
-
| Parameter | Recommended Condition | Rationale |
| Protein Concentration | 15 µM | A common concentration for bioconjugation reactions.[5] |
| pH | 7.3 | Facilitates deprotonation of lysine residues for nucleophilic attack.[5] |
| Temperature | 25°C | Mild temperature to maintain protein stability.[5] |
| Reaction Time | 1 hour | Sufficient for significant labeling to occur.[5] |
| Molar Excess of Reagent | 1-100 equivalents | Allows for control over the degree of labeling.[5] |
Application Note 2: Modification of Nucleic Acids
SuFEx chemistry is not limited to proteins; it can also be a valuable tool for the modification of nucleic acids, particularly those functionalized with primary amines. This opens up possibilities for creating novel DNA- or RNA-based probes, diagnostics, and therapeutic agents.[5]
Causality of Experimental Choices:
-
Amine-Tagged Oligonucleotides: The presence of a primary amine handle on the nucleic acid is essential for the SuFEx reaction to occur with iminosulfur oxydifluoride reagents. This is typically achieved during oligonucleotide synthesis.
-
Reaction Buffer: A buffered aqueous solution (e.g., PBS pH 7.3) is used to maintain the stability and native conformation of the nucleic acid.[5]
-
Co-solvent: Similar to protein labeling, a co-solvent like MeCN can be used to improve the solubility of the SuFEx reagent.[5]
Protocol: Labeling of an Amine-Tagged Single-Stranded DNA (ssDNA)
This protocol outlines the conjugation of a difluoride reagent to an amine-tagged ssDNA.[5]
Materials:
-
Amine-tagged single-stranded DNA (ssDNA)
-
Iminosulfur oxydifluoride reagent
-
Phosphate-Buffered Saline (PBS), pH 7.3
-
Acetonitrile (MeCN)
-
HPLC system for purification and analysis
Procedure:
-
ssDNA and Reagent Preparation:
-
Dissolve the amine-tagged ssDNA in a 1:1 mixture of PBS (pH 7.3) and MeCN.
-
Prepare a stock solution of the iminosulfur oxydifluoride reagent in MeCN.
-
-
Labeling Reaction:
-
Combine the ssDNA solution and the SuFEx reagent stock solution in a microcentrifuge tube.
-
Agitate the reaction mixture at room temperature for 6 hours.[5]
-
-
Purification and Analysis:
-
Purify the labeled ssDNA from excess reagent and byproducts using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Analyze the purified product by LC-MS to confirm the successful conjugation. The yield can be determined by HPLC analysis.[5]
-
| Parameter | Recommended Condition | Rationale |
| pH | 7.3 | Maintains DNA stability and facilitates the reaction with the primary amine.[5] |
| Temperature | Room Temperature | Mild conditions to prevent DNA degradation.[5] |
| Reaction Time | 6 hours | Allows for sufficient reaction completion.[5] |
| Solvent | 1:1 PBS:MeCN | Balances DNA stability and reagent solubility.[5] |
Application Note 3: High-Throughput Drug Discovery
The robustness and modularity of SuFEx chemistry make it an ideal platform for high-throughput synthesis and screening of compound libraries for drug discovery.[8] By using a "plug-and-play" approach with various SuFExable hubs and a diverse set of nucleophilic fragments, vast chemical spaces can be rapidly explored.[8]
Workflow for High-Throughput SuFEx-based Library Synthesis
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Specificity of Sulfanilyl Fluoride Probes
Welcome to the technical support center for sulfanilyl fluoride (SuFEx) probes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting and optimizing the specificity of your SuFEx-based experiments. Here, we move beyond simple protocols to explain the underlying chemical principles that govern probe reactivity and selectivity, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the specificity of this compound probes.
Q1: What is the fundamental mechanism of SuFEx chemistry and how does it relate to probe specificity?
A1: Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry reaction involving the attack of a nucleophile on the sulfur center of a sulfonyl fluoride (-SO₂F), displacing the fluoride ion.[1][2] This reaction forms a stable covalent bond between the probe and its target. The specificity of a SuFEx probe is determined by two primary factors: the intrinsic reactivity of the -SO₂F warhead and the recognition elements incorporated into the probe's structure that guide it to the desired biological target.[3][4] Off-target labeling can occur if the warhead is overly reactive or if the probe lacks sufficient non-covalent interactions to localize it to the intended binding site.
Q2: Which amino acid residues are known to react with this compound probes?
A2: Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[5][6] The specific residue targeted is highly context-dependent, influenced by the local protein microenvironment which can affect the pKa and accessibility of the nucleophilic side chain.[5][7] For instance, a probe might preferentially label a tyrosine in one protein's active site but a lysine in another.[8][9]
Q3: What are the most common causes of non-specific labeling with SuFEx probes?
A3: Non-specific labeling often arises from several factors:
-
High Probe Concentration: Excessive probe concentrations can lead to reactions with less reactive, off-target nucleophiles.
-
Prolonged Incubation Times: Longer reaction times increase the probability of off-target labeling.
-
Intrinsic Probe Reactivity: The electronic properties of the probe itself can influence its reactivity. Electron-withdrawing groups on the aryl ring of a sulfonyl fluoride can increase the electrophilicity of the sulfur atom, making the probe more reactive and potentially less specific.[10]
-
Lack of a Strong Recognition Moiety: A probe without a well-defined binding element for the target protein will rely solely on the reactivity of the warhead, leading to promiscuous labeling.[4]
Q4: Can I predict the reactivity and specificity of my probe before starting my experiment?
A4: While computational methods like covalent docking can provide valuable insights into potential binding modes and reactivity, empirical testing remains crucial.[6][7] A good starting point is to characterize the intrinsic reactivity of your probe. This can be done by measuring its hydrolytic stability in your experimental buffer or its reaction rate with a model nucleophile like N-acetyl tyrosine.[11] This data can help you compare different probe designs and select candidates with a more desirable reactivity profile for your specific application.
Troubleshooting Guide: A Problem-Oriented Approach
This guide provides structured advice for common issues encountered during experiments with this compound probes.
Problem 1: High Background or Widespread Off-Target Labeling in Proteomic Experiments
You observe numerous labeled proteins in your gel-based or mass spectrometry analysis, making it difficult to identify your specific target.
dot
Caption: Workflow for troubleshooting high background labeling.
Causality and Step-by-Step Solutions:
-
Optimize Probe Concentration: The simplest and often most effective first step is to perform a concentration titration. High concentrations can drive reactions with low-affinity, off-target sites.
-
Protocol: Prepare a series of probe dilutions (e.g., 10 µM, 1 µM, 100 nM, 10 nM) and incubate with your proteome for a fixed time. Analyze the labeling pattern by in-gel fluorescence or mass spectrometry to identify the lowest concentration that still provides robust on-target labeling with minimal background.
-
-
Reduce Incubation Time: Similar to concentration, extended incubation times can lead to the accumulation of off-target adducts.
-
Protocol: Using the optimal concentration determined above, perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr). Quench the reaction at each time point and analyze the labeling profile to find the shortest time required for sufficient on-target modification.
-
-
Perform a Competition Experiment: This is a critical control to confirm that your probe is binding to the intended site.
-
Protocol: Pre-incubate your proteome with an excess of a known, non-covalent inhibitor of your target protein before adding your this compound probe. A significant reduction in the labeling of your target of interest, but not other proteins, provides strong evidence for on-target specificity.[8][12]
-
-
Re-evaluate Probe Design: If the above steps fail to improve specificity, the issue may lie in the intrinsic properties of the probe.
-
Consider Electronic Effects: If your probe contains strong electron-withdrawing groups, consider synthesizing an analog with more electron-donating or neutral substituents to temper the reactivity of the sulfonyl fluoride warhead.[10]
-
Enhance Recognition: The specificity of a probe is greatly enhanced by incorporating a scaffold that has a high affinity and selectivity for the target protein.[3][4] If your current probe is based on a weak or non-selective binder, a redesign with a more potent recognition element is warranted.
-
Problem 2: Low or No On-Target Labeling
Despite confirming the presence of your target protein, you observe weak or no labeling.
dot
Caption: Decision tree for addressing low on-target labeling.
Causality and Step-by-Step Solutions:
-
Verify Probe Integrity and Stability: The sulfonyl fluoride moiety, while generally stable, can be susceptible to hydrolysis under certain conditions.[5]
-
Increase Probe Concentration and/or Incubation Time: The opposite of the high background problem, insufficient labeling may be due to suboptimal reaction conditions.
-
Protocol: Systematically increase the probe concentration and incubation time, while monitoring for the onset of off-target labeling.
-
-
Assess Target Residue Accessibility and Reactivity: The intended nucleophilic residue on your target protein may be buried, in a non-reactive protonation state, or simply not present in the expected location.
-
Structural Analysis: If a crystal structure of your target protein is available, examine the accessibility of potential nucleophilic residues within the binding site.[3][4]
-
Site-Directed Mutagenesis: Mutating the suspected target residue (e.g., tyrosine to phenylalanine) and observing a loss of labeling can definitively confirm the site of modification.
-
-
Modify Warhead Position and Linker Length: The precise positioning of the electrophilic sulfur atom relative to the target nucleophile is critical for an efficient reaction.[7]
-
Structure-Guided Design: Use structural information or computational modeling to guide the redesign of your probe. This may involve moving the sulfonyl fluoride to a different position on the recognition scaffold or altering the length and flexibility of the linker connecting the warhead to the scaffold.
-
Data Summary Tables
Table 1: Recommended Starting Concentrations for Probe Optimization
| Assay Type | Cell Lysate | Intact Cells |
| Initial Screening | 1-10 µM | 10-50 µM |
| Concentration Titration Range | 10 nM - 10 µM | 100 nM - 50 µM |
Table 2: Influence of Substituents on Aryl Sulfonyl Fluoride Reactivity
| Substituent Type | Example | Effect on Reactivity | Implication for Specificity |
| Electron-Withdrawing | -NO₂, -CN | Increases | May decrease specificity |
| Electron-Donating | -OCH₃, -CH₃ | Decreases | May increase specificity |
| Steric Hindrance | ortho-substituents | Decreases | Can improve specificity |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Competition Assay
This protocol is designed to verify the on-target engagement of a fluorescently tagged this compound probe.
-
Prepare Proteome: Aliquot equal amounts of cell lysate or purified protein into two sets of microcentrifuge tubes.
-
Pre-incubation: To one set of tubes (the "competition" group), add a known non-covalent inhibitor of your target protein to a final concentration of 10-100x the Kᵢ. To the other set (the "control" group), add an equal volume of vehicle (e.g., DMSO). Incubate both sets for 30 minutes at room temperature.
-
Probe Labeling: Add your fluorescent this compound probe to all tubes at its optimal concentration. Incubate for the predetermined optimal time.
-
Quench and Analyze: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualize: Scan the gel using a fluorescence scanner. A significant decrease in the fluorescence intensity of the band corresponding to your target protein in the competition group compared to the control group indicates specific, on-target labeling.[12]
References
- 1. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. Structure-based design and analysis of SuFEx chemical probes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Sulfanilyl Fluorides
Welcome to the technical support center for the synthesis of sulfanilyl fluorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these valuable compounds. Here, you will find practical, field-proven insights and troubleshooting advice to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of sulfanilyl fluorides.
Q1: What are the most common starting materials for synthesizing sulfanilyl fluorides, and what are the key considerations for choosing one?
The choice of starting material for sulfanilyl fluoride synthesis is often dictated by commercial availability, substrate scope, and the functional groups present in the molecule. The three most common precursors are sulfonyl chlorides, sulfonic acids, and thiols/disulfides.
-
Sulfonyl Chlorides: This is the most traditional route. The key advantage is the generally high reactivity of sulfonyl chlorides, which can lead to high yields of the corresponding sulfonyl fluorides. However, sulfonyl chlorides themselves can be unstable and moisture-sensitive, and their synthesis from other functional groups can sometimes be challenging.[1]
-
Sulfonic Acids and their Salts: This is an increasingly popular method due to the high stability and ready availability of sulfonic acids.[2] The primary challenge lies in the activation of the sulfonic acid, which is less reactive than a sulfonyl chloride.[2]
-
Thiols and Disulfides: This method is advantageous as it avoids the pre-formation of sulfonyl chlorides or sulfonic acids. However, it requires an oxidative fluorination step, and the reaction conditions need to be carefully controlled to avoid over-oxidation or other side reactions.[3][4]
Q2: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the synthesis of aryl sulfanilyl fluorides?
The electronic nature of the substituents on an aromatic ring significantly influences the reactivity of the starting material and the stability of the product.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) increase the electron density on the aromatic ring, making the starting material more susceptible to electrophilic attack. In the context of synthesis from thiols or sulfonic acids, this can sometimes facilitate the reaction. However, the resulting electron-rich sulfanilyl fluorides can be less stable.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN) decrease the electron density of the ring. This can make the synthesis more challenging, particularly when starting from less reactive precursors like sulfonic acids. However, the resulting electron-poor sulfanilyl fluorides are generally more stable.[2][5] For instance, the synthesis of 4-nitrobenzenesulfonyl fluoride often requires more forcing conditions but yields a very stable product.[2]
Q3: What are the general stability characteristics of sulfanilyl fluorides, and what conditions should be avoided during workup and storage?
Sulfanilyl fluorides are generally considered to be more stable than their sulfonyl chloride counterparts, particularly towards hydrolysis.[1][6] However, their stability is not absolute and can be influenced by several factors:
-
pH: While relatively stable at neutral and acidic pH, sulfanilyl fluorides can be susceptible to hydrolysis under strongly basic conditions.[6]
-
Nucleophiles: They can react with strong nucleophiles. This is the basis of their utility in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, but it also means that care must be taken to avoid unintended reactions during workup and purification.
-
Temperature: While generally thermally stable, prolonged exposure to high temperatures should be avoided, especially for less stable derivatives.
-
Storage: For long-term storage, it is advisable to keep sulfanilyl fluorides in a cool, dry, and dark place, preferably under an inert atmosphere.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of sulfanilyl fluorides.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors related to starting materials, reagents, and reaction conditions.
Potential Causes and Solutions:
-
Poor Quality Starting Material:
-
Diagnosis: The purity of your starting material is critical. Impurities can interfere with the reaction.
-
Solution: Ensure your starting material is pure and dry. For example, if you are using a sulfonic acid, ensure it is anhydrous, as water can lead to side reactions. Recrystallize or purify the starting material if necessary.
-
-
Inactive Fluorinating Agent:
-
Diagnosis: The fluorinating agent may have degraded. For example, potassium fluoride (KF) is hygroscopic and its effectiveness can be diminished by moisture.
-
Solution: Use freshly opened or properly stored fluorinating agents. If using KF, consider spray-drying it or using it in the presence of a phase-transfer catalyst like 18-crown-6 to enhance its solubility and reactivity.[5]
-
-
Incomplete Reaction:
-
Diagnosis: The reaction may not have gone to completion. This can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Solution:
-
Increase Reaction Time: Some substrates, especially those with electron-withdrawing groups, may require longer reaction times.
-
Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate. However, be mindful of potential side reactions or product decomposition at higher temperatures.
-
Increase Reagent Stoichiometry: Increasing the equivalents of the fluorinating agent or other activating reagents may drive the reaction to completion.
-
-
-
Sub-optimal Solvent:
-
Diagnosis: The solvent plays a crucial role in the solubility of reagents and the reaction mechanism.
-
Solution: If starting from a sulfonic acid using a reagent like thionyl fluoride, a switch from a less polar solvent like acetonitrile to a more polar, coordinating solvent like N,N-dimethylformamide (DMF) can be critical for success, as it can facilitate the formation of a key reactive intermediate.[2]
-
Problem 2: Formation of Significant Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side products and how can I minimize their formation?
A: The formation of side products is a frequent challenge. The nature of the side product depends on the starting material and reaction conditions.
Common Side Products and Mitigation Strategies:
-
Sulfonic Anhydride Formation (from Sulfonic Acids):
-
Identification: Sulfonic anhydrides are a common byproduct when attempting to convert sulfonic acids to sulfonyl fluorides, particularly under conditions that favor dehydration.[2]
-
Mechanism: Two molecules of the sulfonic acid can condense with the loss of a water molecule.
-
Mitigation:
-
Choice of Reagent and Solvent: Using a deoxyfluorinating agent that rapidly converts the sulfonic acid to the sulfonyl fluoride can minimize anhydride formation. As mentioned, for some reagents, DMF can be a more effective solvent than acetonitrile.[2]
-
Control of Stoichiometry and Temperature: Careful control of the stoichiometry of the activating and fluorinating agents, as well as the reaction temperature, can disfavor the side reaction.
-
-
-
Hydrolysis of Sulfonyl Chloride or this compound:
-
Identification: The corresponding sulfonic acid is the product of hydrolysis.
-
Mechanism: Reaction with water present in the reaction mixture or during aqueous workup.
-
Mitigation:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Careful Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature. Use a saturated brine solution to reduce the solubility of the organic product in the aqueous phase.
-
-
-
Elimination Products (from Aliphatic Sulfonyl Fluorides):
-
Identification: Formation of alkenes is a potential side reaction when synthesizing aliphatic sulfonyl fluorides, especially in the presence of strong bases.
-
Mechanism: Deprotonation at the α-carbon followed by elimination of the sulfonyl fluoride group.
-
Mitigation:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base.
-
Temperature Control: Running the reaction at a lower temperature can disfavor the elimination pathway.
-
-
Problem 3: Difficult Purification
Q: I am having trouble purifying my this compound. What are the best practices for purification?
A: Purification can be challenging due to the reactivity and physical properties of sulfanilyl fluorides.
Purification Strategies:
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, some sulfanilyl fluorides may be sensitive to the acidic nature of silica gel, leading to decomposition. In such cases, using deactivated silica (e.g., by treating with a base like triethylamine) or an alternative stationary phase like alumina may be beneficial.
-
Solvent System: A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically employed. The polarity should be carefully chosen to achieve good separation without causing product decomposition.
-
-
Distillation:
-
Applicability: For volatile and thermally stable sulfanilyl fluorides, distillation under reduced pressure can be a highly effective purification method, especially on a larger scale.[7]
-
-
Recrystallization:
-
Applicability: If the this compound is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.
-
-
Aqueous Workup:
-
General Procedure: A typical workup involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous solution (e.g., saturated sodium bicarbonate to neutralize any acid).
-
Caution: As mentioned, prolonged contact with aqueous basic solutions should be avoided to prevent hydrolysis.
-
Experimental Protocols & Data
Table 1: Comparison of Common Synthetic Routes to Sulfanilyl Fluorides
| Starting Material | Common Reagents | Advantages | Common Challenges |
| Sulfonyl Chloride | KF, KHF₂, TBAF | High reactivity, often good yields.[1][5] | Moisture sensitivity of starting material, potential for hydrolysis.[1] |
| Sulfonic Acid/Salt | SOF₂, Xtalfluor-E®, Cyanuric chloride/KHF₂ | Stable, readily available starting materials.[2][5] | Lower reactivity requiring activation, potential for anhydride formation.[2] |
| Thiol/Disulfide | NaOCl/KHF₂, Selectfluor® | Avoids pre-functionalization to sulfonyl chloride or sulfonic acid. | Requires oxidative conditions, potential for over-oxidation.[5] |
| Sulfonyl Hydrazide | Selectfluor® | Metal-free conditions, broad substrate scope. | Requires a specific precursor. |
| Aryl Halide | DABSO, Pd catalyst, NFSI | Good for late-stage functionalization. | Requires a transition metal catalyst. |
Protocol 1: Synthesis of an Aryl this compound from a Sulfonic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Drying: Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl sulfonic acid (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (or another suitable solvent) to dissolve the sulfonic acid. Add the activating agent (e.g., Xtalfluor-E®, 1.1-1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing cold water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.
Visual Diagrams
Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A decision tree for troubleshooting low product yield.
Common Synthetic Pathways to Sulfanilyl Fluorides
References
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for sulfonamide synthesis from sulfonyl fluorides
Technical Support Center: Synthesis of Sulfonamides from Sulfonyl Fluorides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sulfonamide synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered when synthesizing sulfonamides from sulfonyl fluorides and amines. Drawing from established chemical principles and recent literature, this resource aims to help you optimize your reaction conditions, troubleshoot failed experiments, and improve your overall synthetic success.
The reaction between a sulfonyl fluoride and an amine, a key transformation in the field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, is valued for its potential functional group tolerance and the stability of the sulfonyl fluoride precursor.[1][2][3] However, the inherent stability that makes sulfonyl fluorides attractive also contributes to their reduced reactivity compared to traditional sulfonyl chlorides.[2][4] This often necessitates carefully optimized conditions to achieve high yields. This guide addresses the most frequent issues in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each entry details the problem, identifies probable causes, and provides actionable solutions with explanations.
Problem 1: Low or No Product Formation
You've run the reaction overnight, but TLC/LC-MS analysis shows only starting materials.
-
Probable Cause 1: Insufficient Activation of the Sulfonyl Fluoride.
-
Explanation: The sulfur-fluorine (S-F) bond is significantly stronger and more stable than the sulfur-chlorine (S-Cl) bond, making sulfonyl fluorides less reactive electrophiles.[2][4] For many substrate combinations, especially with weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered partners, simple mixing with a standard organic base like triethylamine (Et3N) at room temperature is insufficient to promote the reaction.[2][4]
-
Suggested Solution: Introduce a Lewis Acid Catalyst.
-
Recent studies have shown that Lewis acids can effectively activate the sulfonyl fluoride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack.[4][5] Calcium triflimide [Ca(NTf₂)₂] has emerged as a particularly effective and versatile catalyst for this purpose.[4][6][7] It is proposed to coordinate to the sulfonyl oxygens or the fluoride atom, thereby activating the S-F bond.[2][4][5]
-
Protocol: To your reaction mixture of sulfonyl fluoride (1.0 equiv) and amine (1.5-2.0 equiv) in a suitable solvent like tert-amyl alcohol, add Ca(NTf₂)₂ (1.0 equiv). Heat the reaction to 60 °C and monitor for 12-24 hours.[2][4][6]
-
-
-
Probable Cause 2: Inappropriate Base Selection.
-
Explanation: The role of the base is twofold: to deprotonate the amine (or the ammonium salt formed after initial reaction) and, in some cases, to act as a catalyst itself.[8] A base that is too weak may not sufficiently deprotonate a weakly acidic N-H bond, while a base that is too sterically hindered may not be able to access the proton effectively. Conversely, a highly nucleophilic base could potentially compete with your amine nucleophile.
-
Suggested Solution: Select a Base Matched to Your Substrate's Needs.
-
For general purposes with primary or secondary alkyl amines, a simple tertiary amine base like Et₃N or DIPEA (N,N-Diisopropylethylamine) is often sufficient, especially with an activating agent.
-
For weakly nucleophilic anilines or when steric hindrance is a major factor, a stronger, non-nucleophilic amidine or guanidine base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) can be more effective.[1] These "organosuperbases" are highly efficient at promoting SuFEx reactions.[1]
-
-
-
Probable Cause 3: Unsuitable Solvent.
-
Explanation: The solvent must fully dissolve your reactants to allow for an efficient reaction. Furthermore, the polarity of the solvent can influence the reaction rate.
-
Suggested Solution: Optimize Your Solvent Choice.
-
A screen of solvents is recommended if solubility is an issue. While common solvents like acetonitrile (MeCN) and dichloromethane (DCM) are often used, less conventional solvents can provide superior results. For Ca(NTf₂)₂-catalyzed reactions, tert-amyl alcohol has been identified as an excellent choice, often outperforming other alcohols and aprotic polar solvents.[2][4][6]
-
-
Problem 2: Formation of Significant Side Products
Your reaction works, but you observe multiple spots on TLC or peaks in LC-MS, complicating purification and lowering the yield of the desired sulfonamide.
-
Probable Cause 1: Hydrolysis of the Sulfonyl Fluoride.
-
Explanation: Although sulfonyl fluorides are more resistant to hydrolysis than sulfonyl chlorides, they are not completely inert, especially under basic conditions or in the presence of water at elevated temperatures.[9] This leads to the formation of the corresponding sulfonic acid, which will not react with the amine.[9]
-
Suggested Solution: Ensure Anhydrous Conditions.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[9]
-
-
-
Probable Cause 2: Reaction with a Bifunctional Nucleophile.
-
Explanation: If your amine substrate contains another nucleophilic group, such as a hydroxyl group (e.g., 4-aminophenol), you can get competitive formation of a sulfonic ester.
-
Suggested Solution: Leverage Chemoselectivity of Catalysis.
-
The choice of conditions can direct the selectivity. For instance, reacting 4-aminophenol with a sulfonyl fluoride in the presence of Cs₂CO₃ may favor O-sulfonylation (ester formation), whereas using Ca(NTf₂)₂ has been shown to strongly favor N-sulfonylation, yielding the desired sulfonamide as the major product.[2][4]
-
-
Problem 3: Difficulty in Product Purification
The reaction is complete, but isolating the pure sulfonamide from the reaction mixture is challenging.
-
Probable Cause 1: Excess Amine Reagent.
-
Explanation: It is common to use an excess of the amine to drive the reaction to completion.[9] However, if the amine is not volatile, it can be difficult to remove and may co-elute with the product during chromatography.
-
Suggested Solution: Use a Scavenging Strategy.
-
After the reaction is complete, add a scavenger resin that reacts with primary or secondary amines (e.g., an isocyanate-functionalized polystyrene resin) to the crude reaction mixture. Stir for a few hours, then filter off the resin. This removes the excess amine, simplifying the subsequent workup and purification.
-
-
-
Probable Cause 2: Similar Polarity of Product and Starting Materials.
-
Explanation: The sulfonamide product may have a very similar polarity to the starting sulfonyl fluoride or amine, making separation by standard silica gel chromatography difficult.
-
Suggested Solution: Modify Purification Technique.
-
Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method.[10] Test various solvent systems (e.g., ethanol/water, isopropanol/water, ethyl acetate/hexanes) to find one that provides good differential solubility.[10]
-
Alternative Chromatography: If silica gel fails, consider reverse-phase chromatography (C18) or chromatography on a different stationary phase like alumina or an amino-functionalized silica.[11]
-
Acid-Base Extraction: If your sulfonamide has an acidic N-H proton, you may be able to perform an aqueous extraction. Make the organic solution basic (e.g., with 1M NaOH) to deprotonate and dissolve the sulfonamide into the aqueous layer. Wash the organic layer to remove non-acidic impurities, then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure product, which can then be collected by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: How much base should I use? A1: Typically, at least 1.0 equivalent of base is required to neutralize the hydrofluoric acid (HF) byproduct that is generated. Often, 1.1 to 1.5 equivalents are used. If you are using an amine hydrochloride salt as your starting material, you will need an additional equivalent of base to liberate the free amine. In some protocols, an excess of the amine nucleophile itself (2-3 equivalents) is used to serve as both the reactant and the base.[9]
Q2: My reaction involves a very sterically hindered amine. What are the best conditions to try? A2: Steric hindrance poses a significant challenge. For these cases, more forcing conditions are generally required.
-
High Temperature: Increase the reaction temperature, potentially to 80-100 °C.
-
Potent Catalysis: The use of Ca(NTf₂)₂ is highly recommended here, as it provides strong activation of the sulfonyl fluoride.[2][4]
-
Strong, Less Hindered Base: A very strong but relatively small base like DBU is often a good choice. While hindered itself, its mechanism of proton abstraction is very efficient.[1]
-
Longer Reaction Time: Be prepared for the reaction to take 24-48 hours. Monitor progress carefully by LC-MS.
Q3: Can I use water as a solvent? A3: Generally, no. While sulfonyl fluorides are more stable to hydrolysis than sulfonyl chlorides, using water as a solvent will likely lead to significant formation of the sulfonic acid side product, especially at elevated temperatures or with prolonged reaction times.[9] However, some specific Lewis acid-catalyzed reactions have shown tolerance to aqueous conditions, but this is not a general rule.[4][6] Anhydrous organic solvents are strongly preferred.
Q4: What is the general mechanism of the base-catalyzed reaction? A4: The reaction proceeds via a nucleophilic substitution at the sulfur center. The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl fluoride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the fluoride anion as a leaving group. The base then deprotonates the resulting positively charged sulfonamide to give the neutral product and the ammonium salt of the base. In catalyzed reactions, the catalyst (e.g., a Lewis acid or a nucleophilic catalyst) first interacts with the sulfonyl fluoride to make it more electrophilic before the amine attack.
Data & Visualization
Tables for Quick Reference
Table 1: General Guide to Base Selection
| Amine Substrate Type | Recommended Base(s) | pKaH (in MeCN) | Rationale |
| Primary/Secondary Alkyl Amines | Et₃N, DIPEA | 18.8, 19.2 | Standard, cost-effective bases sufficient for nucleophilic amines. |
| Electron-Deficient Anilines | DBU, TMG | 24.3, 23.3 | Stronger, non-nucleophilic bases needed to deprotonate less basic amines and drive the reaction.[1] |
| Sterically Hindered Amines | DBU | 24.3 | High basicity overcomes steric repulsion during proton transfer. |
| Reactions with Acid-Labile Groups | 2,6-Lutidine, Proton Sponge | 14.1, 18.6 | Milder, non-nucleophilic bases to prevent side reactions. |
Table 2: Recommended Solvents for Sulfonamide Synthesis
| Solvent | Dielectric Constant (ε) | Properties & Use Cases |
| tert-Amyl Alcohol | 5.8 | Excellent solvent for Ca(NTf₂)₂-catalyzed reactions, good balance of polarity and high boiling point.[4][6] |
| Acetonitrile (MeCN) | 37.5 | Common polar aprotic solvent, good for dissolving a wide range of substrates. |
| Dichloromethane (DCM) | 9.1 | Lower boiling point, useful for reactions at or below room temperature. Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | 7.6 | Good general-purpose solvent, but must be checked for peroxides and dried thoroughly. |
Diagrams and Workflows
Caption: General Experimental Workflow for Sulfonamide Synthesis.
Caption: Troubleshooting Decision Tree for Low-Yield Reactions.
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theballlab.com [theballlab.com]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Aqueous Stability of Sulfonyl Fluoride Probes for In-Cell Experiments
Welcome to the technical support center for sulfonyl fluoride (SF) and other sulfur(VI) fluoride (SVI-F) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues related to the aqueous stability of these powerful chemical biology tools. Sulfonyl fluorides are prized for their unique balance of biocompatibility and reactivity, making them privileged warheads for targeting a variety of nucleophilic amino acid residues beyond cysteine, including serine, threonine, lysine, tyrosine, and histidine.[1][2][3][4][5] However, their utility in in-cell experiments is critically dependent on their stability in aqueous environments, where hydrolysis competes with the desired on-target reaction.
This resource provides a structured approach to understanding and assessing the aqueous stability of your sulfonyl fluoride probes, ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl fluoride probe seems to be degrading too quickly in my aqueous buffer. What are the primary factors influencing its stability?
A1: The hydrolytic stability of sulfonyl fluoride probes is a critical parameter and is influenced by a combination of factors:
-
pH: The rate of hydrolysis is significantly accelerated under basic conditions. As a general rule, the half-life of a sulfonyl fluoride probe at pH 8 can be approximately half of what it is at pH 7.[6]
-
Buffer Composition: The choice of buffer can impact stability. For instance, some sulfonyl fluorides exhibit greater stability in HEPES buffer compared to phosphate-buffered saline (PBS) at the same pH.[6]
-
Probe Structure (Electronics and Sterics): The chemical structure of the probe itself plays a dominant role.
-
Electronic Effects: Electron-withdrawing groups attached to the aryl ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water and thus increasing the rate of hydrolysis. Conversely, electron-donating groups can enhance stability.[6][7]
-
Steric Hindrance: Bulky groups positioned near the sulfonyl fluoride moiety can sterically shield the sulfur atom from water molecules, thereby slowing down the rate of hydrolysis.[6]
-
Q2: What is the ideal balance between aqueous stability and reactivity for a sulfonyl fluoride probe in cellular experiments?
A2: The optimal balance is a classic "Goldilocks" scenario: the probe must be stable enough to reach its intracellular target but reactive enough to covalently modify it.
-
Too Stable (Too Unreactive): A highly stable probe may not react efficiently with its target protein, leading to weak or no labeling.
-
Too Unstable (Too Reactive): A probe that hydrolyzes rapidly will have a short effective concentration in the cell, leading to poor target engagement and potentially misleading results. The hydrolyzed sulfonic acid is inactive and cannot participate in the desired covalent modification.
A generally accepted guideline for a suitable probe is an aqueous half-life of greater than 4 hours at physiological pH.[8] This provides a sufficient time window for the probe to permeate the cell membrane, diffuse through the cytoplasm, and engage with its target protein before a significant portion of it is lost to hydrolysis.
Q3: I am observing high background labeling or off-target effects. Could this be related to probe stability?
A3: While high intrinsic reactivity can contribute to off-target labeling, it's often the "context-dependent" reactivity of sulfonyl fluorides that governs their specificity.[5][9][10] The protein's local microenvironment can significantly enhance the reactivity of a bound probe.[5][10] However, if a probe is excessively reactive and unstable, it may react more promiscuously with non-target proteins before reaching its intended target. Therefore, assessing and optimizing the intrinsic stability of your probe is a crucial first step in minimizing off-target effects.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Inconsistent or No Target Labeling in Cells
This is a frequent challenge that can stem from poor probe stability. If the probe hydrolyzes before it can effectively label its target, you will observe weak or no signal.
Workflow for Diagnosing Stability-Related Labeling Issues
Caption: Troubleshooting workflow for inconsistent target labeling.
Detailed Troubleshooting Steps:
-
Verify Probe Integrity: Before any cellular experiment, confirm the purity and integrity of your probe stock solution using methods like LC-MS.
-
Perform an In Vitro Stability Assay: This is a critical step. By determining the half-life of your probe in your experimental buffer, you can quantitatively assess its stability. (See Experimental Protocol 1 for a detailed methodology).
-
Analyze the Results:
-
If the half-life is significantly less than 4 hours: The probe is likely too unstable for reliable in-cell experiments. The primary solution is to synthesize and test more stable analogs. Consider structural modifications such as adding electron-donating groups or introducing steric bulk near the sulfonyl fluoride warhead.[6]
-
If the half-life is adequate (> 4 hours): The problem may lie elsewhere. Investigate other factors such as:
-
Cell Permeability: Is your probe effectively entering the cells?
-
Target Expression Levels: Is your target protein expressed at sufficient levels in your cell model?
-
Target Engagement: Does the non-covalent binding affinity of your probe's scaffold contribute sufficiently to proximity-enhanced reactivity?
-
-
Issue 2: Discrepancy Between In Vitro and In-Cell Labeling Efficiency
Sometimes, a probe that appears stable and effective in biochemical assays with purified protein fails to perform in a complex cellular environment.
Potential Causes and Solutions:
-
Cellular Nucleophiles: The cytoplasm contains a high concentration of nucleophiles, such as glutathione (GSH), that can potentially react with and deplete your probe. While sulfonyl fluorides are generally more resistant to reduction than sulfonyl chlorides, highly reactive probes can still be susceptible.[3][11]
-
Solution: Assess the stability of your probe in the presence of physiologically relevant concentrations of GSH.
-
-
Plasma/Serum Instability: If you are working with in vivo models or serum-containing media, be aware that plasma and serum can contain esterases and other enzymes that may degrade your probe.[9]
Data Presentation: Stability of Representative Sulfonyl Fluorides
The following table summarizes the hydrolytic half-lives of various substituted sulfonyl fluorides at different pH values. This data illustrates the significant impact of pH and chemical structure on probe stability.
| Probe Structure (SVI-F Electrophile) | Half-life at pH 7 (hours) | Half-life at pH 8 (hours) | Relative Reactivity/Instability |
| p-amide sulfonyl fluoride | 10 | 4 | High |
| m-amide sulfonyl fluoride | 90 | 27 | Moderate |
| p-sulfonamide sulfonyl fluoride | 19 | 10 | High |
| m-sulfonamide sulfonyl fluoride | 44 | 22 | Moderate |
| Fluorosulfate | > 100 | > 100 | Low |
Data adapted from studies on SVI-F electrophile stability.[8] Note that absolute values can vary based on the full molecular structure.
Experimental Protocols
Experimental Protocol 1: Assessing Aqueous Stability of a Sulfonyl Fluoride Probe by HPLC-MS
This protocol provides a robust method for determining the hydrolytic half-life of a sulfonyl fluoride probe in an aqueous buffer.
Materials:
-
Sulfonyl fluoride probe of interest
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS or HEPES, pH 7.4)
-
Internal standard (e.g., 1,4-dicyanobenzene, stable under assay conditions)
-
HPLC-MS system
-
Thermomixer or incubator
Workflow Diagram:
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 12. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in sulfanilyl fluoride labeling experiments
Technical Support Center: Sulfanilyl Fluoride (SF) Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (SF) labeling. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming common challenges in your experiments, particularly low labeling yield. As pioneers in chemical biology, we understand that covalent probe development is both an art and a science. This resource synthesizes field-proven insights and foundational chemical principles to help you achieve robust and reproducible results.
The core of this technology is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful tool in the click chemistry family.[1] Sulfonyl fluorides offer a unique balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[2][3] This guide will help you navigate the nuances of this chemistry to troubleshoot and optimize your protein labeling workflows.
Visual Troubleshooting Workflow
Before diving into specific issues, let's visualize the logical flow for diagnosing low labeling yield. This workflow chart outlines the key checkpoints in your experimental process, from reagent validation to reaction optimization.
Caption: High-level workflow for troubleshooting low-yield this compound labeling experiments.
Troubleshooting Guide: Question & Answer
This section directly addresses the most common and critical question encountered in SF labeling.
Q1: My labeling yield is unexpectedly low or nonexistent. What are the primary causes and how can I fix them?
Low labeling efficiency is a multifaceted problem. We will dissect it by systematically evaluating four key areas of your experiment: Reagent Integrity, Reaction Conditions, Protein-Specific Factors, and Downstream Analysis.
The quality of your this compound probe is paramount. These reagents, while more stable than their sulfonyl chloride counterparts, are still susceptible to degradation.[4]
-
Issue: Sulfonyl Fluoride Probe Hydrolysis. The primary degradation pathway for SF probes is hydrolysis to the corresponding sulfonic acid, which is unreactive.[5][6] This can occur due to ambient moisture during storage or if the stock solution is prepared in a protic or aqueous solvent and stored for extended periods.
-
Causality: The electrophilic sulfur center of the sulfonyl fluoride is attacked by water, leading to the displacement of the fluoride ion and the formation of a sulfonic acid.
-
Solution:
-
Validate Probe Integrity: Before extensive experiments, verify the mass of your probe stock via LC-MS. Look for the expected molecular weight of the sulfonyl fluoride and the absence of the corresponding sulfonic acid (Mass of SF Probe + 17.01 Da).
-
Proper Handling: Always handle solid SF probes in a dry environment (e.g., in a glove box or with desiccant).
-
Fresh Stock Solutions: Prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Prepare only the amount needed for immediate use. While some SF probes show stability, it is best practice to use fresh stocks or those stored for no more than a few days at -80°C.[7]
-
-
The SuFEx reaction is highly dependent on the chemical environment. Suboptimal conditions are a frequent cause of poor labeling yields.
-
Issue: Suboptimal Reaction pH. The nucleophilicity of target amino acid side chains (e.g., tyrosine, lysine) is pH-dependent.
-
Causality: For a tyrosine residue (pKa ~10) or a lysine residue (pKa ~10.5) to act as an effective nucleophile, it must be deprotonated. Conducting the reaction at a neutral pH (7.0-7.4) may result in a very slow reaction rate because only a small fraction of the target residues are in their reactive, deprotonated state.
-
Solution: Increase the pH of the reaction buffer. A pH range of 8.0-9.0 is often a good starting point for balancing reactivity with protein stability.[1][8] Systematically perform small-scale reactions across a pH gradient (e.g., 7.5, 8.0, 8.5, 9.0) to identify the optimal condition for your specific protein.
-
-
Issue: Interference from Buffer Components. Common biological buffers can contain nucleophiles that compete with the protein for the SF probe.
-
Causality: Buffers like Tris contain primary amines that can react with the sulfonyl fluoride, consuming your probe and reducing the efficiency of protein labeling. Other additives, like sodium azide, are also nucleophilic.
-
Solution: Use non-nucleophilic buffers. Recommended buffers include HEPES, phosphate (PBS), or bicarbonate. Always check the full composition of your buffers and dialysis solutions for interfering substances.
-
-
Issue: Insufficient Reagent Concentration or Incubation Time. The kinetics of SuFEx labeling on proteins can be slow, especially if the target residue is not in a highly activated environment.[9]
-
Causality: The reaction follows second-order kinetics, meaning the rate depends on the concentration of both the protein and the probe. Low concentrations or short incubation times may not be sufficient for the reaction to proceed to completion.
-
Solution:
-
Increase Probe Stoichiometry: Start with a 10- to 20-fold molar excess of the SF probe over the protein. If the yield remains low, you can cautiously increase this, but be mindful of potential off-target labeling.
-
Extend Incubation Time: Incubate the reaction for a longer period. A time course experiment (e.g., 1, 4, 12, and 24 hours) is highly recommended to determine when the reaction plateaus. Reactions are typically run at room temperature or 37°C.[8]
-
-
| Parameter | Suboptimal Condition | Recommended Starting Point | Rationale |
| pH | 7.0 - 7.4 | 8.0 - 9.0 | Increases deprotonation and nucleophilicity of target residues like Tyr and Lys.[1] |
| Buffer | Tris, Glycine | HEPES, PBS, Bicarbonate | Avoids competing nucleophiles that can consume the SF probe. |
| Probe Excess | 1-5 fold | 10-20 fold | Drives the reaction forward, compensating for potential hydrolysis and slower kinetics. |
| Incubation Time | < 1 hour | 4 - 24 hours | Allows sufficient time for the reaction to reach completion, especially for less reactive sites.[10] |
| Temperature | 4°C | 25°C - 37°C | Higher temperatures increase the reaction rate, though protein stability must be considered. |
Sometimes, the issue lies not with the chemistry but with the biological target itself.
-
Issue: Low Accessibility of the Target Residue (Steric Hindrance). The target residue may be buried within the protein's tertiary structure, making it physically inaccessible to the SF probe.[11][12]
-
Causality: Covalent labeling requires a direct collision between the probe and the target residue. If the protein's folded structure shields the residue, the reaction cannot occur, regardless of how reactive the residue is.[13]
-
Solution:
-
Structural Analysis: If a crystal structure or reliable model of your protein exists, visually inspect the accessibility of potential target residues (Tyr, Lys, His, Ser).
-
Use Linkers: If designing a custom probe, incorporating a flexible linker (e.g., polyethylene glycol, PEG) can sometimes help the reactive warhead access partially buried sites.[11]
-
Denaturing Conditions: As a diagnostic tool, you can attempt the labeling under mild denaturing conditions (e.g., with 1-2 M urea). A significant increase in yield under these conditions strongly suggests that accessibility was the primary issue. Note that this is for diagnosis only, as it compromises the protein's native state.
-
-
-
Issue: Lack of an Activating Microenvironment. The reactivity of a nucleophilic residue is highly context-dependent.
-
Causality: The pKa of an amino acid side chain can be significantly perturbed by its local environment. For tyrosine labeling, the presence of a nearby basic residue (like histidine or lysine) can act as a general base, deprotonating the tyrosine's hydroxyl group and dramatically increasing its nucleophilicity.[4][14] Without this "activation," the tyrosine may be insufficiently reactive even at elevated pH.
-
Solution: This is an intrinsic property of the target site. If yield is low due to a non-activated site, the primary recourse is to further optimize reaction conditions (pH, time) to their practical limits. If this fails, it may indicate that the chosen site is not amenable to SF labeling.
-
Finally, ensure that you are not losing your product or failing to detect it after the reaction is complete.
-
Issue: Insufficient Detection Sensitivity. The method used to confirm labeling may not be sensitive enough.
-
Causality: A small probe might not induce a clear shift on an SDS-PAGE gel. If the labeling efficiency is low (e.g., 5-10%), this change might be undetectable by Coomassie staining.
-
Solution: The gold standard for confirming covalent modification is intact protein Liquid Chromatography-Mass Spectrometry (LC-MS).[15] This technique can detect the mass addition of the label with high precision and can quantify the percentage of labeled vs. unlabeled protein.
-
-
Issue: Loss of Labeled Protein During Purification. Post-reaction cleanup steps can lead to sample loss.
-
Causality: Standard procedures like dialysis or the use of desalting columns can have variable recovery rates. If your labeled protein is less stable or more "sticky" than the unlabeled version, it could be selectively lost during chromatography.
-
Solution: Analyze a small aliquot of the crude reaction mixture by LC-MS before any purification steps. This will give you the true labeling efficiency. If you see a significant drop in the labeled-to-unlabeled ratio after purification, optimize your purification protocol (e.g., change chromatography resin, add detergents, or use a different method like centrifugal filtration).
-
Mechanism of SuFEx Labeling
Understanding the reaction mechanism is key to rational optimization. The SuFEx reaction proceeds via nucleophilic attack on the electrophilic sulfur(VI) center. The presence of a local base in the protein microenvironment can significantly accelerate this reaction.
Caption: Mechanism of tyrosine labeling by a this compound probe, enhanced by a proximal basic residue.
Experimental Protocols
Protocol 1: General Protocol for this compound Labeling of Proteins
This protocol provides a robust starting point for labeling your protein of interest.
-
Protein Preparation:
-
Prepare your target protein in a non-nucleophilic buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.5).
-
Ensure the final protein concentration is between 10-50 µM. Higher concentrations generally improve reaction rates.
-
Self-Validation: Confirm protein concentration using a reliable method (e.g., A280 or BCA assay).
-
-
SF Probe Stock Preparation:
-
Prepare a 10-20 mM stock solution of your this compound probe in anhydrous DMSO.
-
Self-Validation: Use the stock solution immediately or aliquot into small volumes, seal tightly (e.g., with parafilm), and store at -80°C for short-term use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the required volume of protein solution.
-
Add the SF probe stock solution to achieve a final 10- to 20-fold molar excess. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid negative impacts on protein structure.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature (25°C) or 37°C for 4-12 hours. The optimal time should be determined via a time-course experiment.
-
-
Quenching and Analysis:
-
(Optional) The reaction can be quenched by adding a high concentration of a nucleophile like Tris buffer (to a final concentration of 50 mM) or by proceeding directly to purification.
-
Take an aliquot of the reaction mixture for immediate analysis by intact protein LC-MS to determine the labeling efficiency before any purification.
-
-
Removal of Excess Probe:
-
Remove the unreacted probe using a suitable method such as a desalting column (e.g., Zeba™ Spin Desalting Columns), dialysis, or tangential flow filtration, depending on your sample volume and downstream application.
-
Frequently Asked Questions (FAQs)
-
Q: Which amino acids do sulfonyl fluorides react with?
-
A: Sulfonyl fluorides are known to react with several nucleophilic residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine.[14] However, the formation of stable, long-lasting covalent bonds is most commonly observed with tyrosine and lysine.[5][16] Reactivity is context-dependent and influenced by the residue's accessibility and local microenvironment.[4]
-
-
Q: My SF probe is labeled with a fluorophore. Can I use fluorescence intensity to quantify my labeling yield?
-
A: While tempting, this is not a reliable method for accurate quantification. It is difficult to completely remove all non-reacted, unbound fluorescent probes, which can lead to a significant overestimation of the labeling efficiency. The best practice is to use mass spectrometry to quantify the ratio of labeled to unlabeled protein.
-
-
Q: How do I know where my protein is being labeled?
-
A: To identify the specific residue(s) modified, you will need to perform a bottom-up proteomics workflow. This involves taking your labeled protein, digesting it into smaller peptides with a protease (like trypsin), and then analyzing the resulting peptide mixture by LC-MS/MS. The mass addition from the label will be detected on a specific peptide, and the MS/MS fragmentation data will pinpoint the exact amino acid that was modified.[17][18]
-
-
Q: Can I use SF probes for in-cell or in-vivo labeling?
-
A: Yes, sulfonyl fluorides have been successfully used as probes for target identification and occupancy studies in live cells.[17][19] Their balance of stability and reactivity makes them suitable for cellular environments.[2] However, this requires careful probe design to ensure cell permeability and specific targeting to minimize off-target reactions with the vast number of nucleophiles present in a cell.
-
References
- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-Specific Binding of Sulfanilyl Fluoride Probes
Welcome to the technical support center for sulfanilyl fluoride probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for minimizing non-specific binding in your experiments. We understand that achieving high specificity is critical for the success of your research, and this resource is structured to help you navigate the complexities of using these powerful chemical biology tools.
Introduction to this compound Probes and the Challenge of Non-Specific Binding
This compound (SF) probes are a class of chemical biology reagents that have gained significant traction for their ability to form stable covalent bonds with a variety of nucleophilic amino acid residues, including serine, tyrosine, lysine, threonine, cysteine, and histidine.[1][2][3] This broad reactivity profile makes them invaluable tools for activity-based protein profiling (ABPP), target identification and validation, and the development of covalent inhibitors.[1][2]
However, this same reactivity can also lead to a significant challenge: non-specific binding. Non-specific binding occurs when the probe reacts with proteins or other biomolecules in your sample in an untargeted manner. This can lead to high background signals, false-positive results, and difficulty in identifying the true protein targets of your probe. Understanding and mitigating non-specific binding is therefore paramount to generating reliable and interpretable data.
This guide will walk you through the common causes of non-specific binding and provide a comprehensive set of strategies to reduce it, from optimizing your experimental conditions to employing specific blocking agents and scavengers.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers have about non-specific binding of this compound probes.
Q1: What are the primary causes of non-specific binding with this compound probes?
A1: Non-specific binding of this compound probes is primarily driven by two factors:
-
Intrinsic Reactivity of the Probe: The this compound warhead is inherently electrophilic and can react with various nucleophilic residues on protein surfaces.[1][2] Probes with higher intrinsic reactivity are more prone to non-specific labeling.
-
Experimental Conditions: Factors such as buffer pH, temperature, and the presence of other nucleophiles can significantly influence the rate of both specific and non-specific reactions.[4] Additionally, hydrophobic and electrostatic interactions between the probe and proteins can contribute to non-specific binding.[5][6]
Q2: How can I quickly assess if I have a non-specific binding problem?
A2: A simple preliminary test is to run a control experiment where you incubate your probe with a complex biological sample (e.g., cell lysate) that does not contain your target of interest, or a sample where the target has been knocked out or blocked. High background signal in this control is a strong indicator of non-specific binding. Another approach is to perform a competition experiment with an excess of a non-reactive analog of your probe. A significant reduction in signal in the presence of the competitor suggests that some of the binding is specific to the probe's scaffold.
Q3: Are there "less reactive" this compound probes available?
A3: The reactivity of a this compound probe can be tuned by modifying its chemical structure. For example, the electronic properties of substituents on the aryl ring can influence the electrophilicity of the sulfur center.[4] Electron-withdrawing groups generally increase reactivity, while electron-donating groups can decrease it.[4] When selecting a probe, consider its published reactivity profile or consult with the manufacturer.
Q4: Can non-specific binding be completely eliminated?
A4: While completely eliminating non-specific binding is often challenging, it can be significantly reduced to a level that does not interfere with data interpretation. The goal is to optimize the signal-to-noise ratio, where the signal from specific binding to your target is clearly distinguishable from the background.
Troubleshooting Guide: A Step-by-Step Approach to Reducing Non-Specific Binding
This section provides a structured approach to troubleshooting and minimizing non-specific binding. We will explore various strategies, from simple buffer optimizations to the use of specialized reagents.
Strategy 1: Optimization of Experimental Buffer Conditions
The composition of your reaction buffer can have a profound impact on the reactivity and specificity of your this compound probe.
1.1 Adjusting Buffer pH
The pH of the buffer influences the ionization state of both the probe and the amino acid residues on proteins, thereby affecting their reactivity and interaction.
-
Rationale: The nucleophilicity of amino acid side chains is pH-dependent. For example, the lysine side chain is protonated and less nucleophilic at lower pH. By adjusting the pH, you can modulate the reactivity of potential off-targets.
-
Protocol:
-
Start with a buffer at a neutral pH (e.g., pH 7.4) for initial experiments.
-
If high background is observed, systematically test a range of pH values (e.g., from 6.5 to 8.0 in 0.5 unit increments).
-
Analyze the signal-to-noise ratio at each pH to determine the optimal condition for your specific probe and target.
-
1.2 Modulating Ionic Strength
Increasing the salt concentration in your buffer can help to reduce non-specific interactions driven by electrostatics.
-
Rationale: Charged interactions between the probe and proteins can lead to non-specific binding.[5][7] Increasing the ionic strength of the buffer with salts like NaCl can shield these charges and reduce such interactions.[5][7]
-
Protocol:
-
Prepare your reaction buffer with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM).
-
Incubate your probe with the sample in each buffer condition.
-
Evaluate the level of non-specific binding to identify the optimal salt concentration.
-
1.3 Incorporating Non-Ionic Surfactants
Low concentrations of non-ionic surfactants can disrupt non-specific hydrophobic interactions.
-
Rationale: Hydrophobic interactions are a common cause of non-specific binding.[5] Mild, non-ionic detergents can help to solubilize proteins and reduce these interactions without denaturing your target.
-
Protocol:
| Buffer Additive | Typical Concentration | Mechanism of Action | Considerations |
| NaCl | 50-300 mM | Reduces electrostatic interactions | May affect protein stability or activity at high concentrations. |
| Tween-20 | 0.01-0.1% (v/v) | Reduces hydrophobic interactions | Can interfere with some downstream applications (e.g., mass spectrometry). |
| Triton X-100 | 0.01-0.1% (v/v) | Reduces hydrophobic interactions | Similar to Tween-20, may require removal for certain analyses. |
Strategy 2: The Use of Blocking Agents and Scavengers
Blocking agents and scavengers are powerful tools for saturating non-specific binding sites and quenching excess reactive probes.
2.1 Protein-Based Blocking Agents
Inert proteins can be added to your sample to block non-specific binding sites on surfaces and other proteins.
-
Rationale: Proteins like Bovine Serum Albumin (BSA) or casein can adsorb to surfaces and other proteins, effectively blocking sites where your probe might non-specifically bind.[9][10][11]
-
Protocol:
-
Pre-incubate your sample with a solution of BSA or non-fat dry milk (typically 1-5%) for 30-60 minutes at room temperature or 4°C.[11]
-
Add your this compound probe to the pre-blocked sample and proceed with your labeling protocol.
-
2.2 Chemical Scavengers
Small molecule nucleophiles can be used to quench the reactivity of unbound this compound probes.
-
Rationale: After allowing sufficient time for your probe to react with its intended target, adding a scavenger can neutralize any remaining reactive probe, preventing it from binding non-specifically during subsequent steps.
-
Protocol:
-
Following the incubation of your probe with the sample, add a molar excess of a nucleophilic scavenger such as glutathione or β-mercaptoethanol.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for complete quenching of the excess probe before proceeding with your downstream analysis.
-
Strategy 3: Experimental Design and Control Experiments
Careful experimental design and the inclusion of appropriate controls are crucial for distinguishing specific from non-specific binding.
3.1 Titration of Probe Concentration and Incubation Time
Optimizing the concentration of your probe and the incubation time is a critical step in minimizing non-specific labeling.
-
Rationale: Using the lowest effective concentration of the probe and the shortest necessary incubation time will reduce the opportunity for non-specific reactions to occur.
-
Workflow:
-
Perform a dose-response experiment by incubating your sample with a range of probe concentrations.
-
For each concentration, perform a time-course experiment to determine the optimal incubation time.
-
Analyze the results to identify the conditions that provide the best signal-to-noise ratio.
-
Caption: Workflow for optimizing probe concentration and incubation time.
3.2 Negative and Competitive Control Experiments
Including proper controls is essential for validating the specificity of your probe.
-
Rationale: Control experiments are the gold standard for demonstrating that the observed signal is due to specific binding to your target of interest.
-
Types of Controls:
-
Inactive Probe Control: Use a structurally similar analog of your probe that lacks the reactive this compound warhead. This control helps to identify non-covalent interactions that may contribute to the signal.
-
Target Knockout/Knockdown: If possible, perform the experiment in a cell line or organism where your target protein has been knocked out or its expression is significantly reduced. A loss of signal in this system provides strong evidence for target specificity.
-
Competitive Inhibition: Pre-incubate your sample with an excess of a known, non-covalent inhibitor of your target protein before adding the this compound probe. A reduction in labeling indicates that the probe is binding to the same site as the competitor.
-
Caption: Essential control experiments for validating probe specificity.
Conclusion
Minimizing non-specific binding is a critical aspect of working with this compound probes. By systematically applying the strategies outlined in this guide—from optimizing buffer conditions to employing blocking agents and designing rigorous control experiments—you can significantly improve the quality and reliability of your data. Remember that a multi-pronged approach is often the most effective. We encourage you to explore these techniques to enhance the specificity of your experiments and unlock the full potential of this compound probes in your research.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 10. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
Technical Support Center: Overcoming Resistance to Sulfanilyl Fluoride-Based Inhibitors
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for sulfanilyl fluoride (SF) and Sulfur(VI) Fluoride Exchange (SuFEx) based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquired resistance to these powerful covalent agents. Sulfanilyl fluorides are a privileged class of electrophiles, or "warheads," capable of forming covalent bonds with a variety of nucleophilic amino acid residues including serine, threonine, tyrosine, and lysine, not just the more commonly targeted cysteine.[1][2] This versatility, combined with their general stability and context-dependent reactivity, makes them invaluable tools in chemical biology and drug discovery.[1][3]
However, as with all targeted therapies, the emergence of resistance is a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, understand, and overcome resistance mechanisms in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My inhibitor shows reduced or no potency in a biochemical assay.
You've designed a potent SF-based inhibitor on paper, but the in-vitro enzymatic or binding assay results are disappointing. Several factors could be at play before concluding the inhibitor design is flawed.
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for low biochemical potency.
Possible Cause A: Compound Integrity and Solubility
Sulfonyl fluorides are significantly more stable to hydrolysis and thermolysis than their sulfonyl chloride counterparts.[3] However, they are not indestructible. Improper storage, freeze-thaw cycles, or contaminants in assay buffers can lead to degradation.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Use LC-MS and NMR to confirm the mass and structure of your compound stock.
-
Assess Solubility: Visually inspect your assay wells for precipitation. Determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer used.
-
Fresh Preparations: Always prepare fresh working solutions from a DMSO stock for each experiment. While SFs are generally stable, some complex heterocyclic SFs can be less stable.[4]
-
Possible Cause B: Suboptimal Assay Conditions
Covalent inhibition is a two-step process: initial reversible binding (governed by Kᵢ) followed by irreversible bond formation (governed by kᵢₙₐ꜀ₜ).[5][6] Assays must be designed to capture this time-dependent activity.
-
Troubleshooting Steps:
-
Run a Time-Course Experiment: Measure target inhibition at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine if potency increases over time. A standard 60-minute endpoint might be too short.
-
Check Buffer Components: High concentrations of nucleophiles like DTT or β-mercaptoethanol in the buffer can react with your inhibitor, reducing its effective concentration. If possible, use a buffer without these agents or add them immediately before readout.
-
Verify Protein Quality: Ensure your recombinant protein is active, properly folded, and that the target nucleophilic residue is accessible and not oxidized.
-
Possible Cause C: Lack of Target Reactivity
The core assumption is that your inhibitor forms a covalent bond. This must be validated directly.
-
Troubleshooting Steps:
-
Perform Intact Protein Mass Spectrometry: This is the gold standard for confirming covalent adduct formation.[7] Incubate your target protein with the inhibitor and analyze the sample via LC-MS. A mass shift corresponding to the molecular weight of your inhibitor confirms covalent binding.
-
Sequence the Protein Construct: Double-check that the protein construct used for the assay indeed contains the intended nucleophilic amino acid at the correct position.
-
Problem 2: I've developed a resistant cell line. How do I determine the mechanism?
After prolonged exposure to your inhibitor, you have successfully selected for a population of resistant cells. The next critical step is to understand why they are resistant. The cause can be broadly categorized as either on-target (changes to the target protein itself) or off-target (cellular changes that bypass the inhibited target).
Diagnostic Workflow for Resistance Mechanisms
Caption: Workflow to differentiate on-target vs. off-target resistance.
Step 1: Protocol for Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the functional state of enzymes directly in a native biological system.[8][9] In a competitive format, it can definitively distinguish between on-target and off-target resistance.[10]
-
Cell Lysate Preparation: Prepare lysates from both the parental (sensitive) and resistant cell lines.
-
Inhibitor Incubation: Treat aliquots of both lysates with your this compound inhibitor at a saturating concentration (e.g., 10x IC₅₀) for an optimized duration (e.g., 1 hour). Include a vehicle control (DMSO).
-
Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes as your inhibitor. The ABP should contain a reporter tag like biotin or a fluorophore.
-
Analysis:
-
Gel-Based: If using a fluorescent probe, separate proteins by SDS-PAGE and visualize labeling using a gel scanner.
-
Mass Spectrometry-Based: If using a biotinylated probe, enrich the labeled proteins using streptavidin beads, digest, and identify/quantify by LC-MS/MS.
-
-
Interpreting the Results:
-
Parental Cells: Your inhibitor should block the ABP from labeling the target protein, resulting in a decreased signal compared to the vehicle control.
-
Resistant Cells (On-Target Resistance): Your inhibitor will fail to block the ABP from labeling the target. The signal for the target protein will be high, similar to the vehicle control. This indicates a modification to the target protein (e.g., mutation) prevents your inhibitor from binding.
-
Resistant Cells (Off-Target Resistance): Your inhibitor will still block the ABP from labeling the target. The signal for the target protein will be low. This demonstrates that your inhibitor is still engaging its direct target, and the cell has found another way to survive, such as activating a bypass pathway.
-
Step 2: Investigating On-Target Resistance
If competitive ABPP points to an on-target mechanism, the next step is to identify the specific genetic change.
-
Methodology:
-
Sanger/NGS Sequencing: Extract mRNA from resistant cells, reverse transcribe to cDNA, and sequence the coding region of the target gene.
-
Common Mutations to Look For:
-
Nucleophile Mutation: The target amino acid (e.g., Ser, Tyr, Lys) is mutated to a non-nucleophilic one (e.g., Ala, Phe). This is a common resistance mechanism for covalent inhibitors.[11]
-
Gatekeeper Mutation: A mutation of a residue at the entrance of the ATP-binding pocket (in kinases) can cause steric hindrance that blocks inhibitor binding without preventing ATP binding.[12][13][14]
-
-
Step 3: Investigating Off-Target Resistance
If your inhibitor still binds its target in resistant cells, the resistance is likely due to broader cellular reprogramming.
-
Methodology:
-
RNA-Seq/Proteomics: Perform global, unbiased analysis of the transcriptome or proteome of parental vs. resistant cells. Look for differentially expressed genes or proteins.
-
Pathway Analysis: Use bioinformatics tools to identify entire signaling pathways that are upregulated in the resistant cells. This often points to a compensatory "bypass" mechanism that allows the cell to circumvent the blockade imposed by your inhibitor.[12][13]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the principal mechanisms of acquired resistance to covalent inhibitors?
A: Acquired resistance is a multifaceted problem, but mechanisms generally fall into two categories as illustrated below.
Caption: Major categories of resistance to covalent inhibitors.
The most common on-target mechanisms are mutations that either remove the target nucleophile or sterically block the inhibitor from accessing it.[11][12] Off-target mechanisms involve the cell adapting its own systems to survive despite the presence of an effective drug, for example, by activating a parallel survival pathway.[13]
Q2: How do this compound (SF) warheads compare to more common acrylamides?
A: The choice of warhead is critical for determining an inhibitor's target profile and potential liabilities. SFs offer distinct advantages over acrylamides.
| Feature | Acrylamide Warhead | This compound (SF) Warhead |
| Primary Target Residue | Cysteine (via Michael addition) | Serine, Threonine, Tyrosine, Lysine, Histidine, Cysteine[1] |
| Reactivity Profile | Generally higher intrinsic reactivity; can have off-target issues with glutathione. | Lower intrinsic reactivity; requires precise positioning in a binding pocket for activation. Generally stable in aqueous solution.[1] |
| Versatility | Limited to proteins with an accessible cysteine. | Broader applicability across the proteome due to the ability to target multiple different nucleophiles.[15] |
| Associated Chemistry | Standard synthetic methods. | Enabled by Sulfur(VI) Fluoride Exchange (SuFEx), a robust "click chemistry" platform.[16] |
Q3: What is Sulfur(VI) Fluoride Exchange (SuFEx) and why is it important for inhibitor development?
A: SuFEx is a set of near-perfect click chemistry reactions introduced by K. Barry Sharpless.[15] It involves the reaction of a sulfonyl fluoride (R-SO₂F) or a related S(VI)-F hub with a nucleophile (like a phenol or an amine) to form a highly stable linkage.[17] Its importance in drug discovery, particularly for overcoming resistance, is immense:
-
Speed and Reliability: SuFEx allows for the rapid and high-yield synthesis of vast libraries of SF-containing compounds.[16][18]
-
Fragment Linking: It is an ideal method for fragment-based drug discovery (FBDD). Researchers can identify weakly binding fragments and then use SuFEx to "click" them together, creating highly potent and specific inhibitors designed to fit a target pocket perfectly.[16]
-
Rapid SAR: This synthetic reliability dramatically accelerates the structure-activity relationship (SAR) studies needed to optimize a lead compound to overcome a resistance mutation.[18]
Q4: What are the essential assays for characterizing a new SF-based inhibitor?
A: A multi-tiered assay cascade is crucial for robust characterization.
-
Biochemical Confirmation:
-
Cellular Target Engagement:
-
Cellular Potency:
-
Proliferation/Viability Assays (e.g., CellTiter-Glo): Measures the functional consequence of target inhibition on cell survival or growth to determine the EC₅₀.[12]
-
Q5: How can I rationally design a next-generation inhibitor to overcome a known resistance mutation?
A: Overcoming resistance requires a structure-based approach. Once you have identified a resistance mutation (e.g., a gatekeeper T790M in EGFR), the goal is to design a molecule that binds potently to the mutant target while ideally sparing the wild-type to minimize toxicity.[11]
-
Strategy 1: Accommodate the Mutation: Use co-crystal structures of the mutant target to guide the design of new inhibitors. The goal is to modify the inhibitor's scaffold to avoid the steric clash introduced by the mutation while maintaining key binding interactions.[12][14]
-
Strategy 2: Target an Alternative Nucleophile: If the primary target nucleophile is lost, examine the binding pocket for other accessible nucleophilic residues. A new inhibitor can be designed with a different linker length or geometry to reach this alternative residue.[12][13]
-
Strategy 3: Increase Reversible Binding Affinity: The overall potency of a covalent inhibitor is a combination of its reversible binding affinity (Kᵢ) and its chemical reactivity (kᵢₙₐ꜀ₜ).[21] By significantly improving the non-covalent interactions of the inhibitor with the mutant target, you can often overcome the reduced reactivity or steric hindrance, driving potent inhibition.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. | Broad Institute [broadinstitute.org]
- 14. researchgate.net [researchgate.net]
- 15. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 16. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jk-sci.com [jk-sci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. OTAVA Covalent Inhibitors Library [otavachemicals.com]
- 21. pnas.org [pnas.org]
Sulfonyl Fluoride Probes: A Technical Support Center for Researchers
Welcome to the technical support center for sulfonyl fluoride (SF) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the application of these powerful chemical biology tools. My aim is to combine established scientific principles with practical, field-proven insights to help you navigate the nuances of your experiments and achieve robust, reproducible results.
Introduction to Sulfonyl Fluoride Probes: The Power of SuFEx Chemistry
Sulfonyl fluoride electrophiles have become invaluable tools in chemical biology and drug discovery.[1][2] Their utility stems from a unique balance of stability in aqueous environments and a "privileged" reactivity towards a range of nucleophilic amino acid residues, not just the commonly targeted cysteine.[1][2][3] This reactivity is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry that allows for the formation of stable covalent bonds with biological macromolecules under biocompatible conditions.[4][5][6]
Unlike traditional covalent modifiers that often target cysteine, sulfonyl fluoride probes can react with serine, threonine, tyrosine, lysine, and histidine residues.[7][8][9][10] This expanded targeting scope opens up a larger portion of the proteome for investigation and therapeutic intervention.[11] The key to their effectiveness lies in "proximity-enhanced reactivity," where the binding of the probe to a protein's surface significantly accelerates the covalent modification of a nearby nucleophilic residue.[3] This context-dependent reactivity makes SF probes highly selective for their intended targets.[3][12]
This guide will provide you with the necessary information to refine your protocols and troubleshoot common issues encountered during the application of sulfonyl fluoride probes.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with sulfonyl fluoride probes.
1. What is the primary mechanism of action for sulfonyl fluoride probes?
Sulfonyl fluoride probes react with nucleophilic amino acid residues via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[4][5] In this "click chemistry" reaction, a nucleophilic side chain from an amino acid (e.g., the hydroxyl group of serine or tyrosine, the amine group of lysine, or the imidazole group of histidine) attacks the electrophilic sulfur atom of the sulfonyl fluoride.[7][8][13] This results in the displacement of the fluoride ion and the formation of a stable covalent sulfonamide or sulfonate ester bond between the probe and the protein.[4][13] The reaction is highly efficient and biocompatible, making it suitable for experiments in complex biological systems.[3]
2. Which amino acid residues do sulfonyl fluoride probes react with?
Sulfonyl fluoride probes are known for their ability to react with a variety of nucleophilic amino acid residues, including:
-
Serine (Ser): Often targeted in the active sites of proteases.[1][2][10]
-
Threonine (Thr): Similar to serine, its hydroxyl group can be targeted.[1][8]
-
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a common target.[10][13][14]
-
Lysine (Lys): The primary amine of the lysine side chain is nucleophilic.[8][13][14]
-
Histidine (His): The imidazole ring of histidine can also be targeted.[7][8][13]
It's important to note that while sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable, making them less suitable for sustained covalent inhibition of cysteine residues compared to other residues.[13][14]
3. How stable are sulfonyl fluoride probes in aqueous buffers?
A key advantage of sulfonyl fluoride probes is their considerable stability in aqueous solutions compared to other sulfonyl halides like sulfonyl chlorides.[15] They are generally resistant to spontaneous hydrolysis under neutral or acidic conditions.[16][17] This stability allows for their use in typical biological buffers and experimental conditions without rapid degradation.[1][2] However, their stability can be influenced by the specific chemical structure of the probe and the pH of the buffer. It is always recommended to prepare fresh solutions of the probe for each experiment.
4. How do I choose the right sulfonyl fluoride probe for my experiment?
The choice of probe depends on your specific application. Consider the following factors:
-
Target Protein: If you have structural information about your target protein, you can design or choose a probe with a scaffold that is likely to bind to a specific pocket. The presence of nucleophilic residues (Ser, Tyr, Lys, His) near the binding site is crucial.[18]
-
Reactivity: The reactivity of the sulfonyl fluoride warhead can be tuned by modifying the electronic properties of the aryl ring it's attached to.[14] Electron-withdrawing groups can increase reactivity, while electron-donating groups can decrease it.
-
Application: For target identification and validation, a probe with a "clickable" handle (e.g., an alkyne or azide) is essential for downstream applications like pull-down and mass spectrometry analysis.[19][20] For cellular imaging, a fluorescently tagged probe would be appropriate.
5. Can I use sulfonyl fluoride probes in living cells?
Yes, the stability and biocompatibility of sulfonyl fluoride probes make them suitable for use in living cells.[3] Many studies have successfully used cell-permeable sulfonyl fluoride probes to label intracellular proteins and measure target engagement in a cellular context.[18][20]
Troubleshooting Guide
Even with well-designed experiments, challenges can arise. This section addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low labeling of the target protein. | 1. Probe instability: The probe may have degraded due to improper storage or prolonged incubation in buffer. 2. Low probe concentration: The concentration of the probe may be too low to achieve significant labeling. 3. Suboptimal reaction conditions: Incubation time or temperature may not be optimal for the reaction. 4. Target protein is not accessible or folded correctly. 5. No suitable nucleophilic residue in proximity to the binding site. | 1. Prepare fresh probe solutions for each experiment from a stock stored under appropriate conditions (e.g., -20°C or -80°C in an anhydrous solvent like DMSO). 2. Perform a dose-response experiment to determine the optimal probe concentration. Start with a concentration range of 1-50 µM. 3. Optimize incubation time and temperature. Typical incubation times range from 30 minutes to a few hours at room temperature or 37°C. 4. Ensure the purity and proper folding of your target protein. Use appropriate controls to verify protein activity. 5. Analyze the protein structure (if available) to confirm the presence of targetable residues near the expected binding site. Consider using a different probe with a scaffold that may bind to a different region of the protein. |
| High background or non-specific labeling. | 1. Probe concentration is too high. 2. Prolonged incubation time. 3. Probe is too reactive. 4. Presence of highly reactive, non-target proteins. | 1. Reduce the probe concentration. 2. Shorten the incubation time. 3. Consider using a probe with a less reactive sulfonyl fluoride warhead (e.g., with electron-donating groups on the aryl ring). 4. Include a pre-clearing step with a non-specific protein (like BSA) to reduce non-specific binding. Use competition experiments with a known reversible inhibitor of your target to confirm specific labeling.[20] |
| Probe precipitates out of solution. | 1. Poor solubility of the probe in aqueous buffer. 2. The concentration of the organic solvent (e.g., DMSO) used to dissolve the probe is too high in the final reaction mixture. | 1. Test the solubility of your probe in the experimental buffer before starting the experiment. 2. Keep the final concentration of the organic solvent low (typically ≤1% v/v). If solubility is still an issue, consider using a different buffer or adding a small amount of a biocompatible solubilizing agent. |
| Difficulty with downstream "click" reaction (e.g., for pull-down or imaging). | 1. Inefficient click reaction conditions. 2. Steric hindrance around the clickable handle on the probe after it has bound to the protein. | 1. Optimize the click reaction conditions (e.g., catalyst concentration, reducing agent, temperature, and time). 2. Consider using a probe with a longer linker between the reactive warhead and the clickable handle to reduce steric hindrance. |
Experimental Protocols
Here are detailed protocols for key experiments involving sulfonyl fluoride probes.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the general procedure for labeling a purified protein with a sulfonyl fluoride probe.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Sulfonyl fluoride probe stock solution (e.g., 10 mM in anhydrous DMSO)
-
Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
Quenching solution (e.g., SDS-PAGE loading buffer)
-
Instrumentation for analysis (e.g., SDS-PAGE, Western blot, mass spectrometer)
Procedure:
-
Prepare the protein solution: Dilute the purified target protein to the desired final concentration in the reaction buffer. A typical concentration range is 1-10 µM.
-
Prepare the probe solution: Immediately before use, dilute the sulfonyl fluoride probe stock solution to the desired final concentration in the reaction buffer.
-
Initiate the labeling reaction: Add the diluted probe solution to the protein solution. The final concentration of DMSO should be kept to a minimum (ideally ≤1%).
-
Incubate: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 30-120 minutes).
-
Quench the reaction: Stop the reaction by adding a quenching solution, such as SDS-PAGE loading buffer.
-
Analyze the labeling: Analyze the reaction products using appropriate methods such as SDS-PAGE to observe a mobility shift, Western blot with an antibody against a tag on the probe, or mass spectrometry to identify the site of modification.
Protocol 2: Cellular Target Engagement Assay
This protocol outlines a general workflow for assessing the engagement of a sulfonyl fluoride probe with its target in living cells using a competitive binding approach.
Materials:
-
Cells expressing the target protein
-
Cell culture medium and reagents
-
Sulfonyl fluoride probe with a clickable handle (e.g., alkyne)
-
A reversible inhibitor of the target protein
-
Cell lysis buffer
-
Click chemistry reagents (e.g., azide-biotin, copper sulfate, reducing agent)
-
Streptavidin beads for pull-down
-
Instrumentation for analysis (e.g., Western blot)
Procedure:
-
Cell treatment: Treat the cells with either the reversible inhibitor or vehicle control for a specified time.
-
Probe labeling: Add the clickable sulfonyl fluoride probe to the cells and incubate for a time sufficient to allow for target labeling.
-
Cell lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Click reaction: Perform a click reaction on the cell lysate to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrichment of labeled proteins: Use streptavidin beads to pull down the biotin-tagged proteins.
-
Analysis: Analyze the enriched proteins by Western blot using an antibody against the target protein. A decrease in the signal in the inhibitor-treated sample compared to the vehicle control indicates target engagement.
Visualizing Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Experimental Workflow for Target Identification
Caption: Workflow for identifying protein targets of a sulfonyl fluoride probe.
Proximity-Enhanced Reactivity Mechanism
Caption: Conceptual diagram of proximity-enhanced reactivity.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonyl Fluorides - Enamine [enamine.net]
- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 10. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Techniques for Validating Sulfanilyl Fluoride Targets
This guide provides an in-depth comparison of mass spectrometry-based techniques for the critical task of validating the protein targets of sulfanilyl fluoride (SF) electrophiles. As covalent inhibitors and chemical probes see a resurgence in drug discovery, rigorous and multifaceted approaches to target identification and validation are paramount. Sulfanilyl fluorides, with their unique reactivity profile extending beyond cysteine to other nucleophilic residues, present both an opportunity and a challenge that demands sophisticated analytical strategies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of chemoproteomic methodologies for SF-based compounds.
The Rise of Sulfanilyl Fluorides and the Imperative of Target Validation
Sulfanilyl fluorides have emerged as a versatile class of electrophiles in chemical biology and drug discovery. Their reactivity, governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," allows for the covalent modification of a range of amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in a context-dependent manner.[1][2][3] This broad reactivity spectrum, while offering the potential to target a wider range of proteins, also necessitates a comprehensive and unbiased approach to target validation to understand both on-target engagement and potential off-target liabilities. Mass spectrometry (MS) has become the cornerstone of these validation efforts, providing unparalleled sensitivity and specificity in identifying and quantifying protein-adduct formation.[1]
This guide will dissect and compare three prominent MS-based workflows for validating SF targets:
-
Competitive Activity-Based Protein Profiling (ABPP)
-
Direct Shotgun Chemoproteomics with Isobaric Tagging
-
Intact Protein "Top-Down" Analysis
Each of these techniques offers a unique lens through which to view the interactions of an SF compound with the proteome, and a combination of these approaches often provides the most robust and reliable validation.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful method for assessing the engagement of a covalent inhibitor with its target(s) in a complex biological system.[4][5] The underlying principle is the competition between the SF compound of interest and a broad-spectrum, alkyne-functionalized SF probe for binding to target proteins. A decrease in the signal from the probe-labeled protein in the presence of the inhibitor indicates target engagement.
Causality Behind Experimental Choices
The elegance of competitive ABPP lies in its ability to indirectly, yet quantitatively, measure target occupancy in a native-like environment. The use of a broad-spectrum probe allows for the simultaneous assessment of multiple potential targets. Pre-incubation with the SF inhibitor of interest allows it to bind to its targets. Subsequent addition of the alkyne-tagged probe then labels the remaining unbound, active sites. The "click" reaction with an azide-biotin tag facilitates the enrichment of probe-labeled peptides, enhancing the sensitivity of detection for lower abundance targets.
Experimental Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. [PDF] Sulfonyl fluorides as privileged warheads in chemical biology | Semantic Scholar [semanticscholar.org]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Covalent Modifiers: Comparing the Reactivity of Sulfanilyl Fluoride to Other Electrophilic Warheads
Introduction: The Renaissance of Covalent Drugs and the Role of the Warhead
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant resurgence, moving from a class of molecules once viewed with caution to a validated and powerful therapeutic strategy.[1] The unique advantage of a covalent inhibitor lies in its ability to form a stable, lasting bond with its protein target. This mechanism can lead to enhanced potency, prolonged pharmacodynamic effects that are decoupled from pharmacokinetic clearance, and the ability to target even shallow or challenging binding sites.[1][2]
The efficacy and safety of a TCI are critically dependent on the reactivity of its electrophilic "warhead"—the functional group responsible for forming the covalent bond. An ideal warhead possesses a finely tuned reactivity: potent enough to engage its target efficiently under physiological conditions, yet stable enough to avoid off-target reactions that can lead to toxicity.[3][4] While acrylamides and other Michael acceptors targeting cysteine have historically dominated the field, the search for warheads that can engage other nucleophilic amino acids has broadened the covalent inhibitor toolkit.[4][5]
Among the most promising of these emerging electrophiles is the sulfonyl fluoride (-SO₂F) and its derivatives.[6] Leveraging the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, sulfonyl fluorides have been identified as privileged warheads.[7][8] They exhibit a unique balance of stability in aqueous environments and a "context-dependent" reactivity, primarily with serine, lysine, and tyrosine residues.[6][9] This guide provides an in-depth comparison of the reactivity of sulfanilyl fluorides against other commonly used electrophilic warheads, supported by experimental data and protocols to aid researchers in the rational design of next-generation covalent therapies.
The Covalent Inhibition Mechanism: A Two-Step Process
The interaction of a covalent inhibitor with its target protein is not a simple, one-step reaction. It is best described by a two-step kinetic model. Understanding this process is fundamental to interpreting reactivity data and designing effective inhibitors.
-
Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the target's active or allosteric site. This initial binding event is governed by standard intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) and is characterized by the inhibition constant, Kᵢ. A lower Kᵢ indicates a higher binding affinity.
-
Irreversible Covalent Bonding (kᵢₙₐ꜀ₜ): Once the inhibitor is positioned correctly within the binding pocket, the electrophilic warhead reacts with a nearby nucleophilic amino acid residue to form a covalent bond. This chemical step is characterized by the maximal rate of inactivation, kᵢₙₐ꜀ₜ.
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ, which accounts for both the initial binding affinity and the intrinsic reactivity of the warhead.[10]
Figure 1: Kinetic model of covalent inhibition.
The Warhead Arsenal: A Comparative Overview
The choice of electrophilic warhead is a critical decision in the design of a TCI. It dictates which amino acid residue can be targeted and defines the inhibitor's overall reactivity and potential for off-target effects. Here, we compare sulfanilyl fluorides to other prominent warhead classes.
Sulfonyl Fluorides (-SO₂F)
Sulfonyl fluorides have emerged as exceptionally versatile warheads.[6] Unlike many electrophiles that primarily target the highly nucleophilic cysteine, sulfonyl fluorides show a preference for residues like lysine, tyrosine, serine, and histidine.[9][11] This opens up a vast portion of the proteome for covalent targeting, as these residues are more abundant than cysteine.[11]
-
Mechanism: Nucleophilic substitution at the sulfur(VI) center. The ε-amino group of lysine or the hydroxyl group of tyrosine attacks the electrophilic sulfur, displacing the fluoride ion to form a stable sulfonamide or sulfonate ester linkage, respectively.[12]
-
Selectivity: Primarily targets lysine, tyrosine, and serine.[13] They react with cysteine, but the resulting thio-sulfonate adduct is often unstable under physiological conditions.[14][15] This differential stability is a key advantage, reducing reactivity with ubiquitous and often functionally critical cysteine residues.
-
Reactivity: Generally considered to be of low to moderate reactivity, which contributes to their excellent selectivity. The reactivity can be finely tuned by altering the electronic properties of the aryl ring; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.[14][15] This tunability is a crucial tool for optimizing the kᵢₙₐ꜀ₜ/Kᵢ value.
-
Stability: Aryl sulfonyl fluorides exhibit good stability in aqueous buffers, a critical property for a viable drug candidate.[16][17] However, highly activated variants can be susceptible to hydrolysis, necessitating a careful balance between reactivity and stability.[14][18]
Michael Acceptors (Acrylamides, Vinyl Sulfones)
This is the most established class of warheads, found in several FDA-approved drugs.[19]
-
Mechanism: Covalent conjugate addition (Michael addition). The nucleophilic thiol of a cysteine residue attacks the β-carbon of the α,β-unsaturated system.
-
Selectivity: Overwhelmingly selective for cysteine due to the high nucleophilicity and lower pKa of its thiol side chain compared to other residues.
-
Reactivity: The reactivity of Michael acceptors is highly variable and can be modulated. For example, incorporating an electron-withdrawing nitrile group at the α-position of an acrylamide (α-cyanoacrylamide) can render the reaction reversible, which can be advantageous for improving safety profiles.[20]
-
Stability: Generally stable, but can be susceptible to reaction with endogenous nucleophiles like glutathione (GSH), which can lead to off-target effects if the warhead is too reactive.[21]
Haloacetamides (Chloroacetamides, Iodoacetamides)
These are highly reactive warheads often used in chemical biology as activity-based probes but less commonly in therapeutics due to their promiscuity.
-
Mechanism: Nucleophilic substitution (Sₙ2 reaction), where a nucleophile (typically cysteine) displaces the halide.
-
Selectivity: Primarily targets cysteine but can also react with histidine and lysine. Their high intrinsic reactivity makes them less selective than Michael acceptors.
-
Reactivity: Very high. Iodoacetamides are more reactive than chloroacetamides. This high reactivity often leads to significant off-target labeling.
-
Stability: Can be unstable and prone to hydrolysis.
Figure 2: Comparison of reaction mechanisms.
Quantitative Comparison of Warhead Reactivity and Stability
A crucial aspect of evaluating electrophilic warheads is the quantitative assessment of their reactivity and stability. This is often done using a glutathione (GSH) stability assay, where the warhead's half-life (t₁/₂) is measured in the presence of a physiological concentration of GSH.[21] GSH is the most abundant intracellular thiol, making it a relevant surrogate for assessing potential off-target reactivity. A longer half-life generally indicates lower reactivity and a potentially better safety profile.
| Warhead Class | Representative Warhead | Target Residue(s) | GSH Half-life (t₁/₂) | Key Characteristics |
| Sulfonyl Fluoride | 4-Carboxybenzenesulfonyl fluoride | Lys, Tyr, Ser | > 24 hours[18] | Tunable reactivity, targets non-Cys residues, good stability |
| Fluorosulfate | Phenyl fluorosulfate | Lys, Tyr, His | ~14 hours[22] | Similar to sulfonyl fluorides, can be more stable |
| Michael Acceptor | N-phenylacrylamide | Cysteine | 1 - 10 hours[23] | Cysteine-selective, widely used, reactivity is highly tunable |
| Michael Acceptor | Vinyl sulfone | Cysteine | < 1 hour[24] | Highly reactive, potent Cys modification |
| Haloacetamide | Chloroacetamide | Cysteine, His, Lys | < 30 minutes[25] | Highly reactive, often promiscuous, used more in probes |
| α-Cyanoacrylamide | N,N-dimethyl-2-cyanoacrylamide | Cysteine | Variable (Reversible)[20] | Reversible Cys targeting, allows for extended residence time |
Note: The presented half-life values are illustrative and can vary significantly based on the specific molecular scaffold, substitution patterns, and assay conditions.[18][24]
Experimental Protocol: Assessing Warhead Reactivity with a Glutathione (GSH) Stability Assay
This protocol provides a standardized method to determine the pseudo-first-order rate constant and half-life of an electrophilic warhead in the presence of glutathione. This assay is a critical first step in characterizing a novel covalent inhibitor.
Causality and Rationale:
-
Why GSH? As the most abundant low-molecular-weight thiol in cells, GSH serves as an excellent proxy for the intracellular environment, providing a measure of a compound's potential for off-target reactivity with cellular thiols.[21]
-
Why excess GSH? Using a large excess of GSH (e.g., 5 mM) ensures that its concentration remains effectively constant throughout the experiment, allowing for the calculation of a pseudo-first-order rate constant for the disappearance of the test compound.[24]
-
Why an internal standard? An inert internal standard (e.g., ketoprofen) is included to control for variations in sample preparation and injection volume during LC-MS analysis, ensuring accurate quantification.[24]
-
Why LC-MS? Liquid Chromatography-Mass Spectrometry allows for the separation of the parent compound from its GSH adduct and other potential byproducts, and its specific and sensitive detection.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound (warhead-containing molecule) in DMSO.
-
Prepare a 100 mM stock solution of Glutathione (GSH) in assay buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of an appropriate internal standard (e.g., ketoprofen) in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the assay buffer.
-
Add the GSH stock solution to a final concentration of 5 mM.
-
Add the internal standard stock solution to a final concentration of 100 µM.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
-
Initiation of Reaction:
-
To initiate the reaction, add the test compound stock solution to a final concentration of 250 µM. Vortex briefly to mix. This is your t=0 time point.
-
Immediately withdraw an aliquot (e.g., 20 µL) and quench it by adding it to a larger volume (e.g., 180 µL) of cold acetonitrile containing 0.1% formic acid. This stops the reaction and precipitates proteins.
-
-
Time-Course Sampling:
-
Incubate the reaction mixture at 37 °C.
-
At specified time points (e.g., 0, 20, 40, 60, 120, 240, and 1440 minutes), withdraw and quench aliquots as described in step 3.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for LC-MS analysis.
-
Analyze the samples using a suitable LC-MS method to quantify the peak area of the remaining test compound relative to the peak area of the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the (test compound peak area / internal standard peak area).
-
Plot the natural logarithm (ln) of this ratio against time (in minutes).
-
Perform a linear regression on the data points. The negative of the slope of this line is the pseudo-first-order rate constant, k_obs (min⁻¹).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k_obs .
-
Figure 3: Workflow for the GSH stability assay.
Conclusion and Expert Opinion
The selection of an electrophilic warhead is a multi-parameter optimization problem that extends beyond mere reactivity. While highly reactive warheads like chloroacetamides and vinyl sulfones can ensure potent target modification, they often suffer from poor selectivity, leading to a narrow therapeutic window. The true art of designing a successful TCI lies in achieving "kinetic selectivity," where the warhead's reactivity is sufficiently attenuated to avoid off-target reactions but is dramatically enhanced by the high effective concentration achieved upon non-covalent binding to the intended target.[26]
In this context, sulfanilyl fluorides and related S(VI)-F electrophiles represent a significant advancement. Their intrinsic stability, tunable reactivity, and unique ability to target lysine and tyrosine residues provide a powerful alternative to the traditional cysteine-focused approaches.[13][27] By expanding the roster of targetable nucleophiles, sulfanilyl fluorides open up new avenues for drugging proteins that lack an accessible cysteine.[13] The judicious application of this warhead class, guided by rigorous kinetic analysis and stability profiling, will undoubtedly accelerate the development of novel, highly selective, and effective covalent medicines for challenging therapeutic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophilic warheads in covalent drug discovery: an overview | CoLab [colab.ws]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. Sulfonyl Fluorides - Enamine [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery | Semantic Scholar [semanticscholar.org]
- 27. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfanilyl Fluoride Probes for In-Depth Proteomic Analysis
For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics, the choice of chemical probes is paramount. This guide provides a comprehensive comparative analysis of sulfanilyl fluoride (SF) probes, a powerful class of chemical tools for activity-based protein profiling (ABPP) and target identification. We will delve into the underlying principles of their reactivity, compare different probe architectures, and provide detailed experimental protocols to empower your research.
The Rise of this compound Probes in Chemoproteomics
Traditional proteomic workflows often provide a static snapshot of protein abundance. However, understanding the dynamic functional state of proteins is crucial for elucidating biological processes and disease mechanisms. Activity-based protein profiling (ABPP) has emerged as a powerful strategy to address this, utilizing chemical probes that covalently modify active enzymes in a complex proteome.
This compound electrophiles have gained significant traction as "warheads" in chemical probes due to their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.[1][2] This reactivity is not limited to the highly nucleophilic cysteine but can also target serine, threonine, lysine, tyrosine, and histidine residues in a context-dependent manner.[1][3][4] This broad targeting scope, governed by the specific protein microenvironment, makes SF probes exceptionally versatile for exploring the functional proteome.[5][6]
The underlying mechanism of action involves a Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, a click chemistry transformation that forms a stable covalent bond between the probe and the target protein.[7][8] This proximity-enhanced reactivity allows for the specific labeling of proteins where the probe has a binding affinity, minimizing off-target effects.[8][9]
Comparative Analysis of this compound Probe Architectures
The effectiveness of a this compound probe is dictated by its molecular architecture, which typically consists of three key components: the this compound warhead, a recognition element, and a reporter tag.
| Probe Component | Function | Design Considerations | Representative Examples |
| This compound Warhead | Covalently modifies target amino acid residues. | The electronic properties of the aryl ring can be tuned to modulate reactivity.[3] | Phenylsulfonyl fluoride, substituted aryl sulfonyl fluorides. |
| Recognition Element | Provides binding affinity and selectivity for a specific protein or protein family. | Can be a substrate mimic, a known inhibitor scaffold, or a fragment identified through screening.[10] | Fatty acyl chain for fatty acid-associated proteins[11], pyrimidine 3-aminopyrazole for kinases.[10] |
| Reporter Tag | Enables detection and enrichment of labeled proteins. | Typically an alkyne or azide for bioorthogonal "click" chemistry ligation to a fluorescent dye or biotin.[12][13] | Terminal alkyne, azide. |
Key Differentiation Points:
-
Broad-Spectrum vs. Targeted Probes: Some SF probes are designed with minimalist recognition elements to profile broad classes of enzymes, such as serine hydrolases.[11] Others incorporate highly specific pharmacophores to target a particular protein or family, like kinases or glutathione transferases.[10][14]
-
"Clickable" Probes for Two-Step Labeling: The incorporation of a bioorthogonal handle (e.g., a terminal alkyne) allows for a two-step labeling procedure.[12][13] This is advantageous as it separates the cellular labeling event from the subsequent detection/enrichment step, which can involve bulky reporter groups that might otherwise hinder cell permeability or target recognition.
Experimental Workflows: From Probe Synthesis to Target Identification
This section provides a detailed, step-by-step guide for a typical comparative proteomic analysis using this compound probes.
Synthesis of a "Clickable" this compound Probe
The synthesis of custom SF probes is often necessary to target specific proteins of interest. A general synthetic scheme involves the introduction of the sulfonyl fluoride moiety and the "clickable" handle.[12][13][15]
Diagram of a General Synthetic Workflow for a Clickable SF Probe:
Caption: General synthetic route for a clickable this compound probe.
Proteome Labeling and Lysate Preparation
This protocol outlines the labeling of proteins in live cells, followed by cell lysis.
-
Cell Culture: Culture cells of interest to the desired confluency.
-
Probe Incubation: Treat cells with the this compound probe at a predetermined concentration and for a specific duration. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After incubation, wash the cells with cold PBS to remove excess probe.
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
Bioorthogonal Ligation ("Click" Chemistry)
This step attaches a reporter molecule (e.g., biotin for enrichment or a fluorophore for in-gel visualization) to the alkyne- or azide-modified proteins.
-
Reaction Setup: To the protein lysate, add the azide- or alkyne-functionalized reporter molecule, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubation: Incubate the reaction mixture at room temperature with gentle agitation.
-
Protein Precipitation: Precipitate the labeled proteins to remove excess click chemistry reagents.
Enrichment and On-Bead Digestion of Biotinylated Proteins
This protocol is for the selective capture of probe-labeled proteins.
-
Streptavidin Bead Incubation: Resuspend the precipitated protein pellet and incubate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
LC-MS/MS Analysis and Data Interpretation
The final step involves the identification and quantification of the enriched proteins.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: Search the acquired MS/MS spectra against a protein database to identify the corresponding proteins and peptides.
-
Quantitative Analysis: Use label-free or label-based quantification methods to compare the abundance of identified proteins between the probe-treated and control samples.
Diagram of the Comparative Proteomic Workflow:
Caption: Workflow for comparative proteomic analysis using SF probes.
Competitive Profiling for Target Occupancy and Selectivity
A powerful application of this workflow is competitive profiling to assess the target engagement and selectivity of a small molecule inhibitor.[16][17] In this approach, cells are pre-incubated with the inhibitor before labeling with the SF probe. A reduction in the signal from a particular protein in the inhibitor-treated sample indicates that the inhibitor binds to and blocks the labeling of that protein by the probe.
| Treatment Condition | Expected Outcome for a Target Protein | Interpretation |
| Vehicle Control + SF Probe | High signal intensity | Baseline labeling of the target. |
| Inhibitor + SF Probe | Reduced signal intensity | The inhibitor occupies the binding site, preventing probe labeling. |
This method provides a quantitative measure of target occupancy within the complex cellular environment and can reveal potential off-targets of the inhibitor.[18][19]
Future Perspectives
The field of this compound probe development is continuously evolving. Future directions include the design of probes with enhanced cell permeability and selectivity, the development of novel SuFEx-based bioconjugation strategies, and the application of these probes in more complex biological systems, such as in vivo models.[7][8] The versatility and tunable reactivity of this compound probes will undoubtedly continue to drive new discoveries in chemical biology and drug development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 4. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 5. Structure-based design and analysis of SuFEx chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pnas.org [pnas.org]
- 10. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 18. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Insider's Guide to Covalent Warheads: Sulfanilyl Fluoride vs. Arylfluorosulfate for Protein Modification
A Senior Application Scientist's In-Depth Comparison for Researchers and Drug Developers
In the landscape of covalent drug discovery, the pursuit of electrophiles that can precisely and selectively engage non-cysteine residues has opened a new frontier. Moving beyond the well-trodden path of targeting the highly nucleophilic cysteine, researchers are increasingly harnessing the power of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3] This powerful click chemistry platform has introduced a versatile toolkit of "warheads," with sulfanilyl fluorides (Ar-SO2F) and their lesser-known cousins, the arylfluorosulfates (Ar-OSO2F), at the forefront.
This guide provides an in-depth, data-driven comparison of these two key SuFEx electrophiles. We will dissect their mechanisms, compare their reactivity and stability profiles, and provide practical, field-proven protocols to empower researchers in chemical biology and drug development to make informed decisions for their covalent modification strategies.
From Click Chemistry to Covalent Probes: The Rise of SuFEx
First introduced in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly evolved into a cornerstone of modern chemical synthesis and chemical biology.[1] The remarkable stability of the S-F bond, which remains largely inert to common biological nucleophiles and aqueous environments, makes SuFEx reagents ideal "sleeping" electrophiles.[1] They are awakened only in specific protein microenvironments where binding-induced proximity and local catalytic residues activate them for covalent bond formation. This "context-dependent" reactivity is the key to their success, allowing for the targeting of a broad range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[2][4][5]
The Two Contenders: A Mechanistic Overview
Both sulfanilyl fluorides and arylfluorosulfates operate via the SuFEx mechanism, where a protein-based nucleophile attacks the electrophilic sulfur(VI) center, displacing a fluoride ion. However, the subtle structural difference—the presence of a bridging oxygen atom in arylfluorosulfates—profoundly impacts their chemical properties.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label="Figure 1: General mechanism for protein modification."; fontsize=10; fontname="Arial"; } enddot Figure 1: General mechanism for protein modification.
The reaction is a two-step process: first, the reversible binding of the probe to the target protein (KI), followed by the irreversible covalent modification step (kinact).[6] The protein's binding pocket plays a crucial role by positioning the electrophile near a nucleophilic residue and often providing catalytic assistance, for instance, through hydrogen bonding to the fluorine atom, which activates the S–F bond for cleavage.[5]
Head-to-Head Comparison: Reactivity, Stability, and Selectivity
The choice between a sulfanilyl fluoride and an arylfluorosulfate warhead is not arbitrary; it's a strategic decision based on the desired balance between reactivity and stability.
| Property | This compound (Ar-SO2F) | Arylfluorosulfate (Ar-OSO2F) | Rationale & Key Insights |
| Intrinsic Reactivity | Higher | Lower (Latent) | The bridging oxygen in Ar-OSO2F allows for resonance stabilization, reducing the electrophilicity of the sulfur atom.[5][7] This makes them less prone to indiscriminate reactions. |
| Aqueous Stability | Moderate to Low | High | Ar-SO2F derivatives are more susceptible to hydrolysis.[7][8] In contrast, Ar-OSO2F probes show excellent stability in aqueous buffers and even plasma, a critical feature for in-cell and in-vivo applications.[8][9] |
| Proteomic Selectivity | Good | Excellent | Due to their lower intrinsic reactivity, Ar-OSO2F probes rely more heavily on the protein microenvironment for activation. This results in fewer off-target modifications compared to the more promiscuous Ar-SO2F.[7][9] |
| Common Target Residues | Serine, Tyrosine, Lysine, Histidine, Threonine | Tyrosine, Lysine, Histidine, Serine | Both can target a similar range of nucleophiles, but the specific context and probe structure dictate the preference.[2][5][10] |
| Synthetic Accessibility | Generally straightforward | Can be more complex, but new reagents have simplified the process. | Synthesis of Ar-OSO2F often involves the use of sulfuryl fluoride (SO2F2) gas or newer, safer shelf-stable reagents like [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF).[5][7][11] |
Experimental Evidence: A Tale of Two Probes
A direct comparison highlights the practical implications of these differences. In a study comparing similarly structured probes targeting the enzyme DcpS, the this compound version was largely hydrolyzed after 24 hours in a physiological buffer, whereas the arylfluorosulfate analogue remained completely intact.[9] When incubated with human serum albumin (HSA) as a measure of non-specific reactivity, the this compound probe showed significant labeling, while the arylfluorosulfate showed no detectable modification, underscoring its superior kinetic stability and lower promiscuity.[9]
Chemoproteomic studies further validate these findings. When appended to a kinase inhibitor scaffold, arylfluorosulfate probes consistently enrich fewer non-kinase proteins from cell lysates compared to their this compound counterparts, demonstrating higher selectivity for the intended target family.[12]
Experimental Section: Protocols for the Bench Scientist
Trustworthy protocols are the bedrock of reproducible science. Below are validated, step-by-step methodologies for key workflows involving these covalent modifiers.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes a general procedure to assess the covalent modification of a target protein with a SuFEx probe.
Materials:
-
Purified target protein (e.g., 10 µM solution)
-
SuFEx probe (Ar-SO2F or Ar-OSO2F) stock solution (e.g., 10 mM in DMSO)
-
Reaction Buffer (e.g., PBS or HEPES, pH 7.4)
-
Quenching Solution (e.g., 4x Laemmli buffer)
-
LC-MS system for intact protein analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 98 µL of the protein solution (to a final concentration of 5 µM) with the reaction buffer.
-
Initiate Reaction: Add 2 µL of the 10 mM probe stock solution to achieve a final probe concentration of 200 µM (a 40-fold excess). Rationale: A molar excess is used to drive the reaction; this should be optimized for each specific protein-probe pair.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1, 4, or 24 hours). A time course is recommended to assess labeling kinetics.
-
Quenching: Stop the reaction by adding 25 µL of 4x Laemmli buffer.
-
Analysis:
-
SDS-PAGE: Analyze a portion of the quenched reaction by SDS-PAGE to visualize any gross changes.
-
Intact Protein Mass Spectrometry: For precise confirmation of covalent modification, desalt the remaining sample using a C4 ZipTip and analyze by LC-MS. Look for a mass shift corresponding to the addition of the probe minus the mass of HF.
-
Protocol 2: Competitive Chemoproteomic Profiling in Cell Lysate
This workflow allows for the comparison of the proteome-wide selectivity of a this compound versus an arylfluorosulfate probe.
dot graph TD { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} caption { label="Figure 2: Chemoproteomics workflow."; fontsize=10; fontname="Arial"; } enddot Figure 2: Chemoproteomics workflow.
Materials:
-
HEK293T cell lysate (or other relevant proteome)
-
Alkyne-functionalized Ar-SO2F and Ar-OSO2F probes
-
Biotin-azide reporter tag
-
Click chemistry reagents (CuSO4, TBTA ligand, TCEP)
-
Streptavidin-coated magnetic beads
-
Mass spectrometry-grade trypsin
Procedure:
-
Proteome Labeling: Treat cell lysate (1 mg/mL) with either the alkyne-functionalized Ar-SO2F probe, the Ar-OSO2F probe, or DMSO vehicle control (final probe concentration 10-50 µM). Incubate for 1-2 hours at room temperature.
-
Click Reaction: To each sample, add the biotin-azide tag, TCEP, TBTA ligand, and CuSO4. Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
Protein Precipitation: Precipitate proteins using a methanol/chloroform procedure to remove excess reagents.
-
Enrichment: Resuspend the protein pellet and add streptavidin beads. Incubate for 1 hour to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides, desalt using a C18 StageTip, and analyze by high-resolution mass spectrometry.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the enriched proteins. Compare the list of proteins significantly enriched by the Ar-SO2F probe versus the Ar-OSO2F probe to assess their relative selectivity.
Conclusion and Strategic Recommendations
The choice between this compound and arylfluorosulfate is a classic trade-off between reactivity and selectivity.
-
Choose this compound (Ar-SO2F) when:
-
Higher reactivity is required to label a less nucleophilic or less accessible residue.
-
Working with purified protein systems where off-target effects are not a concern.
-
The goal is broad profiling of potential targets in an activity-based protein profiling (ABPP) context.
-
-
Choose Arylfluorosulfate (Ar-OSO2F) when:
The arylfluorosulfate warhead, with its "Goldilocks" reactivity—stable enough to avoid promiscuous reactions but reactive enough to be triggered by a specific protein microenvironment—represents a more refined tool for modern covalent drug design.[2] As the field moves toward developing covalent drugs for an ever-expanding range of targets, the nuanced understanding and strategic deployment of these SuFEx electrophiles will be critical to success.
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. SuFEx Handle Fragment Library [otavachemicals.com]
- 4. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Sulfanilyl Fluoride-Based Inhibitors
For researchers, scientists, and drug development professionals, the precise characterization of a drug candidate's molecular interactions is paramount. Among the rising stars in covalent drug discovery are sulfanilyl fluoride (SF) and related sulfur(VI) fluoride exchange (SuFEx) electrophiles.[1] Their unique reactivity profile, which allows for the targeting of "beyond-cysteine" nucleophilic residues like tyrosine, lysine, serine, and histidine, opens up a vast portion of the proteome that was previously considered undruggable.[2][3][4] However, this expanded reactivity necessitates a rigorous and comprehensive assessment of their cross-reactivity to ensure target specificity and mitigate potential off-target effects that could lead to toxicity.[5]
This guide provides an in-depth comparison of the current state-of-the-art methodologies for the cross-reactivity profiling of this compound-based inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower you to design and interpret these critical studies.
The Rise of Sulfanilyl Fluorides and the Imperative of Selectivity
Traditional covalent inhibitors have largely focused on targeting cysteine residues due to their high nucleophilicity.[1] The advent of SuFEx chemistry, a concept introduced by Prof. Barry Sharpless, has provided a powerful toolkit for forging stable covalent bonds with a broader range of amino acid residues.[1][6] Sulfonyl fluorides possess a finely tuned reactivity, being stable enough for biological applications yet reactive enough to form covalent bonds with specific, context-dependent residues within a protein's binding pocket.[3]
This "privileged" reactivity, however, is a double-edged sword. While it unlocks new therapeutic targets, it also increases the potential for off-target modifications. Therefore, a thorough understanding of an inhibitor's proteome-wide interactions is not just a regulatory requirement but a fundamental aspect of rational drug design.
Methodologies for Cross-Reactivity Profiling: A Comparative Analysis
The robust assessment of inhibitor selectivity relies on a multi-pronged approach, often combining proteome-wide discovery techniques with more targeted validation methods. Here, we compare the most powerful techniques currently employed in the field.
Chemoproteomics: A Global View of Covalent Interactions
Chemoproteomics, particularly mass spectrometry-based approaches, stands as the cornerstone for unbiased, proteome-wide inhibitor target profiling.[7][8] The general principle involves identifying and quantifying the protein targets of a covalent inhibitor in a complex biological sample, such as a cell lysate or even in living cells.[9]
ABPP is a powerful chemoproteomic strategy for profiling enzyme activities in their native biological systems.[10][11] In the context of covalent inhibitors, a competitive ABPP format is often employed.
Core Principle: This method relies on a "probe" molecule that contains a reactive group to covalently label the active site of a class of enzymes and a reporter tag for detection and enrichment. The inhibitor of interest is competed against the probe for binding to the target proteins. A reduction in probe labeling of a particular protein in the presence of the inhibitor indicates that the inhibitor binds to that protein.[11]
Experimental Workflow:
Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.
Detailed Protocol for Competitive ABPP:
-
Proteome Preparation: Prepare cell lysates or use intact cells. For lysates, ensure protein concentration is normalized across all samples.
-
Inhibitor Incubation: Treat the proteome with the this compound inhibitor at various concentrations. A vehicle control (e.g., DMSO) is run in parallel. The incubation time should be sufficient to allow for covalent bond formation.
-
Probe Labeling: Add a broad-spectrum covalent probe that targets the same class of residues as the inhibitor. For serine hydrolases, a common probe is a fluorophosphonate-rhodamine (FP-Rh).
-
Click Chemistry (if applicable): If using a probe with a bioorthogonal handle (e.g., an alkyne), perform a click reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).
-
Enrichment: For mass spectrometry-based analysis, enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for biotin-tagged proteins).
-
Proteolysis and Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides. A decrease in the abundance of a protein in the inhibitor-treated sample compared to the control indicates it is a target of the inhibitor.
Causality Behind Experimental Choices:
-
Choice of Probe: The probe must be chosen to target the same class of amino acid residues as the this compound inhibitor. For broad profiling, a probe targeting multiple nucleophilic residues may be used.
-
Inhibitor Concentration: A dose-response curve is crucial to determine the potency (e.g., IC50) of the inhibitor for its on-target and off-targets.
-
Live Cells vs. Lysates: Profiling in live cells provides a more physiologically relevant context, as it accounts for cell permeability and target engagement in a native environment.[9] However, lysate-based profiling can be a more straightforward initial screen.
A limitation of traditional competitive ABPP is that it provides an indirect readout of target engagement. CITe-Id is a more direct approach that uses the covalent inhibitor itself as an enrichment reagent.[5][12]
Core Principle: This method involves treating a proteome with a biotinylated or alkyne-functionalized version of the this compound inhibitor. The inhibitor-bound proteins are then enriched and identified by mass spectrometry. This directly identifies the proteins that are covalently modified by the inhibitor.
Experimental Workflow:
Caption: Covalent Inhibitor Target-Site Identification (CITe-Id) Workflow.
Advantages over Competitive ABPP:
-
Direct Identification: Directly identifies the proteins that are covalently modified by the inhibitor.
-
No Need for Broad-Spectrum Probes: Eliminates the need for a suitable competitive probe.
-
Identification of Novel Targets: Can uncover unexpected targets that might not be labeled by standard probes.
Considerations: The synthesis of a tagged version of the inhibitor is required, which may alter its properties. It is crucial to validate that the tagged inhibitor retains a similar activity and selectivity profile to the untagged parent compound.
Targeted Mass Spectrometry: Validating and Quantifying Off-Target Engagement
While chemoproteomics provides a global view, targeted mass spectrometry techniques like Parallel Reaction Monitoring (PRM) are invaluable for validating putative off-targets and accurately quantifying the extent of their engagement.
Core Principle: PRM involves pre-selecting specific peptide ions from the identified off-targets for fragmentation and detection in the mass spectrometer. This targeted approach offers higher sensitivity and specificity compared to the discovery-based "shotgun" proteomics used in the initial screen.
Experimental Workflow:
-
Target List Generation: Create a list of peptide precursors from the potential off-targets identified in the chemoproteomics experiment.
-
Sample Preparation: Prepare samples as in the chemoproteomics workflow (inhibitor-treated and control).
-
LC-PRM-MS Analysis: Analyze the digested proteomes using a mass spectrometer operating in PRM mode.
-
Data Analysis: Quantify the peak areas of the targeted peptide fragments. A dose-dependent decrease in the peptide signal in the inhibitor-treated samples confirms target engagement.
Biochemical and Cellular Assays: Functional Validation of Off-Target Effects
Identifying an off-target is only the first step. It is crucial to determine if the covalent modification of that protein has a functional consequence.
Enzyme Activity Assays: For off-targets that are enzymes, their activity can be measured in the presence and absence of the inhibitor. A decrease in enzyme activity would confirm a functional consequence of inhibitor binding.
Cell-Based Phenotypic Assays: If the off-target is involved in a known signaling pathway, cell-based assays can be used to assess the functional impact of its inhibition. For example, if an off-target is a kinase, a downstream phosphorylation event can be monitored by Western blotting or ELISA.[13]
Data Presentation and Interpretation
A clear and concise presentation of the data is essential for comparing the cross-reactivity profiles of different inhibitors.
Quantitative Data Summary
| Inhibitor | On-Target IC50 (nM) | Key Off-Target(s) | Off-Target IC50 (nM) | Selectivity Index (Off-Target IC50 / On-Target IC50) |
| Inhibitor A | 15 | Kinase X, Protease Y | 150 (Kinase X), 500 (Protease Y) | 10 (Kinase X), 33.3 (Protease Y) |
| Inhibitor B | 25 | Kinase Z | >10,000 | >400 |
| Inhibitor C | 5 | Protease Y, Hydrolase W | 50 (Protease Y), 200 (Hydrolase W) | 10 (Protease Y), 40 (Hydrolase W) |
This is an illustrative table. Actual data will vary.
Kinetic Analysis of Covalent Inhibition
For a deeper understanding of the inhibitor-target interaction, a kinetic analysis is recommended. This involves determining the rate of covalent bond formation (kinact) and the initial binding affinity (KI).[2] These parameters provide a more detailed picture of the inhibitor's potency and can help in optimizing its structure to improve selectivity. A common method involves incubating the protein with the inhibitor for different time points and then measuring the remaining protein activity or the extent of covalent modification by intact protein mass spectrometry.[2][14]
Conclusion: A Holistic Approach to Ensuring Specificity
The development of this compound-based inhibitors represents a significant advancement in covalent drug discovery. Their ability to target a wider range of amino acid residues opens up exciting new therapeutic possibilities. However, this expanded reactivity demands a more rigorous and comprehensive approach to cross-reactivity profiling.
By combining global, unbiased techniques like chemoproteomics with targeted validation methods and functional assays, researchers can build a comprehensive and reliable selectivity profile for their drug candidates. This multi-faceted approach, grounded in sound experimental design and a deep understanding of the underlying principles, is essential for ensuring the development of safe and effective medicines.
References
- 1. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 2. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 7. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. annualreviews.org [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Sulfanilyl Fluoride Covalent Adducts with Proteins
For researchers, scientists, and drug development professionals at the forefront of covalent drug discovery, the precise structural characterization of protein-ligand adducts is paramount. The emergence of sulfanilyl fluorides (including aryl sulfonyl fluorides and fluorosulfates) as versatile electrophiles, capable of reacting with a broader range of nucleophilic amino acid residues beyond cysteine, has opened new avenues for targeting previously "undruggable" proteins.[1][2][3] This versatility, a hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, necessitates a robust and multi-faceted approach to structural validation to unambiguously confirm the formation of the covalent bond, identify the modified residue(s), and elucidate the three-dimensional architecture of the final adduct.[4]
This guide provides an in-depth comparison of the primary biophysical and structural biology techniques employed for the validation of sulfanilyl fluoride-protein adducts. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, emphasizing the development of self-validating protocols that instill confidence in your findings.
The Imperative of Multi-Modal Validation
A single technique rarely provides the complete picture of a covalent adduct. An integrated approach, leveraging the orthogonal strengths of different methods, is crucial for building a comprehensive and irrefutable structural model. The validation workflow should be designed to answer three fundamental questions:
-
Did a covalent bond form?
-
Which amino acid residue(s) are modified?
-
What is the three-dimensional structure of the protein-adduct complex?
The following sections will explore the core techniques used to address these questions, comparing their capabilities and providing insights into their practical application.
Comparative Analysis of Structural Validation Techniques
The choice of validation technique is dictated by the specific research question, the nature of the protein target, and the available resources. Here, we compare the most powerful and commonly employed methods for characterizing this compound-protein adducts.
| Technique | Primary Information Provided | Resolution | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Covalent bond formation, stoichiometry of modification, identification of modified residue(s) | Low (identifies modification on a peptide or protein level) | High sensitivity, suitable for complex mixtures, provides information on reaction kinetics and occupancy | Does not provide 3D structural information, lability of the sulfonyl ester adduct can be a challenge[5][6] |
| X-ray Crystallography | High-resolution 3D structure of the protein-adduct complex, precise location of the covalent bond | Atomic (<3 Å) | Unambiguous determination of the modified residue and binding mode, provides insights for structure-based drug design[7][8] | Requires well-diffracting crystals, which can be challenging to obtain for some proteins; potential for radiation damage |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of large proteins and complexes | Near-atomic (3-5 Å) | Applicable to large and flexible proteins/complexes not amenable to crystallography, no need for crystallization[9][10] | Generally lower resolution than X-ray crystallography for smaller proteins, requires specialized equipment |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Covalent bond formation, identification of the modified residue, protein dynamics upon modification | Atomic (for smaller proteins) | Provides information on protein dynamics and conformational changes in solution, can be used for proteins that do not crystallize[11][12] | Limited to smaller proteins (<70 kDa), can be time-consuming and requires specialized expertise and isotopic labeling[13] |
In-Depth Methodologies and Experimental Workflows
Mass Spectrometry: The First Line of Evidence
Mass spectrometry is the workhorse for the initial confirmation of covalent adduct formation due to its high sensitivity and throughput.[14][15]
Caption: Workflow for Mass Spectrometry Validation.
-
Incubation: Incubate the purified target protein (typically 1-10 µM) with a molar excess of the this compound compound in a suitable buffer (e.g., PBS or HEPES) at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Quenching and Desalting: Stop the reaction by adding a quenching agent (if necessary) and immediately desalt the sample using a C4 ZipTip or a similar desalting column to remove excess inhibitor and non-volatile salts.
-
LC-MS Analysis: Analyze the desalted protein sample by liquid chromatography-mass spectrometry (LC-MS) using a suitable reversed-phase column.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. A mass increase corresponding to the molecular weight of the this compound inhibitor (minus the fluorine atom) confirms covalent adduct formation.[16]
-
Incubation and Denaturation: Following incubation with the inhibitor, denature the protein sample using urea or guanidinium chloride and reduce and alkylate the cysteine residues.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by nano-liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence database using specialized software that allows for variable modifications. Identification of a peptide with a mass shift corresponding to the inhibitor and subsequent fragmentation data confirming the modification on a specific amino acid residue provides definitive evidence of the site of modification.[5][17]
Causality and Trustworthiness: The combination of intact mass analysis and peptide mapping provides a self-validating system. The mass shift observed in the intact protein is explained and confirmed by the identification of the specific modified peptide and residue.
X-ray Crystallography: The Atomic-Level Blueprint
For obtaining the highest resolution structural information, X-ray crystallography remains the gold standard.[8]
Caption: Workflow for X-ray Crystallography Validation.
-
Complex Formation: Incubate the purified protein with a slight molar excess of the this compound inhibitor to ensure complete or high-occupancy adduct formation. Confirm adduct formation by mass spectrometry.
-
Crystallization Screening: Set up crystallization trials using the protein-inhibitor complex across a wide range of commercially available or in-house screens.
-
Crystal Optimization: Optimize the initial crystallization hits to obtain single, well-diffracting crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from a cryo-cooled crystal at a synchrotron source. Process the data and solve the structure using molecular replacement. The resulting electron density map should clearly show the covalent linkage between the inhibitor and the specific amino acid residue.[7]
Causality and Trustworthiness: The unambiguous electron density for the covalent bond provides irrefutable evidence of the adduct's structure. The high-resolution model allows for a detailed analysis of the binding pocket interactions, which can rationalize the observed reactivity and guide further inhibitor design.
Cryo-Electron Microscopy: Visualizing Large and Dynamic Complexes
Cryo-EM has emerged as a powerful technique for the structural determination of large protein complexes and molecules that are recalcitrant to crystallization.[10]
Caption: Workflow for Cryo-EM Validation.
-
Complex Formation and Verification: Prepare the covalent protein-inhibitor complex and verify its formation and homogeneity.
-
Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of particle images using a high-end transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Process the collected images to pick individual particles, classify them into different views, and reconstruct a 3D density map of the complex.
-
Model Building: Build an atomic model into the cryo-EM map, including the covalently bound inhibitor. The resolution of the map will determine the level of detail with which the covalent bond can be visualized.[9]
Causality and Trustworthiness: While typically at a lower resolution than X-ray crystallography for smaller proteins, cryo-EM provides invaluable structural information for large and dynamic systems. The visualization of the inhibitor density in the binding pocket, coupled with prior mass spectrometry data, provides strong evidence for the location of the adduct.
NMR Spectroscopy: Probing Dynamics in Solution
NMR spectroscopy is a powerful tool for studying protein structure and dynamics in solution, offering a complementary approach to solid-state techniques like X-ray crystallography and cryo-EM.[11]
Caption: Workflow for NMR Spectroscopy Validation.
-
Isotopic Labeling: Express and purify the target protein with uniform ¹⁵N and/or ¹³C labeling.
-
Baseline Spectra: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the apo-protein. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titration: Titrate the this compound inhibitor into the protein sample and monitor changes in the HSQC spectrum. Significant chemical shift perturbations or disappearance of specific peaks indicate binding and potential covalent modification.[18]
-
Structural Determination: For a full structural determination, a suite of multidimensional NMR experiments (e.g., NOESY, TOCSY) is required to assign the resonances of the protein-adduct complex and derive distance restraints for structure calculation.
Causality and Trustworthiness: The specific and significant changes in the chemical shifts of residues in the binding pocket upon addition of the inhibitor provide strong evidence for the site of interaction. While obtaining a full high-resolution structure is resource-intensive, NMR is unparalleled in its ability to probe the dynamic consequences of covalent modification in solution.
Concluding Remarks: A Holistic and Rigorous Approach
The structural validation of this compound covalent adducts is a critical step in the development of novel therapeutics and chemical probes. A multi-pronged strategy, integrating the strengths of mass spectrometry, X-ray crystallography, cryo-EM, and NMR spectroscopy, provides the most comprehensive and reliable characterization. By understanding the principles and practical considerations of each technique, researchers can design robust validation workflows that deliver unambiguous structural insights, thereby accelerating the pace of discovery in covalent drug development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. mdpi.com [mdpi.com]
- 11. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Evaluating Sulfanilyl Fluoride-Based Probes in Chemoproteomics
An Objective Comparison with Field-Proven Methodologies for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of sulfanilyl fluoride-based probes, moving beyond mere product descriptions to offer a foundational understanding of their performance. As researchers in the dynamic fields of chemical biology and drug discovery, the ability to critically evaluate and select the appropriate tool is paramount. Here, we synthesize technical data with field-proven insights to empower you to design robust, self-validating experiments for profiling the ligandable proteome.
The Rise of a Privileged Warhead: Why Sulfonyl Fluorides?
In the landscape of covalent chemical biology, sulfonyl fluorides (SFs) have emerged as a class of "privileged" electrophilic warheads.[1] Unlike more aggressive electrophiles, SFs strike a crucial balance between aqueous stability and reactivity, allowing them to function effectively in complex biological systems.[1] Their unique mechanism involves the covalent modification of nucleophilic amino acid residues. While classically known for targeting active-site serines in proteases, their utility has expanded dramatically, with studies demonstrating context-specific reactivity towards tyrosine, lysine, threonine, cysteine, and histidine residues.[1] This broad, yet tunable, targeting scope makes them invaluable tools for activity-based protein profiling (ABPP), covalent inhibitor design, and the discovery of novel druggable sites.
A key innovation in probe design is the incorporation of a bioorthogonal handle, such as an alkyne or azide. This enables a two-step detection process: the probe first covalently labels its protein targets, and then a reporter tag (e.g., a fluorophore or biotin) is attached via a "click chemistry" reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This strategy offers significant advantages in sensitivity and experimental flexibility.[3][4]
Comparative Analysis of Sulfonyl Fluoride (SF) and Related S(VI)-F Probes
The performance of a probe is dictated by the interplay of its intrinsic reactivity, the specific protein environment, and its ability to access the target within a cell. The choice of the core scaffold and its substituents is therefore a critical experimental decision.
Understanding Reactivity: Sulfonyl Fluorides vs. Fluorosulfates
A common alternative to the aryl sulfonyl fluoride warhead is the fluorosulfate. While both target similar residues, fluorosulfates are generally less reactive.[5] This reduced electrophilicity is due to the resonance-donating effect of the adjacent oxygen atom, which increases the stability of the S(VI)-F bond.[5] This distinction is not merely academic; it has profound practical implications. In comparative studies, sulfonyl fluoride probes have been shown to afford multiple protein adducts while analogous fluorosulfate probes remained unreactive under the same conditions.[5] This lower reactivity can, however, be harnessed to achieve different selectivity, sometimes targeting alternative residues within the same binding site.[5]
Similarly, sulfamoyl fluorides (R₂N-SO₂F) represent the lower limit of S(VI)-F reactivity.[6][7] The electron-donating nitrogen atom significantly tempers the electrophilicity of the sulfur center, making these probes substantially more stable than their sulfonyl fluoride counterparts.[6]
Key Probe Characteristics for Comparison
To aid in selection, we present a summary of key probe characteristics based on their core structures.
| Probe Type | Core Structure | Key Performance Characteristics | Optimal Applications |
| Aryl Sulfonyl Fluoride | Aromatic ring attached to -SO₂F | The most common class; reactivity is tunable via electron-withdrawing/donating groups on the aryl ring. Generally high reactivity.[8][9] | Broad-spectrum proteome profiling, initial target discovery, covalent inhibitor development.[1][10] |
| Aliphatic Sulfonyl Fluoride | Alkyl chain attached to -SO₂F | Can exhibit different proteomic reactivity from aryl SF probes. Long-chain versions show efficient labeling of fatty acid-associated proteins.[5][11] | Profiling specific enzyme classes (e.g., fatty acid-associated serine hydrolases), studying lipid metabolism.[11] |
| Fluorosulfate | Aryl or alkyl group attached to -OSO₂F | Chemically less reactive and more stable than sulfonyl fluorides.[5] Can exhibit different target selectivity. | Inverse drug discovery approaches, targeting proteins where higher reactivity leads to off-target effects.[5] |
| Sulfamoyl Fluoride | Nitrogen atom attached to -SO₂F | Significantly lower reactivity and higher stability compared to sulfonyl fluorides.[6][7] | Highly selective probe design where minimal off-target activity is critical; fragment-based screening. |
A Guide to Experimental Performance Evaluation
A rigorous evaluation protocol is essential for generating reliable and reproducible data. The following workflow is designed as a self-validating system, incorporating critical controls to ensure the specificity of the observed interactions.
Overall Experimental Workflow
Figure 1: A self-validating workflow for evaluating this compound probe performance. Critical controls are integral to the design.
Detailed Step-by-Step Methodology
This protocol outlines a typical ABPP experiment in a cell lysate format.
-
Lysate Preparation:
-
Rationale: Using a lysate allows for the direct assessment of probe-protein interactions without the complexities of cell permeability.
-
Protocol: Harvest cultured cells (e.g., HEK293T) and wash with ice-cold PBS. Lyse cells in a suitable buffer (e.g., PBS with 0.1% NP-40) without protease inhibitors like AEBSF, which is itself a sulfonyl fluoride and would compete with the probe.[12] Clarify the lysate via centrifugation at high speed (e.g., 14,000 rpm for 30 min at 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Labeling:
-
Rationale: This step allows the probe to covalently bind to its targets. Running a dose-response and time-course experiment is crucial for determining optimal labeling conditions.
-
Protocol: Adjust the proteome concentration to 1-2 mg/mL. Aliquot the proteome into separate tubes. Add the this compound probe from a DMSO stock to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). For a crucial negative control, add an equivalent volume of DMSO vehicle. Incubate for a set time (e.g., 1 hour) at 37°C.
-
-
Competition Control (Trustworthiness Pillar):
-
Rationale: This is the most important control for validating target-specific engagement. A known inhibitor for a suspected target is added before the probe. A reduction in the labeling signal for a specific protein band indicates that the probe is binding to that target in a specific, ligandable site.
-
Protocol: In a separate tube, pre-incubate the lysate with an excess of a known inhibitor for 30 minutes before adding the this compound probe.
-
-
Click Chemistry Reporter Tagging:
-
Rationale: This step attaches a reporter molecule to the alkyne- or azide-functionalized probe that is now covalently bound to its target proteins.
-
Protocol: Prepare a fresh click chemistry cocktail. A typical cocktail for a 50 µL labeling reaction includes: Biotin-Azide (or Fluorescent-Azide), TCEP, TBTA ligand, and Copper(II) Sulfate. Add the cocktail to each reaction tube. Incubate for 1 hour at room temperature.
-
-
Analysis via In-Gel Fluorescence:
-
Rationale: This provides a rapid, visual readout of the probe's proteome-wide reactivity and selectivity.
-
Protocol: Quench the reaction by adding SDS-PAGE loading buffer. Separate proteins on a polyacrylamide gel. Scan the gel using a fluorescence scanner at the appropriate wavelength for your reporter tag. Compare the fluorescent banding patterns between the DMSO control, the dose-response lanes, and the competition lane.
-
-
Target Identification via LC-MS/MS:
-
Rationale: For biotin-tagged probes, this workflow enables the enrichment and definitive identification of the probe's protein targets.
-
Protocol: Following the click reaction with Biotin-Azide, enrich the biotinylated proteins using streptavidin beads. Digest the on-bead proteins with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.[13]
-
Visualizing the Covalent Modification Mechanism
The core of this technique is the two-stage process of covalent modification followed by bioorthogonal ligation.
Figure 2: The two-step mechanism of action for this compound probes featuring a bioorthogonal handle for downstream detection.
Conclusion: A Path Forward
This compound-based probes are exceptionally powerful tools for exploring protein function and accelerating drug discovery. Their performance, however, is not absolute but is dependent on a combination of their inherent chemical properties and the biological context in which they are applied. By employing the rigorous, self-validating experimental frameworks outlined in this guide, researchers can confidently compare different probes, generate high-quality, reproducible data, and ultimately select the optimal tool to illuminate the complex workings of the proteome.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 8. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sulfanilyl Fluoride
This guide provides an in-depth protocol for the safe handling and disposal of sulfanilyl fluoride. As a reactive and hazardous compound, adherence to rigorous safety and disposal procedures is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice. This document moves beyond a simple checklist to explain the chemical principles underpinning these procedures, empowering researchers to manage this substance with confidence and safety.
Hazard Profile and Foundational Safety
This compound (SO₂F₂) and its derivatives are potent electrophiles, a characteristic that makes them valuable in chemical synthesis and as covalent inhibitors in drug discovery.[1] However, this reactivity also presents significant hazards. Understanding this profile is the first step in ensuring safe handling and disposal.
Primary Hazards:
-
High Acute Toxicity: this compound is toxic if inhaled, potentially causing severe irritation to the respiratory tract and effects on the central nervous system, which can lead to convulsions and respiratory failure.[2][3]
-
Aquatic Toxicity: The compound is classified as very toxic to aquatic life, making environmental release a serious concern.[2][4]
-
Reactivity: While relatively stable in neutral aqueous solutions, sulfonyl fluorides react readily with nucleophiles, including hydroxide ions.[5] Thermal decomposition can release hazardous gases such as hydrogen fluoride and sulfur oxides.[6][7][8]
Occupational Exposure Limits
Safe laboratory practice requires staying well below established exposure limits. The following table summarizes the key thresholds for sulfuryl fluoride, a related and well-documented compound that provides a benchmark for this compound derivatives.
| Regulatory Body | Exposure Limit Type | Value (ppm) |
| OSHA | Permissible Exposure Limit (PEL), 8-hr TWA | 5 ppm |
| NIOSH | Recommended Exposure Limit (REL), 10-hr TWA | 5 ppm |
| NIOSH | Short-Term Exposure Limit (STEL), 15-min | 10 ppm |
| ACGIH | Threshold Limit Value (TLV), 8-hr TWA | 5 ppm |
| ACGIH | Short-Term Exposure Limit (STEL) | 10 ppm |
| Source: OSHA, NIOSH, ACGIH.[3][9][10] |
Mandatory Personal Protective Equipment (PPE)
Given the hazards, the following PPE is mandatory when handling or disposing of this compound:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][11][12]
The Core Principle: Deactivation via Basic Hydrolysis
The lynchpin of safe this compound disposal is chemical deactivation. Its resistance to neutral hydrolysis means it cannot simply be diluted and discarded.[1][5][13] However, the electrophilic sulfur atom is susceptible to nucleophilic attack by hydroxide ions (OH⁻). This reaction, known as basic hydrolysis or saponification, effectively and irreversibly breaks the strong sulfur-fluoride (S-F) bond.
The reaction proceeds as follows:
C₆H₄(NH₂)SO₂F + 2 NaOH → C₆H₄(NH₂)SO₃Na + NaF + H₂O (this compound + Sodium Hydroxide → Sodium Sulfanilate + Sodium Fluoride + Water)
This process converts the volatile and reactive this compound into non-volatile, water-soluble, and significantly less hazardous sulfonate and fluoride salts. This deactivation step is crucial before the waste is consolidated for final disposal by a certified hazardous waste management service.
Caption: Mechanism of deactivation via nucleophilic attack.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step method for the safe deactivation and disposal of residual this compound and contaminated materials.
Materials Required:
-
Waste this compound (or contaminated solutions/materials).
-
1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.
-
Large glass beaker or flask (at least 5x the volume of the waste).
-
Stir plate and magnetic stir bar.
-
pH test strips or a calibrated pH meter.
-
Appropriate hazardous waste container, clearly labeled.
Step-by-Step Methodology:
-
Preparation (in a Fume Hood):
-
Place a beaker containing the 1M NaOH or KOH solution on a stir plate inside a chemical fume hood. The volume of the basic solution should be in significant excess (at least 10-fold molar excess) relative to the amount of this compound to be neutralized.
-
Begin gentle stirring of the basic solution.
-
-
Controlled Deactivation:
-
Causality: A slow, controlled addition is critical to manage the exothermic nature of the hydrolysis reaction and prevent splashing of the corrosive and hazardous materials.
-
Slowly and carefully add the this compound waste to the stirring basic solution. If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent (like acetone or isopropanol) before adding it dropwise.
-
-
Reaction and Verification:
-
Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the reaction goes to completion. For larger quantities or less soluble derivatives, an overnight stir is recommended.
-
Trustworthiness Check: After the reaction period, verify that the solution is still basic by testing the pH. The pH should remain above 12. If it has dropped significantly, add more 1M NaOH/KOH and allow it to stir for another hour. This confirms that sufficient hydroxide was present to complete the deactivation.
-
-
Containerization and Labeling:
-
Once deactivation is confirmed, transfer the resulting aqueous solution to a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste: Neutralized this compound Solution (contains sodium sulfanilate and sodium fluoride in water/solvent)." Include the date and the name of the researcher.
-
-
Final Disposal:
Waste Management and Regulatory Compliance
The disposal of chemical waste is strictly regulated. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[15][16] This framework mandates a "cradle-to-grave" approach to hazardous waste management.[16]
As the generator of the waste, you are legally responsible for ensuring it is handled and disposed of correctly. The deactivation procedure outlined above is a critical step in this process, but the final neutralized solution must still be managed as hazardous waste. Never dispose of this or any other laboratory chemical down the drain.[17][18]
Caption: Workflow for the compliant disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
-
For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[14]
-
Carefully collect the absorbent material into a sealed container for hazardous waste disposal.
-
-
Exposure:
-
Inhalation: Immediately move the affected person to fresh air. Seek emergency medical help.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[19]
-
By integrating these principles of hazard awareness, chemical deactivation, and regulatory compliance into your laboratory workflow, you can ensure the safe and responsible management of this compound.
References
- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1988 OSHA PEL Project - Sulfuryl Fluoride | NIOSH | CDC [cdc.gov]
- 4. trical.com.au [trical.com.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Sulfuryl fluoride - IDLH | NIOSH | CDC [cdc.gov]
- 10. nj.gov [nj.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. aksci.com [aksci.com]
- 13. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. axonator.com [axonator.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ethz.ch [ethz.ch]
- 18. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Researcher's Guide to the Safe Handling of Sulfanilyl Fluoride
Welcome to your essential guide for the safe and effective handling of Sulfanilyl fluoride (SO₂F₂) in a laboratory setting. As a potent neurotoxin and a valuable reagent in chemical synthesis, understanding and mitigating its associated risks is paramount for ensuring a safe research environment.[1] This guide is designed to provide you with the immediate safety, logistical, and operational information necessary for confident and secure experimentation.
Understanding the Risks: More Than Just a Reagent
This compound, a colorless and odorless gas, presents significant health hazards primarily through inhalation.[2][3][4][5] Exposure can lead to severe respiratory irritation, pulmonary edema, and central nervous system depression.[1] In its liquefied form, it can cause severe frostbite upon contact with skin or eyes.[2][4] The insidious nature of this gas, being odorless, means that dangerous concentrations can accumulate without sensory warning.[2][3][4][5] Therefore, our safety protocols are built on the principle of "assumed presence" and layers of protective measures.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the scale and nature of your experimental work. The following table provides a tiered approach to PPE based on common laboratory scenarios.
| Scenario | Minimum PPE Requirements | Enhanced Precautions (Recommended) |
| Small-Scale Reactions in a Certified Fume Hood | - 100% cotton lab coat, fully buttoned- ANSI-rated safety goggles- Standard nitrile gloves | - Double-gloving with nitrile gloves- Face shield in addition to goggles |
| Handling of Lecture Bottles or Cylinders | - Flame-resistant lab coat- Chemical splash goggles and a face shield- Cryogenic gloves for handling liquefied gas- Long pants and closed-toe shoes | - A personal gas monitor for SO₂F₂ |
| Large-Scale Reactions or Reactions Outside a Fume Hood (Not Recommended) | - Full-body chemical resistant suit- Self-Contained Breathing Apparatus (SCBA)- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant boots | - Continuous area gas monitoring |
| Emergency Spill or Leak | - Level A emergency response suit with SCBA | - A pre-designated and trained emergency response team |
Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical. The following protocols are designed to be self-validating, with checks and balances to ensure safety at each stage.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Detailed Experimental Protocol
-
Preparation Phase:
-
Don Appropriate PPE: Before entering the laboratory, don the appropriate PPE as outlined in the table above.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is certified and functioning correctly. The sash should be positioned as low as possible while still allowing for comfortable manipulation of equipment.
-
Assemble Materials: Gather all necessary reagents, solvents, and glassware. Ensure all glassware is free of cracks and stars.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available. For any work involving fluorinated compounds, it is highly recommended to have a tube of calcium gluconate gel on hand for first aid in case of skin contact with hydrofluoric acid, a potential hydrolysis product.[5][6]
-
-
Execution Phase:
-
Reaction Setup: Assemble your reaction apparatus within the fume hood. Ensure all connections are secure to prevent leaks.
-
Introducing this compound: When introducing this compound gas from a lecture bottle or cylinder, do so slowly and in a controlled manner. Use a proper regulator and ensure all tubing is chemically resistant and securely fastened.
-
Monitoring: Continuously monitor the reaction for any signs of leaks (e.g., frosting on tubing, unexpected pressure changes). An electronic gas detector is the most reliable method for detecting leaks of this odorless gas.
-
-
Cleanup and Disposal Phase:
-
Quenching and Neutralization: Upon completion of the reaction, any excess this compound should be carefully quenched. This can be achieved by bubbling the excess gas through a basic solution, such as sodium hydroxide or sodium carbonate, to neutralize it.[5]
-
Decontamination: All glassware and surfaces that may have come into contact with this compound should be decontaminated. Rinsing with a basic solution followed by a thorough wash with soap and water is recommended.[5]
-
Waste Disposal: All waste materials, including the neutralizing solution and any contaminated solids, must be disposed of as hazardous waste in accordance with institutional and local regulations. Clearly label all waste containers.
-
Part 3: Disposal Plan - Responsible Stewardship
The responsible disposal of this compound and associated waste is a critical component of laboratory safety and environmental protection.
Decision Tree for this compound Waste Disposal
Caption: A decision tree outlining the proper disposal routes for different forms of this compound waste.
Step-by-Step Disposal Protocol
-
Gaseous Waste:
-
Direct any unreacted this compound gas from the reaction through a bubbler containing a stirred, aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
The resulting solution will contain inorganic fluoride and sulfate salts and should be collected as hazardous aqueous waste.
-
-
Liquid Waste:
-
Contaminated organic solvents should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Aqueous solutions used for neutralization or decontamination should be collected in a separate, labeled hazardous waste container.
-
-
Solid Waste:
-
All disposable solid materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be considered hazardous waste.
-
Place these materials in a clearly labeled, sealed plastic bag. This bag should then be placed inside a second, larger hazardous waste bag (double-bagging) to minimize the risk of exposure.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
